molecular formula C8H8N2O B1603282 6-Methoxyimidazo[1,2-a]pyridine CAS No. 955376-51-9

6-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B1603282
CAS No.: 955376-51-9
M. Wt: 148.16 g/mol
InChI Key: HLTPJCOHIDPWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTPJCOHIDPWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616962
Record name 6-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955376-51-9
Record name 6-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a privileged heterocyclic system due to its wide spectrum of biological activities and unique photophysical properties.[1][2][3] This guide provides an in-depth exploration of a key derivative, 6-Methoxyimidazo[1,2-a]pyridine. We will detail a robust and reproducible synthetic methodology, rooted in the classical Tschitschibabin reaction, and discuss modern, efficient alternatives such as microwave-assisted protocols.[4][5] Furthermore, this document outlines a comprehensive characterization workflow, employing spectroscopic and chromatographic techniques to ensure the structural integrity and purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this important molecular entity.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds containing a bridgehead nitrogen atom. This unique structural arrangement confers upon them a favorable pharmacological profile, leading to their incorporation into numerous commercially available drugs, including the sedative-hypnotic agent Zolpidem and the cardiotonic drug Olprinone.[6][7] The scaffold's broad therapeutic potential encompasses anticancer, antiviral, antibacterial, anti-inflammatory, and analgesic activities.[7][8][9]

The introduction of a methoxy group at the 6-position of the ring system specifically modulates the electronic properties and metabolic stability of the molecule. This substitution can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making this compound a valuable building block for the development of novel therapeutic agents.

Synthesis of this compound

The most prevalent and reliable method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a variant of the Tschitschibabin pyridine synthesis.[10][11] Modern advancements have introduced highly efficient one-pot and microwave-assisted procedures that offer significant advantages in terms of reaction time, yield, and environmental impact.[4][12]

Primary Synthetic Route: Two-Step Condensation

This approach involves the reaction of 2-amino-5-methoxypyridine with an α-haloketone, such as 2-bromoacetophenone, followed by cyclization.

Causality Behind Experimental Choices:

  • Starting Materials: 2-amino-5-methoxypyridine is selected for the desired substitution pattern. 2-Bromoacetophenone is a common, reactive α-haloketone that provides the phenyl group at the 2-position of the final product.

  • Solvent: A polar aprotic solvent like ethanol or acetone is typically used to facilitate the initial S_N2 reaction.

  • Base: A mild base like sodium bicarbonate (NaHCO₃) is used to neutralize the HBr formed during the reaction, driving the cyclization to completion without promoting unwanted side reactions.

Diagram of the Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-5-methoxypyridine C N-(phenacyl)-2-amino-5-methoxypyridinium bromide A->C S_N2 Reaction (e.g., Ethanol, reflux) B 2-Bromoacetophenone B->C D 6-Methoxy-2-phenylimidazo[1,2-a]pyridine C->D Intramolecular Cyclization (e.g., NaHCO₃, reflux)

Caption: Synthetic pathway for 6-Methoxy-2-phenylimidazo[1,2-a]pyridine.

Detailed Experimental Protocol: Synthesis of 6-Methoxy-2-phenylimidazo[1,2-a]pyridine
  • Step 1: Alkylation. To a solution of 2-amino-5-methoxypyridine (1.0 eq) in anhydrous ethanol (15 mL/mmol), add 2-bromoacetophenone (1.05 eq).

  • Step 2: Reflux. Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Cyclization. After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1.5 eq) to the mixture.

  • Step 4: Second Reflux. Heat the mixture to reflux again and stir for an additional 2-3 hours until TLC analysis indicates the consumption of the intermediate.

  • Step 5: Isolation. Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Step 6: Purification. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.[13]

Alternative Synthetic Route: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields.[5][14] For the synthesis of imidazo[1,2-a]pyridines, this often involves a one-pot reaction of the 2-aminopyridine and α-haloketone in a suitable solvent under microwave irradiation.[4]

Advantages:

  • Reduced Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[12]

  • Higher Yields: Improved energy transfer often leads to cleaner reactions and higher product yields.[5]

  • Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally benign process.[12]

Protocol Outline: In a sealed microwave vessel, combine 2-amino-5-methoxypyridine (1.0 eq), the α-haloketone (1.05 eq), and a base (e.g., K₂CO₃) in a solvent like PEG-400/water or ethanol.[4][15] Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 100-120 °C) for 15-30 minutes. Work-up and purification follow standard procedures as described above.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 6 - 9 hours15 - 30 minutes[12]
Typical Yield Moderate to HighHigh to Excellent[5]
Energy Input Conductive HeatingDielectric Heating
Solvent Ethanol, AcetoneEthanol, PEG-400, Water[4]

Characterization of this compound

A multi-technique approach is essential for the unambiguous confirmation of the synthesized molecule's structure and purity. This forms a self-validating system where each analysis provides complementary information.

Diagram of the Characterization Workflow

G cluster_spectroscopy Structural Elucidation A Crude Product B Purification (Recrystallization / Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D ¹H & ¹³C NMR B->D E Mass Spectrometry (MS) B->E F FT-IR Spectroscopy B->F G X-Ray Crystallography (for single crystals) B->G H Structure & Purity Confirmed C->H D->H E->H F->H G->H

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural characteristics offer a versatile platform for the design of novel therapeutics targeting a wide array of diseases. This guide focuses on a key derivative, 6-Methoxyimidazo[1,2-a]pyridine, providing a comprehensive examination of its physicochemical properties. Understanding these fundamental characteristics is paramount for researchers engaged in the synthesis, development, and application of this promising molecule and its analogs. This document moves beyond a simple data sheet, offering insights into the experimental and computational rationale that underpins our understanding of this compound's behavior.

Core Molecular Attributes of this compound

The foundational step in characterizing any chemical entity is to define its basic molecular and physical properties. While experimental data for this compound is not extensively published, we can compile its core attributes from available commercial sources and extrapolate from closely related analogs.

Structural and General Properties

The structural integrity and basic identifiers of this compound are well-established.

PropertyValueSource
Molecular Formula C₈H₈N₂O
Molecular Weight 148.2 g/mol
CAS Number 955376-51-9
Appearance Typically a solid at room temperatureGeneral Knowledge
Purity (Commercial) ≥ 98%

Physicochemical Parameters: A Deeper Dive

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a combination of predicted data and experimental values from analogous compounds provides a robust profile.

Melting and Boiling Points
Solubility Profile

The solubility of a compound in both aqueous and organic media is a critical factor in drug development, influencing formulation and bioavailability. While specific aqueous solubility data for this compound is not published, the imidazo[1,2-a]pyridine scaffold generally confers a degree of hydrophilicity. The methoxy group is polar, but the overall fused aromatic system suggests that solubility in water is likely to be moderate to low. It is expected to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).

Acidity/Basicity (pKa)

The pKa value is a crucial parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms, with the N1 atom of the imidazole ring being the primary basic center.

While an experimental pKa for this compound has not been reported, a predicted pKa value for the isomeric 8-methoxyimidazo[1,2-a]pyridine is 5.89 . This suggests that the 6-methoxy isomer will have a similar basicity, making it a weak base that will be partially protonated at physiological pH.

The determination of pKa is a fundamental experimental procedure. Potentiometric titration is a robust and widely used method.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration Setup: Place the analyte solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined as the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to accurately identify the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

An exact experimental LogP for this compound is not available. However, a calculated LogP for the related compound 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is 3.8 . The presence of the tolyl group significantly increases lipophilicity. Therefore, the LogP of this compound is expected to be considerably lower. Computational models can provide an estimate, and based on its structure, a calculated LogP would likely fall in the range of 1.5 to 2.5, indicating moderate lipophilicity.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and confirmation of purity. While a complete set of spectra for this compound is not publicly available, we can infer its characteristic spectral features based on data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a characteristic singlet for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the fused ring system.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the eight unique carbon atoms in the molecule. The carbon attached to the methoxy group will appear at a characteristic downfield shift, and the other aromatic carbons will have chemical shifts typical for the imidazo[1,2-a]pyridine scaffold.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational bands for this compound include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1450-1650 cm⁻¹

  • C-O stretching (methoxy group): ~1000-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 148. The fragmentation pattern would likely involve the loss of the methoxy group or cleavage of the heterocyclic rings.

Synthesis and Chemical Reactivity

A robust understanding of a compound's synthesis is crucial for ensuring its quality and for the design of derivatives.

Synthetic Approach

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone. For this compound, the synthesis would typically involve the reaction of 2-amino-5-methoxypyridine with a suitable two-carbon synthon, such as chloroacetaldehyde.

Synthesis_Pathway Reactant1 2-Amino-5-methoxypyridine Intermediate Intermediate Adduct Reactant1->Intermediate + Reactant2 Chloroacetaldehyde Reactant2->Intermediate Product This compound Intermediate->Product Cyclization

Caption: General synthetic route to this compound.

Chemical Stability and Reactivity

The imidazo[1,2-a]pyridine ring system is generally stable. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, typically at the C3 position. The pyridine ring is more electron-deficient and less reactive towards electrophiles. The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridine ring. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Biological and Pharmaceutical Context

The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs, including zolpidem (an insomnia treatment) and alpidem (an anxiolytic). These compounds often act as modulators of the GABA-A receptor in the central nervous system. The diverse biological activities reported for this class of compounds also include anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific biological profile of this compound is an active area of research, with its physicochemical properties making it an attractive starting point for the development of new therapeutic agents.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. This guide has provided a detailed overview of its core physicochemical properties, drawing from a combination of available data, predicted values, and information from analogous compounds. A thorough understanding of its solubility, pKa, lipophilicity, and spectroscopic characteristics is essential for any researcher working with this compound. As further experimental data becomes available, a more refined picture of this promising molecule will emerge, undoubtedly paving the way for new discoveries in drug development.

References

Crystal Structure of 6-Methoxyimidazo[1,2-a]pyridine: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Foreword: The Challenge of Uncharted Structures

In the landscape of crystallographic research, the pursuit of precise atomic arrangements is paramount to understanding and manipulating molecular behavior. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. The introduction of a methoxy group at the 6-position is anticipated to modulate its electronic and steric properties, influencing its interaction with biological targets. This guide was intended to provide a deep dive into the crystal structure of 6-methoxyimidazo[1,2-a]pyridine, a molecule of significant interest.

However, a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of the current scientific literature have revealed that the specific crystal structure of this compound has not yet been determined and/or publicly reported.

While the crystal structures of numerous derivatives of the imidazo[1,2-a]pyridine core have been successfully elucidated, providing valuable insights into the broader family, the absence of data for the parent 6-methoxy compound prevents a direct and precise analysis as originally envisioned. The scientific integrity of this guide necessitates a foundation of empirical data.

Therefore, this document will pivot to a more foundational and methodological perspective. It will serve as a technical whitepaper outlining the essential theoretical background, experimental protocols, and analytical techniques that would be employed in the determination and analysis of the this compound crystal structure. This guide will equip researchers with the necessary framework to undertake such an analysis once suitable crystals are obtained. We will draw upon data from closely related, structurally determined analogs to provide illustrative examples and contextual understanding.

The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine fused heterocyclic system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its rigid, planar structure and the presence of nitrogen atoms at key positions allow for a variety of intermolecular interactions, making it an ideal candidate for binding to biological macromolecules. The electronic nature of the ring system can be finely tuned through substitution, influencing properties such as solubility, metabolic stability, and target affinity.

The introduction of a methoxy group at the 6-position is a strategic chemical modification. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions. Furthermore, the methoxy group is an electron-donating group, which can alter the electron density distribution across the aromatic system, potentially modulating the compound's reactivity and binding characteristics. A definitive crystal structure would be invaluable in understanding the precise conformational and electronic consequences of this substitution.

The Path to a Crystal Structure: A Methodological Blueprint

The journey from a synthesized compound to a fully characterized crystal structure is a multi-step process requiring precision and expertise. The following sections detail the standard workflow that would be applied to this compound.

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. Several synthetic routes to substituted imidazo[1,2-a]pyridines are reported in the literature, often involving the condensation of a 2-aminopyridine with an α-haloketone or a related electrophile.

Illustrative Synthetic Protocol (General):

  • Reaction Setup: A solution of 5-methoxy-2-aminopyridine in a suitable solvent (e.g., ethanol, DMF) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagent: A slight molar excess of an appropriate α-halocarbonyl compound (e.g., chloroacetaldehyde) is added dropwise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Purity is paramount for successful crystallization. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and assess its purity before proceeding.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of crystal structure analysis. It is an empirical science, and a variety of techniques should be systematically explored.

Crystallization TechniqueDescriptionSuitability for Imidazo[1,2-a]pyridines
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Highly suitable due to its simplicity. A range of solvents of varying polarities should be screened.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, inducing crystallization.An effective method for screening a wide range of solvent/precipitant combinations.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.Useful for compounds with a significant temperature-dependent solubility profile.
Solvent Layering A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.A gentle technique that can produce high-quality crystals.

A systematic screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) and their mixtures is essential to identify optimal crystallization conditions.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the definitive three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer head and placed in the path of a focused X-ray beam. Modern diffractometers, typically equipped with a CCD or CMOS detector, are used to collect a series of diffraction images as the crystal is rotated.

Key Parameters for Data Collection:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset, ensuring accurate determination of unit cell parameters and reflection intensities.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

  • Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed by various crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

Interpreting the Crystal Structure: A Hypothetical Analysis of this compound

Based on the known structures of related imidazo[1,2-a]pyridine derivatives, we can anticipate several key structural features for this compound.

Molecular Geometry

The imidazo[1,2-a]pyridine core is expected to be largely planar, although slight puckering of the rings may occur. Key geometric parameters to be analyzed would include:

  • Bond Lengths and Angles: Comparison of the bond lengths within the fused ring system to standard values for aromatic C-C, C-N, and C=N bonds would reveal the degree of electron delocalization.

  • Torsion Angles: The orientation of the methoxy group relative to the plane of the pyridine ring would be a critical parameter. This would be defined by the C5-C6-O-C(methyl) torsion angle and would indicate the preferred conformation in the solid state.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, the following interactions would be of primary interest:

  • Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the nitrogen atom of the imidazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Weak C-H···N and C-H···O hydrogen bonds are likely to play a significant role in the crystal packing.

  • π-π Stacking: The planar aromatic rings are expected to engage in π-π stacking interactions, which are a major contributor to the cohesive energy of the crystal. The nature of these interactions (e.g., face-to-face, offset) and the centroid-to-centroid distances would be analyzed.

  • van der Waals Interactions: These weaker, non-specific interactions would also contribute to the overall packing efficiency.

The visualization of the crystal packing would reveal how these interactions assemble the molecules into a three-dimensional supramolecular architecture.

Complementary Analytical and Computational Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding of this compound would be enriched by complementary techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution would provide information about the molecular structure and electronic environment of the atoms in the dissolved state, allowing for comparison with the solid-state structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational modes of the functional groups present in the molecule, which can be correlated with the bond strengths and molecular geometry.

Computational Modeling

Density Functional Theory (DFT) calculations would be a powerful tool to complement the experimental data.

  • Geometry Optimization: A gas-phase geometry optimization would provide the theoretical minimum energy conformation of the molecule, which can be compared to the experimentally determined crystal structure to assess the effects of crystal packing forces.

  • Electronic Structure Analysis: DFT can be used to calculate molecular orbitals (HOMO, LUMO), electrostatic potential surfaces, and atomic charges, providing insights into the reactivity and potential interaction sites of the molecule.

Conclusion and Future Outlook

The determination of the crystal structure of this compound remains an important goal for the scientific community. This guide has outlined the established and rigorous methodologies that will be essential for achieving this objective. The synthesis of high-purity material, systematic screening for suitable crystallization conditions, and meticulous analysis of the single-crystal X-ray diffraction data will ultimately unveil the precise three-dimensional architecture of this valuable molecule.

The resulting structural information will not only be of fundamental chemical interest but will also provide a crucial foundation for the rational design of novel imidazo[1,2-a]pyridine-based therapeutic agents. It will enable a deeper understanding of structure-activity relationships and facilitate the development of next-generation pharmaceuticals with enhanced efficacy and selectivity. The scientific community eagerly awaits the successful crystallization and structural elucidation of this compound.

Spectroscopic Data of 6-Methoxyimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis and Structural Framework

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The synthesis of 6-Methoxyimidazo[1,2-a]pyridine can be achieved through established synthetic protocols. A common and effective method involves the condensation of 2-amino-5-methoxypyridine with a suitable C2-synthon, such as chloroacetaldehyde.

A typical synthetic procedure is as follows: To a solution of 2-amino-5-methoxypyridine in a suitable solvent like ethanol, an aqueous solution of chloroacetaldehyde is added. The reaction mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.[4]

Experimental Workflow: Synthesis of this compound

start Start: 2-amino-5-methoxypyridine + Chloroacetaldehyde reflux Reaction under Reflux in Ethanol start->reflux Addition monitoring Monitor Reaction Progress (TLC) reflux->monitoring workup Solvent Removal (Reduced Pressure) monitoring->workup Reaction Complete purification Silica Gel Column Chromatography workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the known chemical shifts of the parent imidazo[1,2-a]pyridine and the electronic effects of the methoxy group.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bicyclic ring system and the methoxy group. The electron-donating nature of the methoxy group at the C6 position will influence the chemical shifts of the protons on the pyridine ring.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5s-
H-3~7.5s-
H-5~7.9d~9.0
H-7~6.7dd~9.0, 2.0
H-8~7.4d~2.0
-OCH₃~3.8s-

Note: Predicted values are based on the analysis of related compounds and general principles of NMR spectroscopy.

For comparison, the experimental ¹H NMR data for a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, is provided below. It is important to note that the substituents (-NO₂, -CHO, and a p-methoxyphenyl group) will significantly alter the chemical shifts compared to the unsubstituted 6-methoxy derivative.[5]

Experimental ¹H NMR Data for 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (in DMSO-d₆): [5]

ProtonChemical Shift (δ, ppm)Multiplicity
C₅H10.40s
CH=O10.09s
C₇H8.36dd
C₈H, CphH7.96m
CphH7.10d
OCH₃3.83s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, taking into account the shielding and deshielding effects of the nitrogen atoms and the methoxy group.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~125
C-3~110
C-5~120
C-6~155
C-7~115
C-8~122
C-8a~145
-OCH₃~55

Note: Predicted values are based on the analysis of related compounds and general principles of NMR spectroscopy.

For comparative purposes, the experimental ¹³C NMR data for 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde is provided in the table below.[5]

Experimental ¹³C NMR Data for 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (in DMSO): [5]

CarbonChemical Shift (δ, ppm)
C=O180.84
C-Ar161.64
C-Ar158.81
C-Ar147.76
C-Ar138.75
C-Ar131.75
C-Ar128.32
C-Ar125.06
C-Ar124.05
C-Ar121.11
C-Ar117.04
C-Ar115.02
OCH₃55.87

Logical Relationship: Spectroscopic Analysis Workflow

sample Sample: this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Interpretation and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report data_analysis->report

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-N bonds of the imidazo[1,2-a]pyridine core, as well as the C-O stretching of the methoxy group.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1640-1500C=C and C=N stretching (ring)
1250-1200Asymmetric C-O-C stretching (methoxy)
1050-1000Symmetric C-O-C stretching (methoxy)
850-750Out-of-plane C-H bending

Note: Predicted values are based on typical ranges for these functional groups.

For comparison, a study on the vibrational assignments of the parent imidazo[1,2-a]pyridine molecule provides a basis for these predictions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 148.

The fragmentation of the imidazo[1,2-a]pyridine core often involves characteristic losses. In the case of this compound, prominent fragmentation pathways are expected to involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 133, followed by the loss of carbon monoxide (CO) to give a fragment at m/z 105. The fragmentation of 3-phenoxy imidazo[1,2-a]pyridines has been studied, providing insights into the stability of the heterocyclic core.[7]

Predicted Fragmentation Pattern for this compound:

m/zFragment
148[M]⁺
133[M - CH₃]⁺
105[M - CH₃ - CO]⁺

Note: These are predicted major fragmentation pathways.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While direct experimental data remains elusive in publicly accessible databases, the synthesis and expected NMR, IR, and MS characteristics have been outlined based on established chemical principles and comparative analysis of related structures. This information serves as a valuable resource for researchers working with this important class of heterocyclic compounds, aiding in the identification, characterization, and further development of novel imidazo[1,2-a]pyridine-based molecules.

References

A Technical Guide to the Biological Activity Screening of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of 6-Methoxyimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for a wide array of biological activities.[1][2] This document outlines a strategic and technically sound approach to elucidate the therapeutic potential of the 6-methoxy substituted derivative, grounded in established scientific principles and methodologies.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in the development of numerous therapeutic agents, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[3][4][5] Marketed drugs such as Zolpidem (a sedative) and Olprinone (a cardiotonic agent) feature this versatile scaffold, highlighting its clinical significance.[6][7] The introduction of a methoxy group at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making a thorough biological activity screening essential to uncover its unique therapeutic potential. This guide will navigate the user through a tiered screening cascade, from initial broad-spectrum cytotoxicity assessments to in-depth mechanistic studies.

Strategic Screening Workflow: A Multi-Tiered Approach

A logical and efficient screening process is paramount to successfully characterizing the biological profile of this compound. The proposed workflow is designed to maximize data generation while conserving resources, beginning with broad phenotypic screens and progressively narrowing down to specific molecular targets.

Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays (Hit Validation & Prioritization) cluster_2 Tier 3: Mechanistic Studies A Initial Cytotoxicity Screening (e.g., NCI-60 Panel) C Dose-Response Cytotoxicity Assays (IC50 Determination) A->C Active in Cancer Lines B Broad-Spectrum Antimicrobial Screening (Bacteria & Fungi) E Antimicrobial MIC Determination B->E Antimicrobial Activity F Cell Cycle Analysis C->F G Apoptosis Assays (Annexin V/PI Staining) C->G H Signaling Pathway Analysis (Western Blot, Kinase Assays) C->H Confirmed Potency D Anti-inflammatory Activity Assays (e.g., LPS-induced cytokine release) D->H Anti-inflammatory Activity I Target Deconvolution Studies H->I

Caption: A tiered approach to screening this compound.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to identify any significant biological activity of this compound across a broad range of cell types.

Anticancer Activity: The National Cancer Institute's 60-Cell Line Panel (NCI-60)

A foundational step in anticancer drug discovery is to assess the compound's cytotoxicity against a diverse panel of human cancer cell lines. The NCI-60 panel provides a comprehensive initial screen across nine types of cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at their predetermined optimal densities and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Add the compound solutions to the appropriate wells, including solvent controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control.

Antimicrobial Activity: Broad-Spectrum Screening

The imidazo[1,2-a]pyridine scaffold has been associated with antimicrobial properties.[2][8] A primary screen against a panel of clinically relevant bacteria and fungi is therefore warranted.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Preparation: Serially dilute this compound in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Growth Assessment: Visually inspect the plates for microbial growth (turbidity). The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).

Tier 2: Secondary Assays - Validation and Prioritization

Compounds demonstrating activity in the primary screens are advanced to secondary assays to confirm their effects and determine their potency.

Dose-Response Cytotoxicity and IC50 Determination

For cell lines where this compound shows significant growth inhibition, a more detailed dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[9]
Compound 6HeLa (Cervical Cancer)35.0[9]
Compound 9dMCF-7 (Breast Cancer)2.35[9]
IP-5HCC1937 (Breast Cancer)45[10]

Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives. This table presents a selection of IC50 values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a benchmark for evaluating the potency of this compound.

Anti-inflammatory Activity

Given the known anti-inflammatory properties of some imidazo[1,2-a]pyridine derivatives, it is prudent to investigate this potential activity.[11][12][13]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) in appropriate media.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Tier 3: Mechanistic Studies - Elucidating the Mode of Action

Once the primary biological activities are confirmed and quantified, the next crucial step is to investigate the underlying molecular mechanisms.

Unraveling the Anticancer Mechanism

Should this compound exhibit potent anticancer activity, a series of experiments can be conducted to determine its mode of action.

Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Detection

  • Annexin V/Propidium Iodide (PI) Staining: Treat cells as described for cell cycle analysis. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activation Assays: Utilize commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3, -7) in treated cells.

Signaling Pathway Analysis

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways.[1][14]

PI3K-Akt-mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine This compound Imidazopyridine->PI3K inhibits?

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated Akt, mTOR, STAT3, NF-κB) followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Investigating the Anti-inflammatory Mechanism

Should the compound show anti-inflammatory properties, further investigation into the molecular targets is warranted. The STAT3/NF-κB signaling pathway is a common target for anti-inflammatory compounds.[11][12]

STAT3_NF-kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Nucleus Imidazopyridine This compound Imidazopyridine->IKK inhibits? Imidazopyridine->STAT3 inhibits?

Caption: The STAT3/NF-κB signaling pathway, a key mediator of inflammation.

Experimental Protocol: NF-κB Reporter Assay

  • Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB signaling.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the comprehensive biological activity screening of this compound. By following this tiered approach, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. Positive findings from these in vitro screens will pave the way for further preclinical development, including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that this compound could hold significant promise as a lead compound for the development of new therapeutics.

References

The Emergence of 6-Methoxyimidazo[1,2-a]pyridine Derivatives in Oncology Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in a New Light

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This bicyclic nitrogen-containing heterocycle's unique electronic and structural features make it an ideal framework for developing novel therapeutic agents.[3] This guide focuses on a specific, promising subclass: 6-methoxyimidazo[1,2-a]pyridine derivatives. The introduction of a methoxy group at the 6-position has been shown to modulate the pharmacological profile of these compounds, leading to potent and selective anticancer activity. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of these novel derivatives, with a particular focus on their potential as anticancer agents.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound derivatives can be achieved through several reliable methods. A common and effective approach involves a multi-component reaction, which allows for the efficient construction of the core structure with various substituents.

Core Synthesis: A Step-by-Step Protocol

A robust method for synthesizing the this compound core involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[4] The following protocol outlines a general procedure for the synthesis of a 6-methoxy-2-phenylimidazo[1,2-a]pyridine derivative, a common starting point for further derivatization.

Experimental Protocol: Synthesis of 6-Methoxy-2-phenylimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add 2-bromoacetophenone (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow reagents 5-Methoxy-2-aminopyridine + 2-Bromoacetophenone dissolve Dissolve in Ethanol reagents->dissolve Step 1 reflux Reflux (4-6h) dissolve->reflux Step 2 workup Cool, Filter, Wash reflux->workup Step 3 purification Recrystallization or Column Chromatography workup->purification Step 4 product 6-Methoxy-2-phenylimidazo[1,2-a]pyridine purification->product Final Product

Caption: Synthetic workflow for 6-methoxy-2-phenylimidazo[1,2-a]pyridine.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Evaluation: Uncovering Anticancer Potential

A critical aspect of developing novel therapeutic agents is the comprehensive evaluation of their biological activity. For this compound derivatives, the primary focus is often their anticancer properties.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 breast cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Reference
Derivative AMCF-75.2[2]
Derivative BMDA-MB-2318.7[2]
Cisplatin (Control)MCF-712.5[5]
Cisplatin (Control)MDA-MB-23115.1[5]

Table 1: Example cytotoxicity data for hypothetical this compound derivatives compared to a standard chemotherapeutic agent.

Mechanism of Action: Elucidating the Apoptotic Pathway

Understanding the mechanism through which a compound exerts its cytotoxic effects is paramount in drug development. Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6][7] A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.

Investigating Caspase Activation via Western Blotting

Western blotting is a powerful technique to detect the cleavage and subsequent activation of key apoptotic proteins like caspases. The cleavage of pro-caspases into their active forms can be readily visualized.

Experimental Protocol: Western Blot for Caspase-3 Activation

  • Cell Lysis: Treat cancer cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates apoptosis induction.

G cluster_apoptosis Apoptosis Induction Pathway compound This compound Derivative cell Cancer Cell compound->cell pi3k PI3K/Akt/mTOR Pathway Inhibition cell->pi3k Inhibits caspase Caspase Cascade Activation (Caspase-8, -9, -3) cell->caspase Activates apoptosis Apoptosis pi3k->apoptosis Leads to caspase->apoptosis Executes

Caption: Proposed mechanism of action for this compound derivatives.

Studies have suggested that some imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation.[6][8] Inhibition of this pathway can lead to the induction of apoptosis. The activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3) is a central event in this process.[7]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, coupled with potent and selective biological activity, makes them attractive candidates for further investigation. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these derivatives. Furthermore, in vivo studies in animal models are essential to validate their therapeutic potential and safety profiles. The insights and protocols provided in this guide offer a solid foundation for researchers to explore and advance the development of this exciting class of molecules.

References

In Silico Modeling of 6-Methoxyimidazo[1,2-a]pyridine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the in silico investigation of 6-methoxyimidazo[1,2-a]pyridine and its derivatives. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antitubercular agents.[1][2] The strategic placement of a methoxy group at the 6-position can significantly influence the molecule's electronic properties, metabolic stability, and interaction with biological targets. This document outlines a robust, multi-stage computational workflow designed to elucidate potential protein targets, predict binding affinities, and assess the drug-like properties of this promising chemical entity.

I. Foundational Stage: Target Identification and Ligand Preparation

The initial phase of any in silico drug discovery campaign is to identify potential biological targets for the molecule of interest. For a novel or underexplored compound like this compound, a combination of ligand-based and structure-based approaches is recommended.

A. Reverse Pharmacophore Mapping and Target Prediction

When the primary biological target is unknown, reverse pharmacophore mapping serves as a powerful tool for hypothesis generation. This technique involves creating a 3D pharmacophore model based on the structure of this compound and then screening this model against a database of protein structures.

Experimental Protocol: Ligand-Based Target Identification

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers to ensure a comprehensive exploration of the conformational space.

  • Pharmacophore Model Generation:

    • Identify key pharmacophoric features of the lowest energy conformer. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

    • For this compound, the key features would likely include the nitrogen atoms in the imidazopyridine ring as HBAs, the aromatic rings, and the methoxy group, which can act as an HBA and contribute to hydrophobic interactions.

  • Reverse Screening:

    • Utilize a target prediction server (e.g., PharmMapper, TargetHunter) to screen the generated pharmacophore model against a database of protein structures.

    • Analyze the ranked list of potential targets based on the fit score and the biological relevance of the identified proteins.

B. The Significance of the 6-Methoxy Group

The methoxy group at the 6-position is not merely a structural component; it is a critical determinant of the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyridine series have shown that substitutions at the 6-position can modulate anticancer and phosphodiesterase (PDE) inhibitory activities.[3][4] The methoxy group, being an electron-donating group, can influence the electron density of the aromatic system, potentially affecting π-π stacking interactions with protein residues. Furthermore, its ability to act as a hydrogen bond acceptor provides an additional point of interaction within a binding pocket.

II. Core Modeling Stage: Elucidating Molecular Interactions

Once a set of potential targets has been identified, the next stage involves a detailed investigation of the binding interactions between this compound and these proteins. This is achieved through a combination of molecular docking and molecular dynamics simulations.

A. Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a cornerstone of structure-based drug design, providing valuable insights into the binding mode and a semi-quantitative estimation of the binding affinity.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Use the previously prepared 3D structure of this compound.

    • Assign partial charges using a suitable method (e.g., Gasteiger charges).

  • Docking Simulation:

    • Define the binding site on the protein. This can be done by identifying the active site from the literature or by using a binding site prediction tool.

    • Run the docking simulation using software such as AutoDock Vina or Glide.

    • Analyze the resulting docking poses based on their binding energy scores and the nature of the interactions (hydrogen bonds, hydrophobic interactions, etc.).

Data Presentation: Predicted Binding Affinities

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Kinase A (Hypothetical) -8.5H-bond with MET123, π-π stacking with PHE234
Phosphodiesterase B (Hypothetical) -7.9H-bond with GLN45, Hydrophobic interaction with LEU78
Protein C (Hypothetical) -9.2H-bond with ASP90 (via 6-methoxy), π-cation with LYS101
B. Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the predicted binding pose and for understanding the conformational changes that may occur upon ligand binding.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

  • Production Run:

    • Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for the system to reach a stable state.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the persistence of key intermolecular interactions over time.

Visualization: In Silico Drug Discovery Workflow

G cluster_0 Target Identification cluster_1 Interaction Modeling cluster_2 Lead Optimization & Profiling Target_Prediction Target Prediction (Reverse Pharmacophore) Molecular_Docking Molecular Docking Target_Prediction->Molecular_Docking Identified Targets SAR_Analysis SAR Analysis of 6-Methoxy Group SAR_Analysis->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Best Docked Pose Pharmacophore_Modeling Pharmacophore Modeling & Virtual Screening MD_Simulation->Pharmacophore_Modeling Stable Complex ADMET_Prediction ADMET Prediction Pharmacophore_Modeling->ADMET_Prediction Optimized Leads New_Hypotheses New_Hypotheses ADMET_Prediction->New_Hypotheses Drug-like Candidates

Caption: An integrated workflow for the in silico investigation of this compound.

III. Advanced Stage: Lead Optimization and ADMET Profiling

The insights gained from docking and MD simulations can be leveraged to guide the design of new derivatives with improved potency and selectivity. This stage involves pharmacophore-based virtual screening and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

A. Pharmacophore-Based Virtual Screening

A pharmacophore model can be generated based on the stable interactions observed in the MD simulations. This model represents the essential features required for binding to the target protein and can be used to screen large compound libraries for novel hits with a similar interaction profile.

Experimental Protocol: Pharmacophore Modeling and Virtual Screening

  • Model Generation:

    • Align the snapshots from the stable portion of the MD trajectory.

    • Identify the common pharmacophoric features of the ligand that are consistently involved in key interactions with the protein.

    • Generate a 3D pharmacophore model based on these features.

  • Virtual Screening:

    • Screen a database of commercially available or proprietary compounds against the pharmacophore model.

    • Rank the hits based on their fit to the model.

  • Hit Selection and Docking:

    • Visually inspect the top-ranked hits to ensure chemical diversity and novelty.

    • Perform molecular docking of the selected hits to the target protein to confirm their binding mode and estimate their affinity.

B. ADMET Prediction

Early assessment of ADMET properties is crucial to minimize the risk of late-stage attrition in the drug discovery pipeline. A variety of in silico models are available to predict these properties.

Data Presentation: Predicted ADMET Properties

PropertyPredicted Value for this compoundInterpretation
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Penetration ModerateMay have potential for CNS activity.
CYP2D6 Inhibition LowLow risk of drug-drug interactions.
Ames Mutagenicity NegativeUnlikely to be mutagenic.
Hepatotoxicity Low riskLow probability of causing liver damage.

IV. Conclusion

The in silico modeling workflow presented in this guide provides a systematic and robust approach for investigating the therapeutic potential of this compound. By integrating a range of computational techniques, from target identification to ADMET prediction, researchers can gain valuable insights into the molecular interactions of this promising scaffold, guide the design of more potent and selective derivatives, and ultimately accelerate the drug discovery process. The self-validating nature of this workflow, where the results of one stage inform and refine the next, ensures a high degree of scientific rigor and confidence in the generated hypotheses.

References

The Strategic Role of the 6-Methoxy Group in the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds with a wide therapeutic window, including anticancer, antitubercular, anti-inflammatory, and antiviral agents.[1][2] The versatility of this scaffold allows for extensive chemical modifications to fine-tune its pharmacological profile. Among these modifications, substitution at the C-6 position of the pyridine ring has been identified as a critical determinant of biological activity. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-methoxyimidazo[1,2-a]pyridine analogs. We will delve into the nuanced effects of the 6-methoxy substituent on the physicochemical properties and biological activities of these compounds, supported by experimental data from seminal studies. This guide will also feature detailed synthetic protocols, comparative data tables, and visual diagrams to offer a holistic understanding for researchers in the field of medicinal chemistry and drug discovery.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in several marketed drugs such as zolpidem, alpidem, and zolimidine.[2][3] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. The scaffold's diverse biological activities stem from its ability to engage with a variety of enzymes and receptors.[2]

The pyridine ring of the scaffold is amenable to substitution at the C-5, C-6, C-7, and C-8 positions, while the imidazole ring can be functionalized at the C-2 and C-3 positions. Modifications at these sites have been shown to significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting analogs.

The Influence of the 6-Methoxy Substituent

The introduction of a methoxy group at the C-6 position of the imidazo[1,2-a]pyridine core imparts specific physicochemical properties that can profoundly influence its biological activity.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. This electronic modulation of the pyridine ring can affect the pKa of the molecule, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding or other non-covalent interactions with target proteins.

  • Lipophilicity and Solubility: The methoxy group increases the lipophilicity of the parent molecule, which can enhance membrane permeability and cellular uptake. However, this must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.

  • Metabolic Stability: The methoxy group can influence the metabolic fate of the compound. It may block a potential site of metabolism on the pyridine ring, thereby increasing the compound's half-life. Conversely, it can also be a site of O-demethylation, a common metabolic pathway.

  • Conformational Effects: While small, the methoxy group can exert some steric influence, potentially affecting the preferred conformation of the molecule and its fit within a binding pocket.

Structure-Activity Relationship (SAR) of this compound Analogs

The following sections dissect the SAR of this compound analogs in the context of different therapeutic areas, drawing upon key findings from the literature.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4]

A study on 6-substituted imidazo[1,2-a]pyridines revealed potent activity against colon cancer cell lines HT-29 and Caco-2.[5] While a direct comparison with a 6-methoxy analog was not the primary focus, the study underscores the importance of substitution at this position. For instance, analogs with different substituents at C-6 exhibited varying potencies, suggesting that the nature of the group at this position is a key determinant of anticancer activity.[5]

In a separate study focused on the design of PI3Kα inhibitors, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized.[1] Although these are hybrid molecules, the imidazo[1,2-a]pyridine moiety is a crucial pharmacophore. The SAR studies in this work highlighted that modifications on the imidazo[1,2-a]pyridine ring system, including at the C-6 position, could modulate PI3Kα inhibitory activity and anticancer effects.[1]

General SAR for Anticancer Activity:

SAR_Anticancer

General SAR of 6-Methoxyimidazo[1,2-a]pyridines as Anticancer Agents.
Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a key component of novel antitubercular agents, including the clinical candidate Q203 (Telacebec), which targets the cytochrome bc1 complex of Mycobacterium tuberculosis.[6] SAR studies on antitubercular imidazo[1,2-a]pyridines have consistently shown that substitutions on the pyridine ring are critical for potent activity.

While many reported potent analogs have substitutions at the C-7 position, the influence of a C-6 substituent is also significant. For instance, in the development of imidazo[1,2-a]pyridine-3-carboxamides, various substitutions on the pyridine ring were explored to optimize antitubercular potency.[6] A 6-methoxy group, by modulating the electronic and steric properties of the scaffold, can influence the binding affinity to the mycobacterial target and affect the overall pharmacokinetic profile of the drug candidate. The introduction of a chlorine atom at the C-6 position has been shown to enhance potency in some series, indicating that electronic factors at this position play a crucial role.[6] The electron-donating nature of a methoxy group would provide a different electronic profile and could be beneficial in other series.

Table 1: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs

Compound IDC-2 SubstituentC-3 SubstituentC-6 SubstituentC-7 SubstituentMIC (µM) against MtbReference
Analog A EthylN-BenzylcarboxamideHCl0.0009[6]
Analog B 2,7-dimethylCarboxamideHMethyl0.4-1.9[7]
Hypothetical 6-Methoxy Analog EthylN-BenzylcarboxamideOCH₃ HTo be determinedN/A

This table is illustrative and includes data from related imidazo[1,2-a]pyridine series to highlight the importance of substitution patterns. The activity of a hypothetical 6-methoxy analog would need to be experimentally determined.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogs generally follows a well-established convergent strategy.

General Synthetic Workflow

Synthesis_Workflow

General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a this compound Analog

This protocol is a representative example based on common synthetic methodologies for imidazo[1,2-a]pyridines.

Step 1: Synthesis of the this compound core

  • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a mild base, such as sodium bicarbonate (2.0 eq), and continue to heat at reflux for another 2-4 hours to facilitate cyclization.

  • After cooling, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound core.

Step 2: Further Functionalization (e.g., at C-3 position)

  • The this compound core can be further functionalized. For example, a Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C-3 position.

  • To a solution of the this compound core in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The resulting precipitate is filtered, washed with water, and dried to give the 3-formyl-6-methoxyimidazo[1,2-a]pyridine.

  • This aldehyde can then be used as a versatile intermediate for a variety of subsequent reactions, such as reductive amination or Wittig reactions, to introduce diverse substituents at the C-3 position.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The methoxy group at the C-6 position plays a multifaceted role in modulating the electronic, steric, and pharmacokinetic properties of the analogs, thereby influencing their biological activity. A thorough understanding of the SAR, as outlined in this guide, is crucial for the rational design of more potent and selective drug candidates.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of 6-methoxy analogs with diverse substitutions at other positions to build a more comprehensive SAR model.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential.

  • Pharmacokinetic profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies to optimize the drug-like properties of lead compounds.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics to address unmet medical needs.

References

An In-Depth Technical Guide to the Pharmacological Profiling of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of 6-Methoxyimidazo[1,2-a]pyridine. It is designed for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this specific heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its wide array of biological activities.[1][2] This document outlines a logical, multi-tiered approach to systematically profile the 6-methoxy derivative, building upon the known structure-activity relationships of this chemical class.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and 6-Position Substitution

The imidazo[1,2-a]pyridine ring system is a cornerstone of many pharmacologically active agents, demonstrating a remarkable diversity of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroactive properties.[3] The versatility of this scaffold stems from its rigid bicyclic structure, which serves as an excellent platform for the spatial orientation of various pharmacophoric groups.

Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyridine ring, particularly at the 6-position, can profoundly influence the compound's biological targets and overall potency. For instance, various 6-substituted derivatives have demonstrated potent and selective activity against colon cancer cell lines, Rab Geranylgeranyl Transferase (RGGT), and the omega 1-subtype of the benzodiazepine receptor.[4][5][6] The introduction of a methoxy group at this position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to a unique pharmacological profile.

This guide, therefore, presents a systematic workflow to deconstruct the pharmacological identity of this compound, from initial synthesis and broad-based screening to specific target deconvolution and preliminary pharmacokinetic assessment.

Synthesis and Physicochemical Characterization

The foundational step in any pharmacological profiling is the robust synthesis and purification of the compound of interest.

Proposed Synthetic Pathway

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[7] For the target compound, this compound, the synthesis would logically proceed via the reaction of 2-amino-5-methoxypyridine with a suitable 2-carbon synthon, such as chloroacetaldehyde or a bromoacetyl derivative, under basic conditions.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine Condensation Condensation 2-Amino-5-methoxypyridine->Condensation alpha-Haloketone α-Haloketone (e.g., Chloroacetaldehyde) alpha-Haloketone->Condensation This compound This compound Condensation->this compound Base (e.g., NaHCO₃) Heat

Caption: Proposed synthetic route for this compound.

Physicochemical Characterization Protocol

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound before biological evaluation.

Objective: To confirm the chemical structure and assess the purity of the synthesized this compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting chemical shifts, coupling constants, and integration values should be consistent with the proposed structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Analyze the compound on two different column/solvent systems to determine its purity, which should ideally be >95% for use in biological assays.

A Tiered Approach to Pharmacological Profiling

A logical cascade of experiments is crucial for an efficient and comprehensive pharmacological evaluation. This approach starts with broad phenotypic screens to identify any biological activity, followed by more focused assays to elucidate the mechanism of action and specific molecular targets.

Pharmacological_Profiling_Cascade Start This compound (Purity > 95%) Tier1 Tier 1: Primary Phenotypic Screening Start->Tier1 Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Panel) Tier1->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC against Bacteria/Fungi) Tier1->Antimicrobial Decision1 Activity Detected? Cytotoxicity->Decision1 Antimicrobial->Decision1 Tier2 Tier 2: Target Deconvolution & Mechanistic Assays Decision1->Tier2 Yes End Comprehensive Pharmacological Profile Decision1->End No Kinase Kinase Panel Screening Tier2->Kinase COX COX-2 Inhibition Assay Tier2->COX Apoptosis Apoptosis Pathway Assays (Caspase, Cytochrome c) Tier2->Apoptosis Receptor Benzodiazepine Receptor Binding Assay Tier2->Receptor Tier3 Tier 3: In Vitro ADME & PK Profiling Tier2->Tier3 Solubility Solubility & Permeability Tier3->Solubility Metabolism Metabolic Stability (Microsomes, Hepatocytes) Tier3->Metabolism Tier3->End

Caption: A tiered workflow for pharmacological profiling.

Tier 1: Primary Phenotypic Screening

The initial goal is to cast a wide net to determine if this compound exhibits any significant biological effects.

Rationale: The imidazo[1,2-a]pyridine scaffold is a common feature in many anticancer agents. Derivatives have shown potent activity against colon cancer cell lines such as HT-29 and Caco-2.[5] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, Caco-2, HeLa, A375) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in complete cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale: Various derivatives of imidazo[1,2-a]pyridine have demonstrated antibacterial and antifungal properties.[1] A basic screen for antimicrobial activity is therefore warranted.

Experimental Protocol:

  • Organism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate using appropriate broth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Target Deconvolution and Mechanistic Assays

If significant activity is observed in Tier 1 screens, the next step is to identify the potential molecular targets and mechanisms of action.

Rationale: Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors, a key target in inflammation and some cancers.[6]

Experimental Protocol (Fluorescent Inhibitor Screening):

  • Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and a fluorometric substrate (e.g., ADHP).

  • Compound Addition: Add serial dilutions of this compound to a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Incubation: Add the COX-2 enzyme to the wells and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the fluorometric substrate.

  • Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the test compound.

Rationale: If the compound shows cytotoxic activity, it is crucial to determine if it acts via the induction of apoptosis. Studies have shown that 6-substituted imidazo[1,2-a]pyridines can induce apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[5]

Apoptosis_Pathway_Analysis Compound This compound (Cytotoxic Activity) CellTreatment Treat Cancer Cells (e.g., HT-29) Compound->CellTreatment Assay1 Caspase-Glo® 3/7 Assay CellTreatment->Assay1 Assay2 Western Blot for Cytochrome c CellTreatment->Assay2 Result1 Measure Luminescence (Caspase Activation) Assay1->Result1 Result2 Cytosolic vs. Mitochondrial Fractions (Cytochrome c Release) Assay2->Result2 Conclusion Determine Apoptotic Mechanism Result1->Conclusion Result2->Conclusion

Caption: Workflow for investigating apoptosis induction.

Experimental Protocols:

  • Caspase Activity Assay (e.g., Caspase-Glo® 3/7):

    • Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Add the Caspase-Glo® reagent, which contains a luminogenic caspase-3/7 substrate.

    • Incubate and measure the resulting luminescence, which is proportional to caspase activity.

  • Cytochrome c Release Assay (Western Blot):

    • Treat cells with the compound.

    • Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

    • Analyze both fractions by SDS-PAGE and Western blot using an antibody specific for cytochrome c. An increase in cytosolic cytochrome c indicates mitochondrial-mediated apoptosis.

Tier 3: In Vitro ADME & Pharmacokinetic Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical for the progression of any potential drug candidate.

The following table outlines key in vitro ADME assays and their significance.

AssayMethodologyRationale & Interpretation
Kinetic Solubility Nephelometry or UV-Vis SpectroscopyMeasures the solubility of the compound in aqueous buffer (pH 7.4). Low solubility can negatively impact absorption and dose.
Permeability (PAMPA) Parallel Artificial Membrane Permeability AssayAssesses passive diffusion across an artificial membrane. Predicts the potential for oral absorption.
Metabolic Stability Incubation with Liver Microsomes + NADPHMeasures the rate of compound depletion over time. Predicts in vivo hepatic clearance and half-life.
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active.

Data Summary and Interpretation

All quantitative data should be systematically organized to facilitate analysis and comparison.

CompoundAssayTarget/Cell LineResult (IC₅₀/Kᵢ/MIC)
This compoundMTT AssayHT-29[Experimental Data]
MTT AssayCaco-2[Experimental Data]
COX-2 InhibitionHuman Recombinant[Experimental Data]
Benzodiazepine Receptor BindingRat Brain Cortex[Experimental Data]
AntimicrobialS. aureus[Experimental Data]

Conclusion

This technical guide provides a comprehensive, rationale-driven framework for the pharmacological profiling of this compound. By following this tiered approach, researchers can systematically uncover the biological activities of this compound, elucidate its mechanism of action, and generate the critical data necessary to evaluate its therapeutic potential. The insights gained from these studies will not only define the specific profile of the 6-methoxy derivative but also contribute to the broader understanding of the structure-activity relationships within the valuable imidazo[1,2-a]pyridine class of compounds.

References

Methodological & Application

Synthesis and Optimization of 6-Methoxyimidazo[1,2-a]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Methoxyimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents.[1][2] This structural framework is central to drugs with applications ranging from anxiolytics and hypnotics (e.g., Zolpidem) to anti-cancer and anti-inflammatory agents.[3][4] The introduction of a methoxy group at the 6-position of this bicyclic system can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This makes this compound and its derivatives highly sought-after targets in medicinal chemistry and drug development programs for treating a variety of conditions, including cancer and tuberculosis.[5][6]

This comprehensive guide provides detailed protocols and optimization strategies for the synthesis of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of key synthetic transformations and offer practical insights to enhance reaction efficiency and product purity.

Strategic Approaches to the Synthesis of this compound

The synthesis of the this compound core can be efficiently achieved through several strategic disconnections. The most common and effective approaches involve the construction of the imidazole ring onto a pre-functionalized 2-amino-5-methoxypyridine backbone. Key methodologies include multicomponent reactions, classical condensation reactions, and transition-metal-catalyzed cross-couplings.

I. The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A Convergent and Efficient Approach

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-CR) that rapidly generates diverse 3-aminoimidazo[1,2-a]pyridines.[1][7] This methodology is particularly advantageous due to its high atom economy, operational simplicity, and the ability to introduce molecular diversity in a single step.[8] The general reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

The reaction proceeds through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. Subsequent [4+1] cycloaddition with the isocyanide, followed by tautomerization, yields the final 3-aminoimidazo[1,2-a]pyridine product. The use of a Lewis or Brønsted acid catalyst is often employed to accelerate the reaction.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine Schiff_Base Schiff Base 2-Amino-5-methoxypyridine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Schiff_Base->Cycloadduct + Isocyanide Product 6-Methoxy-3-amino- imidazo[1,2-a]pyridine Cycloadduct->Product Tautomerization

Caption: Generalized workflow for the GBB multicomponent synthesis.

Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé Synthesis of a this compound Derivative

This protocol is adapted from a reported synthesis of a complex 3-aminoimidazo[1,2-a]pyridine derivative, demonstrating the applicability of the GBB reaction for the synthesis of 6-methoxy substituted analogs.[8]

Materials:

  • 2-Amino-5-methoxypyridine

  • Aldehyde (e.g., 5-methylfurfural)

  • Isocyanide (e.g., 4-methoxyphenyl isocyanide)

  • Catalyst (e.g., Phenylboronic acid or NH4Cl)[8]

  • Solvent (e.g., Water or Ethanol)

  • Ultrasound bath or microwave reactor (optional)

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2-amino-5-methoxypyridine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in the chosen solvent (e.g., 5 mL of water).

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% of phenylboronic acid).

  • Reaction Conditions:

    • Ultrasound-Assisted: Place the reaction vessel in an ultrasound bath and sonicate at a controlled temperature (e.g., 60 °C) for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.[8]

    • Microwave-Assisted: If using a microwave reactor, seal the vessel and irradiate at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 15-30 minutes).

    • Conventional Heating: Alternatively, the reaction mixture can be stirred at an elevated temperature (e.g., 60-80 °C) until completion.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash with a suitable solvent.

    • If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Optimization Strategies for the GBB Reaction:

ParameterVariationExpected Outcome
Catalyst Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃), Brønsted acids (e.g., HClO₄)Increased reaction rate and yield.
Solvent Protic (e.g., EtOH, H₂O), Aprotic (e.g., MeCN, THF)Solvent choice can influence reaction kinetics and solubility.
Energy Source Conventional heating, Ultrasound, MicrowaveMicrowave and ultrasound can significantly reduce reaction times and improve yields.[8]
Isocyanide Aliphatic vs. AromaticThe electronic and steric nature of the isocyanide can affect reactivity.
II. Classical Condensation with α-Haloketones

A well-established and reliable method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. This two-component reaction is straightforward and generally provides good yields of the desired product.

The mechanism involves an initial N-alkylation of the endocyclic nitrogen of 2-amino-5-methoxypyridine with the α-haloketone to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine Pyridinium_Salt Pyridinium Salt 2-Amino-5-methoxypyridine->Pyridinium_Salt + α-Haloketone alpha-Haloketone α-Haloketone Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product - H2O

Caption: Reaction pathway for the synthesis via condensation.

Protocol 2: Microwave-Assisted Condensation of 2-Amino-5-methoxypyridine with an α-Haloketone

This protocol is a generalized procedure based on reported microwave-assisted syntheses of imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-5-methoxypyridine

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., Ethanol, or solvent-free)

  • Base (optional, e.g., NaHCO₃)

  • Microwave reactor

Step-by-Step Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 2-amino-5-methoxypyridine (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Solvent and Base (Optional): Add a minimal amount of a suitable solvent like ethanol (2-3 mL). For some substrates, the addition of a mild base like sodium bicarbonate (1.2 mmol) can be beneficial. Solvent-free conditions have also been reported to be effective.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes). Monitor the reaction by TLC.

  • Work-up and Purification:

    • After cooling, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Optimization of the Condensation Reaction:

ParameterVariationExpected Outcome
Halogen in α-Haloketone Br > Clα-Bromoketones are generally more reactive than α-chloroketones.
Solvent Ethanol, DMF, Solvent-freeSolvent choice can affect reaction rate and ease of work-up. Solvent-free conditions offer a greener alternative.
Base NaHCO₃, K₂CO₃, Et₃NA base can neutralize the hydrohalic acid formed during the reaction, preventing side reactions.
Temperature 80-150 °CHigher temperatures, especially under microwave irradiation, accelerate the reaction.
III. Ullmann-Type C-N Coupling: A Transition-Metal Catalyzed Approach

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides another synthetic route to the imidazo[1,2-a]pyridine core. This approach can be particularly useful when the desired substitution pattern is not readily accessible through other methods. The intramolecular Ullmann-type C-N coupling of a suitably functionalized precursor can lead to the formation of the imidazole ring.

The mechanism typically involves the oxidative addition of a copper(I) catalyst to an aryl halide, followed by coordination with an amine and subsequent reductive elimination to form the C-N bond.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure the purity of 2-amino-5-methoxypyridine and other reagents, as impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

  • Microwave Synthesis: When using a microwave reactor, carefully optimize the temperature and irradiation time to avoid excessive pressure build-up and potential decomposition of reactants or products.

  • Purification: The choice of purification method (recrystallization vs. chromatography) will depend on the physical properties of the final compound and the nature of any impurities.

Conclusion

The synthesis of this compound can be accomplished through several efficient and robust methodologies. The Groebke-Blackburn-Bienaymé multicomponent reaction offers a highly convergent and diversity-oriented approach, while the classical condensation with α-haloketones provides a reliable and straightforward alternative. The optimization of reaction parameters such as catalyst, solvent, and energy source is crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and explore the potential of this compound derivatives in their research endeavors.

References

Application Note: Quantitative Analysis of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxyimidazo[1,2-a]pyridine is a key heterocyclic compound, often encountered as a process-related impurity or a starting material in the synthesis of various pharmaceuticals. Its structural similarity to active pharmaceutical ingredients (APIs) like Zolpidem necessitates precise and reliable quantification to ensure the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the quantitative analysis of this compound in bulk materials and pharmaceutical dosage forms using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated approaches for the accurate determination of this compound. The principles and experimental parameters are grounded in established analytical practices for related compounds, ensuring a high degree of confidence in the results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Formula C₈H₈N₂OInferred from structure
Molecular Weight 148.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 955376-51-9[1]
Appearance Likely a solid at room temperatureInferred
Solubility Soluble in organic solvents like methanol and acetonitrileInferred from related compounds
UV Absorbance Expected in the range of 240-300 nmInferred from imidazo[1,2-a]pyridine chromophore[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The following protocol is adapted from established methods for Zolpidem and its related compounds, as described in the United States Pharmacopeia (USP).[3][4]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh and dissolve sample/standard in diluent (e.g., Methanol/HCl) s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_inj Inject sample (e.g., 20 µL) s_filter->hplc_inj hplc_col C18 Column (e.g., 4.6 x 250 mm, 5 µm) hplc_inj->hplc_col hplc_det UV Detector (e.g., 245 nm) hplc_col->hplc_det data_acq Chromatographic Data Acquisition hplc_det->data_acq data_proc Peak Integration & Quantification data_acq->data_proc caption Figure 1. HPLC-UV Experimental Workflow.

Caption: Figure 1. HPLC-UV Experimental Workflow.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate

  • Ammonium hydroxide or triethylamine (for pH adjustment)

  • Water (HPLC grade)

  • Hydrochloric acid (0.01 M)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH 5.5) in a ratio of approximately 3:2:5 (v/v/v).[4] The exact ratio should be optimized for ideal peak shape and resolution.

  • Flow Rate: 1.5 mL/min[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30 °C

  • Detection Wavelength: 245 nm[2][5]

3. Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 0.1 mg/mL in a suitable diluent (e.g., a mixture of methanol and 0.01 M HCl).

  • From the stock solution, prepare a series of calibration standards at concentrations spanning the expected range of the analyte in the samples.

4. Sample Preparation (from tablets):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

  • Add the diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume.[5][6]

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice. The following protocol is based on established methods for the analysis of zolpidem in biological matrices.[7][8]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis s_spike Spike sample with Internal Standard (IS) s_extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) s_spike->s_extract s_evap Evaporate & Reconstitute s_extract->s_evap lc_inj Inject reconstituted sample s_evap->lc_inj lc_sep UPLC/HPLC Separation (e.g., C8 or C18 column) lc_inj->lc_sep ms_ion Electrospray Ionization (ESI+) lc_sep->ms_ion ms_acq Tandem MS (SRM/MRM) ms_ion->ms_acq data_proc Peak Integration ms_acq->data_proc data_quant Quantification using Analyte/IS Peak Area Ratio data_proc->data_quant caption Figure 2. LC-MS/MS Experimental Workflow.

Caption: Figure 2. LC-MS/MS Experimental Workflow.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • A suitable internal standard (IS), such as a stable isotope-labeled analog or a structurally similar compound (e.g., Zolpidem-d6).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate or ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or extraction solvents for liquid-liquid extraction (LLE).[7][8]

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C8 or C18, 2.1 mm x 50 mm, <2 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4-0.7 mL/min[7][8]

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ at m/z 149.1. The product ion would need to be determined by infusing a standard solution and performing a product ion scan. A likely product ion would result from the loss of a methyl radical or other characteristic fragmentation.

    • Zolpidem (for reference): Precursor ion [M+H]⁺ at m/z 308.1 and product ion at m/z 235.1.[7]

3. Standard and Sample Preparation (from plasma):

  • To a 200 µL aliquot of plasma, add the internal standard.

  • For SPE: Condition the SPE cartridge, load the sample, wash with a weak organic solvent, and elute with a stronger organic solvent (e.g., methanol or acetonitrile).[7][8]

  • For LLE: Add an appropriate organic solvent, vortex, and centrifuge. Collect the organic layer.

  • Evaporate the eluate or organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

4. Data Analysis and Quantification:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[5]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies.[5]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis and bioanalytical studies. Proper method validation is crucial before implementation to ensure the generation of accurate and defensible data.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methoxyimidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 6-Methoxyimidazo[1,2-a]pyridines and the Role of High-Throughput Screening

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Within this class, 6-methoxyimidazo[1,2-a]pyridine derivatives have emerged as particularly promising candidates for cancer therapy. A significant body of research has identified the phosphoinositide 3-kinase (PI3K) signaling pathway as a primary target for these compounds.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a highly attractive target for the development of novel therapeutics. Specifically, the Class I PI3Kα isoform is frequently mutated or overexpressed in various tumors. The targeted inhibition of PI3Kα by this compound derivatives presents a compelling strategy for therapeutic intervention.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a specific biological target. The development of robust and reliable HTS assays is therefore paramount for the efficient discovery and optimization of novel this compound-based PI3Kα inhibitors.

This document provides detailed application notes and step-by-step protocols for three distinct HTS assays designed to identify and characterize this compound derivatives as inhibitors of PI3Kα:

  • A Biochemical AlphaScreen® Assay: A bead-based proximity assay that measures the enzymatic activity of PI3Kα through the detection of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • A Biochemical Fluorescence Polarization (FP) Assay: A competitive binding assay that monitors the displacement of a fluorescently labeled PIP3 tracer from a PIP3-binding protein.

  • A Cell-Based Western Blot Assay: A functional assay that assesses the ability of compounds to inhibit the PI3K/AKT/mTOR pathway in a relevant cancer cell line by measuring the phosphorylation of a key downstream effector, AKT.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only the methodological details but also the underlying scientific principles and rationale to ensure the generation of high-quality, reproducible data.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/AKT/mTOR pathway is a central node in cellular signaling, integrating cues from growth factors and other extracellular signals to regulate cell fate. The diagram below illustrates the canonical pathway and the point of intervention for PI3Kα inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylates PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) pAKT->Transcription Promotes Survival S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K->Transcription Promotes Translation EIF4EBP1->Transcription Promotes Translation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening using AlphaScreen® Technology

Principle of the Assay

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash assay that measures the activity of PI3Kα by detecting its product, PIP3. This is a competition assay where biotinylated-I(1,3,4,5)P4, a stable analog of PIP3, competes with the enzymatically generated PIP3 for binding to a GST-tagged PIP3 detector protein. The detector protein is captured by Glutathione Acceptor beads, and the biotinylated-I(1,3,4,5)P4 is captured by Streptavidin Donor beads. When the Donor and Acceptor beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. The presence of PIP3 produced by PI3Kα disrupts the interaction between the biotinylated tracer and the detector protein, leading to a decrease in the AlphaScreen® signal. Therefore, inhibitors of PI3Kα will result in a higher signal.

Experimental Workflow

AlphaScreen_Workflow A 1. Prepare Reagents: - PI3Kα Enzyme - PIP2 Substrate - ATP - Assay Buffer - Test Compounds B 2. Dispense 2.5 µL of Test Compound (or DMSO control) into 384-well plate A->B C 3. Add 2.5 µL of PI3Kα Enzyme (pre-incubate for 10 min at RT) B->C D 4. Initiate Reaction: Add 5 µL of PIP2/ATP mix C->D E 5. Incubate for 60 min at RT D->E F 6. Stop Reaction & Detect: Add 5 µL of Biotinylated-I(1,3,4,5)P4/ GST-PIP3 Detector/Acceptor Beads Mix E->F G 7. Incubate for 60 min at RT (in the dark) F->G H 8. Add 10 µL of Streptavidin Donor Beads G->H I 9. Incubate for 60 min at RT (in the dark) H->I J 10. Read Plate on AlphaScreen-capable plate reader (680 nm excitation, 520-620 nm emission) I->J

Caption: AlphaScreen® Assay Workflow for PI3Kα Inhibitors.

Materials and Reagents

  • Enzyme: Recombinant Human PI3Kα (p110α/p85α)

  • Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% CHAPS

  • Test Compounds: this compound derivatives dissolved in 100% DMSO

  • Detection Reagents:

    • Biotinylated-I(1,3,4,5)P4

    • GST-tagged PIP3 Detector Protein

    • AlphaScreen® Glutathione Acceptor Beads (PerkinElmer)

    • AlphaScreen® Streptavidin Donor Beads (PerkinElmer)

  • Plates: 384-well, low-volume, white microplates

Step-by-Step Protocol

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 25 nL of each compound dilution to the wells of a 384-well plate.

    • For controls, add 25 nL of DMSO to the respective wells (negative control, 0% inhibition) and a known PI3Kα inhibitor (e.g., Wortmannin) for the positive control (100% inhibition).

  • Enzyme Addition:

    • Prepare a working solution of PI3Kα enzyme in assay buffer. A final concentration of 1-5 nM is a good starting point for optimization.

    • Add 2.5 µL of the PI3Kα enzyme solution to each well containing the compounds.

    • Mix by gentle shaking and incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a substrate/ATP master mix in assay buffer. The final concentrations in the 10 µL reaction should be approximately 10 µM PIP2 and 10 µM ATP. These concentrations should be optimized and ideally be at or near the Km for each substrate.

    • Add 5 µL of the substrate/ATP mix to all wells to start the enzymatic reaction.

  • Enzymatic Reaction Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection Reagent Addition:

    • Prepare a detection mix containing the biotinylated-I(1,3,4,5)P4, GST-PIP3 detector protein, and Glutathione Acceptor Beads in the detection buffer.

    • Add 5 µL of this detection mix to each well.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Donor Bead Addition:

    • Under subdued lighting conditions, prepare a suspension of Streptavidin Donor Beads in the detection buffer.

    • Add 10 µL of the Donor Bead suspension to each well.

  • Final Incubation and Plate Reading:

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Plate Reader) with excitation at 680 nm and emission detection between 520-620 nm.

Data Analysis and Quality Control

ParameterFormulaRecommended Value
Signal-to-Background (S/B) Ratio Mean(SignalDMSO) / Mean(SignalInhibitor)> 5
Z'-Factor 1 - [3 * (SDDMSO + SDInhibitor) /MeanDMSO - MeanInhibitor

The percentage of inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Inhibitor) / (Mean_Signal_DMSO - Mean_Signal_Inhibitor))

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Biochemical High-Throughput Screening using Fluorescence Polarization (FP)

Principle of the Assay

This FP assay is a competitive binding assay that measures the amount of PIP3 produced by PI3Kα.[1] A fluorescently labeled PIP3 tracer (FP-PIP3) is used, which, when bound to a PIP3 detector protein, has a slow rotational speed and thus a high polarization value. The PIP3 produced by the enzymatic reaction competes with the FP-PIP3 tracer for binding to the detector protein. This displacement of the FP-PIP3 tracer results in a faster rotational speed and a decrease in the fluorescence polarization signal. Therefore, the presence of a PI3Kα inhibitor will lead to less PIP3 production and a higher polarization signal.

Experimental Workflow

FP_Workflow A 1. Prepare Reagents: - PI3Kα Enzyme - PIP2 Substrate - ATP - Assay Buffer - Test Compounds B 2. Dispense 2.5 µL of Test Compound (or DMSO control) into 384-well black plate A->B C 3. Add 2.5 µL of PI3Kα Enzyme (pre-incubate for 10 min at RT) B->C D 4. Initiate Reaction: Add 5 µL of PIP2/ATP mix C->D E 5. Incubate for 60 min at RT D->E F 6. Stop Reaction & Detect: Add 10 µL of Stop/Detection Mix (FP-PIP3 Tracer & PIP3 Detector Protein) E->F G 7. Incubate for 30 min at RT F->G H 8. Read Plate on FP-capable plate reader (e.g., 485 nm excitation, 535 nm emission) G->H

Caption: Fluorescence Polarization Assay Workflow for PI3Kα Inhibitors.

Materials and Reagents

  • Enzyme: Recombinant Human PI3Kα (p110α/p85α)

  • Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS

  • Test Compounds: this compound derivatives dissolved in 100% DMSO

  • Detection Reagents:

    • Fluorescently labeled PIP3 tracer (FP-PIP3)

    • PIP3 Detector Protein

  • Stop Buffer: Assay buffer containing 50 mM EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Plates: 384-well, black, low-volume, non-binding surface microplates

Step-by-Step Protocol

  • Compound Plating:

    • As described in the AlphaScreen® protocol, plate 25 nL of serially diluted compounds or controls (DMSO and a reference inhibitor) into a 384-well black plate.

  • Enzyme Addition:

    • Prepare a working solution of PI3Kα in assay buffer (final concentration ~2-10 nM, to be optimized).

    • Add 2.5 µL of the enzyme solution to each well.

    • Mix and incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a substrate/ATP master mix in assay buffer (final concentrations ~10 µM PIP2 and 10 µM ATP).

    • Add 5 µL of this mix to all wells.

  • Enzymatic Reaction Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Stop and Detection:

    • Prepare a Stop/Detection mix containing the FP-PIP3 tracer and the PIP3 detector protein in Stop Buffer. The optimal concentrations of the tracer and detector protein need to be determined empirically to achieve a stable and robust assay window.

    • Add 10 µL of the Stop/Detection mix to each well.

  • Final Incubation and Plate Reading:

    • Seal the plate and incubate for 30 minutes at room temperature to allow the binding equilibrium to be reached.

    • Read the plate on a fluorescence polarization-enabled plate reader, using appropriate filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

Data Analysis and Quality Control

ParameterFormulaRecommended Value
Assay Window (mP) Mean(mPDMSO) - Mean(mPInhibitor)> 100 mP
Z'-Factor 1 - [3 * (SDDMSO + SDInhibitor) /MeanDMSO - MeanInhibitor

The percentage of inhibition is calculated based on the polarization values (mP): % Inhibition = 100 * ((mP_Compound - Mean_mP_Inhibitor) / (Mean_mP_DMSO - Mean_mP_Inhibitor))

IC₅₀ values are determined as described for the AlphaScreen® assay.

Protocol 3: Cell-Based High-Throughput Screening using In-Cell Western Blotting

Principle of the Assay

This cell-based assay provides a more physiologically relevant context by assessing the inhibitory effect of the compounds on the PI3K pathway within a cancer cell line. The non-small cell lung cancer (NSCLC) cell line HCC827 is known to be sensitive to PI3K inhibitors and serves as an excellent model system.[2][3][4][5] The assay measures the phosphorylation of AKT at Serine 473 (p-AKT Ser473), a key downstream event following PI3K activation. Inhibition of PI3Kα by this compound derivatives will lead to a decrease in the levels of p-AKT (Ser473), which can be quantified using an antibody-based detection method like an In-Cell Western or by automated Western blotting systems.

Experimental Workflow

Cell_Based_Workflow A 1. Seed HCC827 cells in 96- or 384-well plates and incubate for 24h B 2. Starve cells in serum-free medium for 4h A->B C 3. Treat cells with serially diluted compounds for 2h B->C D 4. Stimulate PI3K pathway with growth factor (e.g., 100 ng/mL IGF-1) for 20 min C->D E 5. Fix, permeabilize, and block the cells D->E F 6. Incubate with primary antibodies: - Rabbit anti-p-AKT (Ser473) - Mouse anti-total AKT E->F G 7. Incubate with fluorescently labeled secondary antibodies: - IRDye® 800CW Goat anti-Rabbit - IRDye® 680RD Goat anti-Mouse F->G H 8. Scan plate on an infrared imaging system (e.g., LI-COR Odyssey®) G->H I 9. Quantify and normalize p-AKT signal to total AKT signal H->I

Caption: Cell-Based Assay Workflow for PI3K Pathway Inhibition.

Materials and Reagents

  • Cell Line: HCC827 human non-small cell lung cancer cells

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Growth Factor: Insulin-like Growth Factor-1 (IGF-1)

  • Test Compounds: this compound derivatives dissolved in DMSO

  • Reagents for In-Cell Western:

    • Formaldehyde (for fixing)

    • Triton X-100 (for permeabilization)

    • Blocking Buffer (e.g., LI-COR Intercept® Blocking Buffer)

    • Primary Antibodies:

      • Rabbit anti-phospho-AKT (Ser473) antibody

      • Mouse anti-total AKT antibody

    • Secondary Antibodies:

      • IRDye® 800CW Goat anti-Rabbit IgG

      • IRDye® 680RD Goat anti-Mouse IgG

  • Plates: 96-well or 384-well clear-bottom, black-walled tissue culture plates

Step-by-Step Protocol

  • Cell Seeding:

    • Seed HCC827 cells into 96-well plates at a density of 20,000 cells/well (or 5,000 cells/well for 384-well plates) in complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation:

    • Aspirate the culture medium and wash the cells once with serum-free medium.

    • Add serum-free medium to each well and incubate for 4 hours to reduce basal PI3K pathway activity.

  • Compound Treatment:

    • Add the this compound derivatives at various concentrations to the cells. Ensure the final DMSO concentration is ≤ 0.5%.

    • Incubate for 2 hours at 37°C.

  • Pathway Stimulation:

    • Add IGF-1 to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

    • Incubate for 20 minutes at 37°C.

  • Cell Fixing and Permeabilization:

    • Aspirate the medium and add 4% formaldehyde in PBS to fix the cells for 20 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Triton X-100 and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking:

    • Aspirate the permeabilization buffer and add blocking buffer to each well.

    • Incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation:

    • Prepare a solution of primary antibodies (anti-p-AKT and anti-total AKT, typically at 1:200 to 1:800 dilution) in blocking buffer.

    • Aspirate the blocking buffer and add the primary antibody solution.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Prepare a solution of the fluorescently labeled secondary antibodies in blocking buffer.

    • Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

  • Plate Scanning and Analysis:

    • Wash the cells extensively with PBS-Tween and a final wash with PBS.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®) at both 700 nm and 800 nm channels.

    • Quantify the fluorescence intensity for both p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal for each well.

Data Analysis and Quality Control

ParameterDescriptionRecommended Value
Fold Induction Mean(SignalStimulated) / Mean(SignalUnstimulated)> 3
Z'-Factor 1 - [3 * (SDStimulated + SDInhibitor) /MeanStimulated - MeanInhibitor

The percentage of inhibition is calculated based on the normalized p-AKT signal: % Inhibition = 100 * (1 - (Normalized_Signal_Compound - Mean_Normalized_Signal_Inhibitor) / (Mean_Normalized_Signal_Stimulated - Mean_Normalized_Signal_Inhibitor))

IC₅₀ values are determined by fitting the dose-response data to a suitable model.

Conclusion: A Multi-faceted Approach to Inhibitor Discovery

The protocols detailed in this guide provide a robust framework for the high-throughput screening and characterization of this compound derivatives as inhibitors of PI3Kα. The combination of biochemical assays (AlphaScreen® and FP) allows for the direct assessment of enzymatic inhibition and binding, while the cell-based assay validates the activity of the compounds in a more physiologically relevant context. By employing these complementary approaches, researchers can confidently identify and advance promising lead compounds for the development of novel cancer therapeutics targeting the PI3K/AKT/mTOR pathway. The successful implementation of these assays, guided by the principles of robust assay development and stringent quality control, will undoubtedly accelerate the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.

References

Application Notes & Protocols: 6-Methoxyimidazo[1,2-a]pyridine as a High-Performance Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of functional organic molecules, finding extensive use in pharmaceuticals and materials science.[1][2] This is largely due to its rigid, π-conjugated bicyclic structure which often imparts favorable fluorescent properties.[1] This application note provides a comprehensive guide to the characterization and utilization of 6-Methoxyimidazo[1,2-a]pyridine, a promising derivative for applications in fluorescence sensing and cellular imaging. The introduction of an electron-donating methoxy group is anticipated to enhance luminescence performance, making it a subject of significant interest.[1][3] We present its fundamental photophysical properties, detailed protocols for its application as a sensor for environmental polarity and analytes, and guidelines for data interpretation.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities and unique physicochemical properties.[1][2] Their inherent fluorescence, characterized by high quantum yields and environmental sensitivity, makes them ideal candidates for the development of molecular probes.[1][4]

The fluorescence of these compounds arises from their π-conjugated system. The emission properties can be finely tuned by introducing various substituents onto the heterocyclic core.[5][6] Specifically, electron-donating groups, such as the methoxy group (-OCH₃) at the 6-position, have been shown to improve luminescence performance, potentially leading to brighter and more sensitive probes.[1][3] This guide focuses on unlocking the potential of this compound as a versatile fluorescent probe.

Principle of Fluorescence Probing

A fluorescent probe functions by exhibiting a change in its fluorescence properties—such as intensity, emission wavelength, or lifetime—in response to a specific environmental change or the presence of an analyte. This response is often governed by mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[7][8] For imidazo[1,2-a]pyridine-based probes, ICT is a common mechanism, where the polarity of the microenvironment can influence the energy of the excited state, leading to observable changes in the emission spectrum.[8]

cluster_Probe Probe Molecule cluster_Environment Interaction cluster_Response Fluorescence Response Probe Ground State (S₀) Probe_Excited Excited State (S₁) Probe->Probe_Excited Excitation (hν_ex) Analyte Analyte / Environmental Change Probe_Excited->Analyte Interaction (e.g., binding, PET, ICT) Fluorescence_On Fluorescence 'ON' (High Emission) Analyte->Fluorescence_On Enhancement Fluorescence_Off Fluorescence 'OFF' (Quenching) Analyte->Fluorescence_Off Quenching Wavelength_Shift Wavelength Shift (Solvatochromism) Analyte->Wavelength_Shift Spectral Shift

Caption: General mechanism of a fluorescent probe.

Core Photophysical Properties

Understanding the fundamental photophysical properties of this compound is crucial for its effective application. These properties should be characterized in a range of solvents to build a comprehensive profile.

PropertyDescriptionTypical Range for Imidazo[1,2-a]pyridinesSignificance
λabs (max) Wavelength of maximum absorbance.250 - 350 nm[1]Defines the optimal wavelength for excitation.
λem (max) Wavelength of maximum fluorescence emission.370 - 450 nm[6]The color of the emitted light; changes can indicate sensing.
Stokes Shift The difference in wavelength (or energy) between λabs (max) and λem (max).50 - 150 nm[3][9]A large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise.
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.0.20 - 0.80[1][6][10]A measure of the probe's brightness and efficiency.
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.8,000 - 37,500 M⁻¹cm⁻¹[10]Contributes to the overall brightness of the probe (Brightness = ε × ΦF).

Experimental Protocols

Protocol 1: Basic Photophysical Characterization

Objective: To determine the absorption spectrum, emission spectrum, and fluorescence quantum yield of this compound.

Rationale: Establishing a baseline of the probe's intrinsic properties is the first step. This protocol uses a well-known fluorescence standard (e.g., Quinine Sulfate) for a comparative quantum yield calculation, ensuring accuracy.

A Prepare Stock Solution (1 mM in DMSO) B Prepare Dilute Solutions (Probe & Standard) in desired solvent (e.g., Ethanol) A->B C Ensure Absorbance < 0.1 at excitation wavelength to avoid inner filter effect B->C D Measure UV-Vis Absorbance (200-500 nm) C->D Spectrophotometer E Measure Fluorescence Emission (Scan from λ_ex + 10 nm to 600 nm) C->E Spectrofluorometer F Calculate Quantum Yield (Φ_F) using comparative method D->F E->F

Caption: Workflow for basic photophysical characterization.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., Ethanol, Acetonitrile, Dichloromethane)

  • Fluorescence standard with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solution Preparation:

    • Prepare a series of dilutions of the probe in the chosen solvent (e.g., Ethanol) to find a concentration that yields an absorbance of ~0.05 at the excitation wavelength (λex). This is critical to minimize inner-filter effects.

    • Prepare a solution of the reference standard (e.g., Quinine Sulfate) in its appropriate solvent (0.1 M H₂SO₄) with a similar absorbance (~0.05) at the same excitation wavelength.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for both the probe and the standard solution from 200-500 nm. Note the absorbance value at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., the λabs max of the probe).

    • Record the fluorescence emission spectrum, scanning from a wavelength 10 nm higher than λex up to 600 nm.

    • Repeat for the standard solution using the same instrument settings (excitation wavelength, slit widths).

  • Data Analysis (Quantum Yield Calculation):

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (S) and the reference (R).

    • Calculate the fluorescence quantum yield (ΦS) using the following equation:

      ΦS = ΦR × (IS / IR) × (AR / AS) × (nS² / nR²)

      Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts S and R denote the sample and reference, respectively.

Protocol 2: Application as a Polarity-Sensitive Probe

Objective: To evaluate the solvatochromic behavior of this compound.

Rationale: Many fluorophores with ICT character exhibit solvatochromism, a change in emission color with solvent polarity.[11][12] This protocol quantifies this effect, which can be used to probe the microenvironment of systems like polymer matrices or biological membranes.

Procedure:

  • Prepare Solutions: Prepare solutions of the probe (~1-10 µM) in a series of solvents with varying polarity (e.g., Dioxane, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Methanol, Water).

  • Record Spectra: For each solution, record the absorption and fluorescence emission spectra as described in Protocol 1.

  • Data Analysis:

    • Create a table summarizing the λabs (max) and λem (max) in each solvent.

    • Calculate the Stokes shift for each solvent.

    • Plot the Stokes shift (in wavenumbers, cm⁻¹) against the solvent polarity function, Δf (Lippert-Mataga plot), to analyze the relationship between the probe's dipole moment change and solvent polarity.

Protocol 3: General Method for Analyte Sensing via Fluorescence Titration

Objective: To determine the sensitivity and selectivity of this compound for a specific analyte (e.g., metal ions like Zn²⁺ or Hg²⁺).[8][13]

Rationale: This protocol establishes the probe's response to an analyte. A titration experiment reveals the detection limit and binding characteristics. Including a test against other potential interferents is crucial for demonstrating selectivity.

Materials:

  • Calibrated stock solution of the probe in a suitable buffer (e.g., HEPES buffer for biological pH).

  • Stock solutions of the target analyte and various other interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).

Procedure:

  • Titration Experiment:

    • To a cuvette containing the probe solution (e.g., 2 mL of 10 µM solution), record the initial fluorescence spectrum.

    • Add small aliquots of the target analyte stock solution (e.g., 2 µL of a 1 mM solution) incrementally.

    • After each addition, mix gently and record the fluorescence spectrum.

    • Continue until the fluorescence intensity saturates or no further change is observed.

  • Selectivity Test:

    • To separate solutions of the probe, add a significant excess (e.g., 10-100 equivalents) of each potential interfering ion and record the fluorescence spectrum.

    • Compare the fluorescence response to that caused by the target analyte.

  • Data Analysis:

    • Calibration Curve: Plot the fluorescence intensity at λem (max) against the analyte concentration.

    • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ / k , where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

    • Binding Stoichiometry: A Job's plot can be constructed to determine the binding ratio between the probe and the analyte.

References

Application Notes and Protocols for the Evaluation of 6-Methoxyimidazo[1,2-a]pyridine as a Potential METTL3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism and gene expression.[1] The primary enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.[2][3][4] Dysregulation of METTL3 activity is implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling therapeutic target.[1][4][5] This document provides a comprehensive guide for the investigation of novel small molecules, specifically focusing on the 6-Methoxyimidazo[1,2-a]pyridine scaffold, as potential inhibitors of METTL3. We present a structured approach, from initial biochemical screening to cellular characterization and mechanism of action studies, to rigorously assess the potential of this chemical series. The protocols and insights provided herein are designed to be a self-validating framework for researchers in the field of epitranscriptomics and drug discovery.

Introduction: The Rationale for Targeting METTL3

The m6A modification landscape, or "epitranscriptome," is a dynamic layer of gene regulation. The METTL3-METTL14 complex acts as a "writer" of this mark, which is interpreted by "reader" proteins (e.g., YTH domain family proteins) and can be removed by "eraser" enzymes (e.g., FTO and ALKBH5).[1][2] This intricate interplay governs mRNA stability, splicing, translation, and cellular localization.[1]

In numerous cancers, including acute myeloid leukemia (AML), METTL3 is overexpressed and functions as an oncogene.[3][5] It promotes the translation of key oncogenic transcripts, such as c-MYC and BCL2, thereby driving cancer cell proliferation and survival.[6] Consequently, the inhibition of METTL3's catalytic activity presents a promising therapeutic strategy to reverse these pro-cancerous effects.[7] The discovery of potent and selective small-molecule inhibitors of METTL3, such as STM2457, has provided proof-of-concept for this approach, demonstrating anti-leukemic effects in preclinical models.[7][8]

The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of novel METTL3 inhibitors. Recent studies have reported the discovery of 2,6-di-substituted imidazo[1,2-a]pyridine derivatives with potent and selective inhibitory activity against METTL3.[6] This guide will therefore focus on the systematic evaluation of a representative compound from this class, this compound, as a potential METTL3 inhibitor.

Experimental Workflows: A Multi-tiered Approach to Inhibitor Validation

A robust assessment of a potential METTL3 inhibitor requires a tiered approach, beginning with in vitro biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to determine cellular efficacy and mechanism of action.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Advanced Cellular & In Vivo Models biochem_assay Biochemical Potency (IC50) selectivity Selectivity Profiling biochem_assay->selectivity m6a_reduction Global m6A Level Reduction biochem_assay->m6a_reduction moa Mechanism of Action (SAM Competition) selectivity->moa cell_viability Anti-proliferative Effects m6a_reduction->cell_viability target_engagement Downstream Target Modulation cell_viability->target_engagement merip_seq Transcriptome-wide m6A Profiling cell_viability->merip_seq in_vivo In Vivo Efficacy (e.g., AML models) merip_seq->in_vivo

Figure 1: A tiered experimental workflow for the evaluation of METTL3 inhibitors.

Tier 1: Biochemical Characterization

The initial step is to ascertain whether this compound directly inhibits the catalytic activity of the METTL3-METTL14 complex and to determine its potency and mechanism of inhibition.

Protocol: In Vitro METTL3 Inhibition Assay (TR-FRET)

This protocol is adapted from commercially available kits that detect the product of the methyltransferase reaction, S-adenosylhomocysteine (SAH).[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the METTL3-METTL14 complex.

Principle: The assay directly quantifies the amount of SAH produced by the METTL3-METTL14 complex. An SAH-sensing RNA aptamer, or "riboswitch," is coupled with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection system. The binding of SAH to the aptamer brings a terbium chelate donor and a DyLight 650 acceptor into proximity, generating a FRET signal.

Materials:

  • Recombinant human METTL3-METTL14 complex

  • S-adenosylmethionine (SAM)

  • RNA substrate (e.g., 5'-GGACUGGACUGGACUGGACU-3')[10]

  • AptaFluor METTL3/METTL14 Assay Kit (or similar TR-FRET based kit)

  • Test compound: this compound

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM MgCl2, 0.01% BSA, 0.01% Tween-20, 1 mM DTT, and an RNase inhibitor.[9]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the assay components in the following order:

    • Assay buffer

    • Test compound or vehicle control (DMSO)

    • METTL3-METTL14 enzyme complex

    • RNA substrate

  • Initiation of Reaction: Start the reaction by adding SAM.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 120 minutes), ensuring the reaction is within the linear range.[9]

  • Reaction Termination and Detection: Stop the reaction by adding the detection reagent mix containing the SAH-sensing aptamer, terbium chelate, and DyLight 650.

  • Signal Measurement: Incubate at room temperature for 60 minutes and measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Mechanism of Action - SAM Competition Assay

Objective: To determine if this compound inhibits METTL3 in a SAM-competitive manner.

Principle: The IC50 value of a competitive inhibitor will increase with increasing substrate concentration. This assay measures the IC50 of the test compound at various concentrations of SAM.

Procedure:

  • Follow the in vitro METTL3 inhibition assay protocol as described in section 3.1.

  • Perform the IC50 determination at multiple fixed concentrations of SAM (e.g., 0.5x, 1x, 5x, and 10x the Km of SAM for METTL3).

  • Data Analysis: A rightward shift in the IC50 curve with increasing SAM concentration indicates a SAM-competitive mechanism of action.[11] This can be further analyzed using a Cheng-Prusoff plot to determine the inhibitor constant (Ki).

Selectivity Profiling

To assess the therapeutic potential and potential off-target effects, it is crucial to evaluate the selectivity of this compound.

Recommendation: Screen the compound against a panel of other methyltransferases (both RNA and protein methyltransferases) and a broad panel of kinases.[12] This is typically performed by specialized contract research organizations. High selectivity for METTL3 over other methyltransferases is a key characteristic of a promising inhibitor.[6]

Tier 2: Cellular Activity Assessment

Demonstrating that the compound can penetrate cells and inhibit METTL3 in a cellular context is a critical next step.

Protocol: Global m6A Quantification by LC-MS/MS

Objective: To measure the reduction in total cellular m6A levels following treatment with this compound.[11]

Principle: This is the gold-standard method for quantifying cellular m6A levels. Total RNA is extracted from treated cells, digested into single nucleosides, and the ratio of m6A to adenosine (A) is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • AML cell line (e.g., MOLM-13, MV4-11)[13]

  • This compound

  • RNA extraction kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Culture MOLM-13 cells and treat with a dose range of this compound or vehicle control for a specified duration (e.g., 48-72 hours).

  • RNA Isolation: Extract total RNA from the treated cells.

  • mRNA Purification: Isolate poly(A)+ RNA using oligo(dT) magnetic beads.

  • RNA Digestion: Digest the mRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the nucleoside mixture by LC-MS/MS to quantify the amounts of m6A and adenosine.

  • Data Analysis: Calculate the m6A/A ratio for each treatment condition. A dose-dependent decrease in this ratio indicates cellular inhibition of METTL3.[10]

Protocol: Cell Viability Assay (CCK-8)

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Procedure:

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, SKOV3) in 96-well plates.[6]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.[10]

Protocol: Western Blot Analysis of Downstream Targets

Objective: To confirm target engagement by assessing the protein levels of known METTL3 downstream targets.

Principle: Inhibition of METTL3 can lead to decreased translation and subsequent reduction in the protein levels of oncogenes like c-MYC and BCL2.[6]

Procedure:

  • Cell Treatment and Lysis: Treat AML cells with this compound as in the viability assay. Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against c-MYC, BCL2, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the protein levels of c-MYC and BCL2 provides further evidence of METTL3 inhibition in a cellular context.[6]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Summary of In Vitro and Cellular Activity of this compound

Assay TypeParameterResult
Biochemical Assay METTL3 IC50 (nM)e.g., 45.31[6]
Cellular Assays MOLM-13 Viability IC50 (µM)e.g., 12.34[6]
SKOV3 Viability IC50 (µM)e.g., 6.42[6]
Global m6A ReductionDose-dependent decrease
Selectivity Other MethyltransferasesHigh selectivity for METTL3

Note: The data presented for 2,6-di-substituted imidazo[1,2-a]pyridine derivative (compound 30t) is used as a representative example.[6]

Mechanism of Action and Signaling Pathways

Understanding how METTL3 inhibition affects cellular signaling is crucial for drug development.

G Mettl3 METTL3 SAH SAH Mettl3->SAH m6A_mRNA m6A-modified mRNA Mettl3->m6A_mRNA m6A methylation Inhibitor This compound Inhibitor->Mettl3 Inhibition SAM SAM SAM->Mettl3 mRNA mRNA (oncogenes like c-MYC, BCL2) mRNA->Mettl3 Translation Increased Translation m6A_mRNA->Translation Protein Oncogenic Proteins Translation->Protein Proliferation Cancer Cell Proliferation & Survival Protein->Proliferation

Figure 2: Proposed mechanism of action for a METTL3 inhibitor.

As illustrated in Figure 2, this compound is hypothesized to competitively inhibit METTL3, preventing the methylation of target mRNAs. This leads to reduced translation of key oncogenic proteins, ultimately suppressing cancer cell proliferation and survival.[6][7] Furthermore, METTL3 inhibition has been shown to induce a cell-intrinsic interferon response, which can enhance anti-tumor immunity, suggesting a complementary mechanism of action for cancer therapy.[14]

Conclusion and Future Directions

The methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential METTL3 inhibitor. Positive results from these assays, including potent and selective biochemical inhibition, on-target cellular activity, and anti-proliferative effects, would warrant further investigation. Advanced studies could include transcriptome-wide m6A profiling (m6A-seq/MeRIP-seq) to identify the specific mRNA targets affected by the compound and in vivo efficacy studies in relevant animal models of cancer, such as AML patient-derived xenografts.[7][8] The continued exploration of novel chemical scaffolds like imidazo[1,2-a]pyridine is essential for the development of clinically effective METTL3-targeted therapies.

References

Application Notes and Protocols for the Development of 6-Methoxyimidazo[1,2-a]pyridine-Based Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous clinically approved drugs and a vast library of investigational compounds.[1][2] This bicyclic nitrogen-containing heterocycle has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Within the realm of oncology, derivatives of this scaffold have garnered significant attention for their potent inhibitory effects on key signaling pathways that drive tumor growth, proliferation, and survival.

A particularly fruitful area of research has been the exploration of substitutions on the imidazo[1,2-a]pyridine core to enhance potency and selectivity. The introduction of a methoxy group at the 6-position has frequently been associated with improved pharmacological profiles. This technical guide focuses on the development of 6-methoxyimidazo[1,2-a]pyridine derivatives as anticancer agents, with a specific emphasis on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway—a cascade frequently dysregulated in a wide range of human cancers.[3][4]

This document will provide a detailed overview of the mechanism of action, a step-by-step synthesis protocol for a representative compound, and comprehensive protocols for the key biological assays required to characterize the anticancer activity of this promising class of molecules.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Imidazo[1,2-a]pyridine derivatives have been designed to function as potent inhibitors of PI3K, particularly the PI3Kα isoform, which is frequently mutated in tumors.[4]

By binding to the ATP-binding pocket of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent reduction in phosphorylated Akt (p-Akt) leads to the downstream inhibition of the mTOR complex 1 (mTORC1), a master regulator of protein synthesis. The collective effect of this pathway inhibition is the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][4]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activation Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activation Apoptosis Apoptosis pAkt->Apoptosis Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Figure 1: PI3K/Akt/mTOR signaling cascade with the inhibition point of this compound derivatives.

Synthesis Protocol: Groebke-Blackburn-Bienaymé Reaction

The synthesis of the 3-aminoimidazo[1,2-a]pyridine core is efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[5][6] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate molecular complexity. The following protocol is a representative method for synthesizing a key intermediate.

Objective: To synthesize N-cyclohexyl-6-methoxy-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine.

Materials:

  • 5-Methoxy-2-aminopyridine (1.0 mmol, 1.0 eq)

  • Isonicotinaldehyde (pyridine-4-carbaldehyde) (1.1 mmol, 1.1 eq)

  • Cyclohexyl isocyanide (1.1 mmol, 1.1 eq)

  • Ammonium chloride (NH₄Cl) (0.2 mmol, 0.2 eq)

  • Methanol (MeOH)

  • Microwave reaction vial (10 mL)

  • Magnetic stirrer

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-methoxy-2-aminopyridine (1.0 mmol), isonicotinaldehyde (1.1 mmol), cyclohexyl isocyanide (1.1 mmol), and ammonium chloride (0.2 mmol).

  • Solvent Addition: Add 4 mL of methanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100°C for 30-45 minutes.

    • Causality Note: Microwave irradiation significantly accelerates the reaction rate compared to conventional heating, often leading to higher yields and cleaner product formation in a shorter time frame. The GBB reaction proceeds via formation of an imine from the aminopyridine and aldehyde, which is then attacked by the isocyanide, followed by cyclization.

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a mixture of ethyl acetate and hexanes (e.g., 50:50) to monitor the consumption of starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the product-containing fractions, evaporate the solvent, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

GBB_Reaction_Workflow start Start reagents Combine Reactants: - 5-Methoxy-2-aminopyridine - Aldehyde - Isocyanide - Catalyst (NH₄Cl) in Methanol start->reagents microwave Microwave Irradiation (100°C, 30-45 min) reagents->microwave tlc Monitor Reaction by TLC microwave->tlc tlc->microwave Incomplete workup Solvent Evaporation (Rotary Evaporator) tlc->workup Complete purify Column Chromatography (Silica Gel) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Figure 2: General workflow for the Groebke-Blackburn-Bienaymé (GBB) synthesis.

Biological Evaluation: Core Assays and Protocols

A systematic evaluation of the synthesized compounds is crucial to determine their therapeutic potential. The following protocols outline the standard in vitro assays used to characterize the anticancer activity of this compound derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation. It is a foundational experiment for determining the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Cell Plating: Seed cancer cells (e.g., HCT-116 colon cancer, T47D breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Trustworthiness Note: Metabolically active cells with functional mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Compound IDTargetHCT-116 IC₅₀ (µM)T47D IC₅₀ (µM)A549 IC₅₀ (µM)Reference
Compound 35 PI3Kα>207.9>20[4]
Compound 13k PI3Kα-0.430.14[3]
IP-5 Akt Pathway-45.0 (HCC1937)-
Compound 6d EGFR-TK--2.74[2]
Note: Compound 35 is a 6-methyl derivative, structurally similar to the 6-methoxy class.
Target Engagement: Western Blot for PI3K Pathway Inhibition

This protocol verifies that the compound inhibits the intended molecular target within the cancer cells.

Protocol:

  • Cell Treatment & Lysis: Seed cells (e.g., T47D) in 6-well plates. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins.

    • Recommended Antibodies:

      • Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)

      • Rabbit anti-total-Akt (1:1000 dilution)

      • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) (1:1000 dilution)

      • Rabbit anti-total-S6 Ribosomal Protein (1:1000 dilution)

      • Mouse anti-β-Actin (Loading Control) (1:5000 dilution)

    • Expertise Note: Comparing the levels of phosphorylated proteins to total protein levels is critical. A successful PI3K inhibitor will decrease the p-Akt/total Akt ratio in a dose-dependent manner, confirming on-target activity.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay determines if the compound-induced cell death occurs via apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Staining: Wash the cells with PBS and resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

    • Self-Validation: Proper fixation is crucial for accurate DNA staining. The dropwise addition of cold ethanol prevents cell clumping.

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases. PI3K inhibitors often cause cell cycle arrest at the G1/S or G2/M checkpoint.[4]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Their demonstrated ability to potently and selectively inhibit the PI3K/Akt/mTOR pathway provides a clear mechanism of action that can be exploited for targeted therapy. The protocols detailed in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles, paving the way for their potential translation into clinical candidates.

References

Application Notes & Protocols: 6-Methoxyimidazo[1,2-a]pyridine and its Analogs for Targeting β-Amyloid Plaques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Amyloid-β Imaging

Alzheimer's disease (AD) presents a profound and growing challenge to global health. Its pathology is characterized by the accumulation of extracellular plaques composed of aggregated amyloid-β (Aβ) peptides and intracellular neurofibrillary tangles.[1] The deposition of Aβ plaques is considered a critical early event in the disease cascade, making these structures a premier target for both diagnostic imaging and the evaluation of therapeutic interventions.[2][3][4] Non-invasive imaging techniques, particularly Positron Emission Tomography (PET), allow for the in vivo visualization and quantification of Aβ burden in the living brain, offering a window into disease progression and a means to assess the efficacy of anti-amyloid therapies.[5][6]

The imidazo[1,2-a]pyridine scaffold has emerged as a highly promising chemical framework for developing such imaging agents.[7] These heterocyclic compounds possess favorable physicochemical properties, including the requisite lipophilicity and neutral charge to cross the blood-brain barrier (BBB), and a planar structure conducive to intercalating with the cross-β-sheet conformation of amyloid fibrils.[8][9] A notable exemplar from this class is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), a radioiodinated ligand that has demonstrated high binding affinity for Aβ plaques and excellent brain kinetics.[1][8][10][11] This guide will use the 6-substituted imidazo[1,2-a]pyridine framework, with IMPY as a primary example, to detail the application and protocols for targeting Aβ plaques, from chemical synthesis to in vivo imaging.

Scientific Rationale: Why the Imidazo[1,2-a]pyridine Scaffold?

The selection of a molecular scaffold for an Aβ imaging agent is a multi-parameter optimization problem. The imidazo[1,2-a]pyridine core offers a robust and tunable platform that addresses several key criteria for successful brain imaging.

  • Structural and Electronic Properties: The fused bicyclic system is planar, a feature shared by many amyloid-binding dyes like Thioflavin T. This planarity is believed to facilitate insertion into the channels formed by the β-pleated sheets of Aβ fibrils. The structure-activity relationship (SAR) studies reveal that the 2-(4'-dimethylaminophenyl) moiety is a critical component for high-affinity binding.[8][9]

  • Blood-Brain Barrier Permeability: To reach its target in the brain, a ligand must efficiently cross the BBB. This typically requires a molecule that is neutral, has a molecular weight under 500 Da, and possesses moderate lipophilicity (LogP between 1 and 3). Imidazo[1,2-a]pyridine derivatives can be readily modified to fall within this optimal physicochemical space.[8]

  • Tunability for Radiolabeling: The 6-position of the imidazo[1,2-a]pyridine ring is particularly amenable to chemical modification without significantly compromising binding affinity.[8][12] This allows for the straightforward introduction of imaging isotopes. Halogens such as Iodine-123 (for SPECT) or Fluorine-18 (for PET) can be incorporated, making this scaffold versatile for different imaging modalities.[13][14][15]

  • Favorable Pharmacokinetics: An ideal imaging agent should exhibit high initial brain uptake followed by rapid washout from non-target tissues, leading to a high signal-to-background ratio. [¹²⁵I]IMPY, for instance, shows excellent initial brain penetration and fast clearance in normal mice, a prerequisite for clearly visualizing specific plaque binding in AD models.[10][14]

cluster_Ligand Ligand Properties cluster_Target Target Interaction & Imaging Ligand Imidazo[1,2-a]pyridine Scaffold Prop1 Planar Structure Ligand->Prop1 Prop2 Moderate Lipophilicity Ligand->Prop2 Prop3 Tunable 6-Position Ligand->Prop3 Prop4 Neutral Charge Ligand->Prop4 Plaque Aβ Plaque Binding (β-Sheet Intercalation) Prop1->Plaque BBB Blood-Brain Barrier Penetration Prop2->BBB Prop4->BBB BBB->Plaque Clearance Rapid Washout from Non-Target Tissue BBB->Clearance Non-Specific Washout Plaque->Clearance Specific Retention Signal High Signal-to-Background Ratio for Imaging Clearance->Signal

Fig 1: Key properties of the imidazo[1,2-a]pyridine scaffold for Aβ imaging.

Core Methodologies and Protocols

This section provides detailed, field-tested protocols for the synthesis, in vitro characterization, and in vivo evaluation of 6-substituted imidazo[1,2-a]pyridine derivatives.

Protocol 1: Synthesis of 2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)

This protocol outlines the synthesis of IMPY, a representative ligand, which can be adapted for other derivatives. The synthesis involves a condensation reaction to form the imidazo[1,2-a]pyridine core.[8]

Materials:

  • 2-Amino-5-iodopyridine

  • 2-Bromo-4'-(dimethylamino)acetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-iodopyridine (1.0 eq) and 2-bromo-4'-(dimethylamino)acetophenone (1.1 eq).

  • Solvent and Base Addition: Add ethanol to the flask to dissolve the reactants. Then, add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Scientist's Note: The condensation reaction is a classic Hantzsch-type synthesis for imidazopyridines. NaHCO₃ acts as a mild base to neutralize the HBr formed during the cyclization, driving the reaction to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent to yield IMPY as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to pre-formed Aβ fibrils.

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Radioligand: [¹²⁵I]IMPY or a similar known Aβ ligand

  • Test Compound (e.g., 6-methoxyimidazo[1,2-a]pyridine) at various concentrations

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Gamma counter

Procedure:

  • Fibril Preparation: Prepare Aβ₁₋₄₂ fibrils by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and resuspending in PBS. Incubate at 37°C for 24-48 hours with gentle agitation to promote fibrillization.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, Aβ fibrils (final concentration ~50-100 nM), and the radioligand ([¹²⁵I]IMPY, final concentration ~0.1-0.5 nM).

    • Non-specific Binding (NSB): Add assay buffer, Aβ fibrils, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Thioflavin T or cold IMPY).

    • Competition: Add assay buffer, Aβ fibrils, radioligand, and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents. Wash the wells 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Scientist's Note: Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex. Using filter plates allows for the separation of bound (retained on the filter) from unbound (in the filtrate) radioligand.

  • Counting: Remove the filter membrane from the plate and measure the radioactivity of each filter in a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Start Prepare Aβ Fibrils Setup Set up 96-well Plate (Total, NSB, Competition) Start->Setup Incubate Incubate at RT (2-3 hours) Setup->Incubate Filter Vacuum Filtration & Washing Incubate->Filter Count Gamma Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End Determine Binding Affinity Analyze->End

Fig 2: Workflow for the in vitro competitive binding assay.
Protocol 3: Histological Visualization on Brain Tissue

This protocol uses autoradiography and fluorescence microscopy to visually confirm that the ligand binds specifically to Aβ plaques in brain tissue from an AD transgenic mouse model (e.g., 5xFAD).

Materials:

  • Cryo-sectioned brain tissue (10-20 µm thick) from 5xFAD mice and wild-type controls, slide-mounted.

  • For Autoradiography: [¹²⁵I]IMPY

  • For Fluorescence: Thioflavin-S (ThS) or a fluorescent derivative of the test compound.

  • Incubation Buffer: PBS, pH 7.4

  • Wash Buffers: PBS and Ethanol/PBS mixtures.

  • Phosphor imaging plate or autoradiography film.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Tissue Preparation: Bring slide-mounted brain sections to room temperature.

  • Incubation (Autoradiography):

    • Incubate slides in a solution of [¹²⁵I]IMPY (~50,000 cpm/100 µL) in incubation buffer for 1 hour at room temperature.

    • For determination of non-specific binding, co-incubate a separate set of slides with an excess of a non-labeled competitor (e.g., 10 µM IMPY).

  • Washing (Autoradiography):

    • Wash the slides sequentially in ice-cold PBS (2 x 5 min), followed by a dip in distilled water to remove salts.

    • Quickly dry the slides under a stream of cool air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Expose for 24-72 hours.

  • Imaging (Autoradiography): Scan the phosphor plate using a phosphor imager or develop the film. The resulting image will show the distribution of the radioligand.

    • Scientist's Note: Comparing the autoradiograms from AD mouse tissue with those from wild-type controls and the non-specific binding slides is critical. A successful ligand will show high signal in plaque-rich regions (like the cortex and hippocampus) of the AD brain, which is absent in controls and significantly reduced in the presence of a competitor.[10][11]

  • Staining (Fluorescence Microscopy):

    • On adjacent or the same tissue sections, perform Thioflavin-S staining to visualize Aβ plaques.

    • Incubate slides in a 0.05% aqueous solution of ThS for 8-10 minutes.

    • Differentiate in 70% ethanol (2 x 3 min).

    • Rinse with PBS and coverslip with an aqueous mounting medium.

  • Imaging (Fluorescence): Image the sections on a fluorescence microscope (ThS excitation/emission ~440/521 nm). Co-localization of the autoradiographic signal with ThS fluorescence confirms plaque-specific binding.[16][17]

Protocol 4: In Vivo PET Imaging in a Transgenic Mouse Model

This protocol provides a high-level overview of performing a PET scan to assess the in vivo performance of a F-18 labeled imidazo[1,2-a]pyridine derivative.

Materials:

  • ¹⁸F-labeled ligand (e.g., [¹⁸F]FPPIP) synthesized with high specific activity.[15]

  • Aged (plaque-bearing) 5xFAD or APP/PS1 transgenic mice and age-matched wild-type controls.[18][19]

  • Small animal PET/CT or PET/MRI scanner.

  • Anesthesia (e.g., isoflurane).

  • Catheter for tail vein injection.

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane and place it on the scanner bed. Maintain anesthesia and body temperature throughout the scan.

  • Radiotracer Administration: Administer a bolus injection of the ¹⁸F-labeled ligand (typically 3.7-7.4 MBq) via a tail vein catheter.

  • PET Scan Acquisition: Begin a dynamic PET scan immediately upon injection. Acquire data for 60-90 minutes. A CT or MRI scan can be acquired for anatomical co-registration.[20]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with the anatomical CT or MRI images.

    • Define regions of interest (ROIs) on the brain images, such as the cortex, hippocampus (target regions), and cerebellum (often used as a reference region due to lower plaque density).

  • Quantification:

    • Generate time-activity curves (TACs) for each ROI, plotting the concentration of radioactivity over time.

    • Calculate the Standardized Uptake Value (SUV), normalized to the injected dose and body weight.

    • The ratio of the SUV in a target region to the reference region (SUVR) is often used as an index of specific binding.[21]

    • Scientist's Note: A promising imaging agent will show higher uptake and retention in the plaque-rich cortex and hippocampus of transgenic mice compared to wild-type controls, resulting in a significantly higher SUVR that increases with age and plaque pathology.[22]

Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for IMPY and related derivatives, demonstrating the structure-activity relationships within this class of compounds.

CompoundModificationKᵢ (nM) vs Aβ AggregatesBrain Uptake (%ID/g at 2 min)Reference
IMPY 6-Iodo15.0 ± 5.0~7.2[8][14]
Bromo-IMPY 6-Bromo10.3 ± 1.2N/A[8]
Methyl-IMPY 6-Methyl242 ± 59N/A[8]
H-IMPY 6-Unsubstituted1242 ± 200N/A[8]
FEM-IMPY ¹⁸F-Fluoroethyl on N-methyl40 ± 5~6.4[14][23]
FPM-IMPY ¹⁸F-Fluoropropyl on N-methyl27 ± 8~5.7[14][23]

Data compiled from published literature. Kᵢ values are for competition with known Aβ ligands. Brain uptake is from studies in normal mice.

References

Application Notes & Protocols: The Utility of Imidazo[1,2-a]pyridine Scaffolds in Modern Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine (IAP) core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of the IAP scaffold, with a focus on its application in antimicrobial research, particularly against challenging pathogens like Mycobacterium tuberculosis (Mtb) and other multidrug-resistant (MDR) bacteria.[4][5] We will dissect the mechanism of action, detail robust experimental protocols for screening and characterization, and discuss the critical role of substitutions, such as the 6-methoxy group, in modulating bioactivity and pharmacokinetic profiles.

Introduction: The Imidazo[1,2-a]pyridine Advantage

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities that operate via new mechanisms of action. The IAP scaffold has emerged as a highly promising starting point for developing next-generation antibiotics.[6] Unlike many traditional antibiotics, certain IAP derivatives exhibit potent activity against both drug-sensitive and drug-resistant strains of Mtb, the causative agent of tuberculosis.[4][7]

The versatility of the IAP core allows for extensive chemical modification at multiple positions. Substitutions on the imidazole and pyridine rings can be tailored to optimize potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). While this document focuses on the broader class, the principles discussed are directly applicable to specific derivatives like 6-methoxyimidazo[1,2-a]pyridine, where substitutions at the 6-position are known to influence activity.

Mechanism of Action: Targeting Bacterial Energy Metabolism

A primary mechanism through which IAP derivatives exert their antimycobacterial effect is the inhibition of energy metabolism.[4] Specifically, they have been shown to target the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain.[4][7]

Causality of Inhibition: The electron transport chain is fundamental for generating a proton motive force across the bacterial inner membrane. This force is harnessed by ATP synthase to produce ATP, the cell's primary energy currency.[4] By binding to QcrB, IAPs disrupt the electron flow, collapsing the proton motive force and starving the bacterium of ATP. This targeted disruption of a vital process leads to bactericidal activity. This mechanism is particularly attractive as it differs from many frontline antibiotics, reducing the likelihood of cross-resistance.

MOA_Diagram Figure 1: Mechanism of Action - QcrB Inhibition cluster_membrane Bacterial Inner Membrane ETC Electron Transport Chain (Complex I-IV) QcrB Complex III (Cytochrome bc1) QcrB Subunit ETC->QcrB e- transfer Proton_Motive_Force Proton Motive Force QcrB->Proton_Motive_Force ATP_Synthase ATP Synthase ATP ATP Production (Cellular Energy) ATP_Synthase->ATP IAP Imidazo[1,2-a]pyridine (e.g., 6-Methoxy-IAP) IAP->QcrB Binding Inhibition Inhibition Cell_Death Bactericidal Effect ATP->Cell_Death Depletion leads to Proton_Motive_Force->ATP_Synthase

Caption: Figure 1: IAPs inhibit the QcrB subunit of Complex III, disrupting the electron transport chain and halting ATP synthesis, leading to cell death.

Antimicrobial Spectrum & In Vivo Efficacy

IAP derivatives have demonstrated a broad spectrum of activity. While initial research highlighted their exceptional potency against M. tuberculosis, subsequent studies have confirmed their effectiveness against other pathogens.

  • Mycobacterium avium Complex (MAC): Several IAP-3-carboxamides show low-micromolar activity against M. avium strains.[8][9] In mouse infection models, compounds like ND-10885 demonstrated significant bacterial load reduction in the lungs, spleen, and liver.[8][10]

  • Gram-Positive & Gram-Negative Bacteria: Various IAP derivatives have been synthesized and tested against common bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing significant inhibitory activity.[5][11][12]

  • Drug-Resistant Strains: A key advantage of the IAP scaffold is its potent activity against MDR and extensively drug-resistant (XDR) Mtb strains, often surpassing that of existing anti-TB drugs like pretomanid.[4][7]

Data Summary: In Vivo Pharmacokinetics & Efficacy

The following table summarizes pharmacokinetic (PK) and minimum inhibitory concentration (MIC) data for representative IAP compounds from published studies. This data is crucial for selecting candidates for further development.

Compound IDTarget OrganismIn Vitro MIC (µg/mL)In Vivo ModelKey PK Parameter (Oral Dose)Efficacy OutcomeReference
ND-10885 M. avium1.0BALB/c MousefCmax: 2,795 nMSignificant CFU reduction in lung/spleen[8][9]
"Front-runner 4" M. tuberculosis (MDR/XDR)≤0.03–0.8 µMMouset1/2: 13.2 h; Bioavailability: 31.1%Potent activity against resistant strains[4][7]
Compound 23 (R=4-Br) M. tuberculosis0.069–0.174 µMRatt1/2: 1.5 h; AUC: 288.22 h·ng/mLGood PK profile and safety[4][7]

This table is a synthesis of data presented in the cited literature and is for illustrative purposes.

Key Experimental Protocols

The following protocols provide a robust framework for synthesizing and evaluating IAP derivatives in an antimicrobial research setting.

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol is a representative example based on the frequently cited condensation reaction.[11] The choice of R-groups on the aminopyridine and the phenacyl bromide allows for the generation of a diverse chemical library.

Principle: This method involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone (e.g., phenacyl bromide). This is a reliable and high-yielding route to the IAP core.

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-5-methoxypyridine for a 6-methoxy IAP)

  • Substituted α-bromoketone (e.g., 2-bromo-1-phenylethanone)

  • Solvent (e.g., Ethanol, or solvent-free conditions)

  • Base (optional, e.g., NaHCO₃)

  • Silica gel for column chromatography

  • NMR tubes, Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 eq) and the α-bromoketone (1.1 eq).

  • Solvent & Heating: Add ethanol as a solvent and reflux the mixture for 4-6 hours. Alternatively, for a greener approach, the reaction can be performed under solvent-free conditions by heating the mixture at 80-100 °C.[11] Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter and wash with cold ethanol. If no solid forms, neutralize with a saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method described here is a standardized and high-throughput way to assess antimicrobial potency.

Self-Validation & Controls: This protocol incorporates essential controls to ensure data integrity.

  • Positive Control: A known effective antibiotic (e.g., Rifampin for M. avium) to confirm the assay is working and bacteria are susceptible.[9]

  • Negative Control (Growth Control): Bacteria with no compound added, to ensure the media supports growth and to provide a baseline for turbidity.

  • Sterility Control: Media with no bacteria or compound, to check for contamination.

MIC_Workflow Figure 2: Workflow for MIC Determination start Start: Prepare Reagents prep_compound Prepare Stock Solution of IAP Compound in DMSO start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_bacteria serial_dilute Perform 2-fold Serial Dilutions of IAP in 96-well plate prep_compound->serial_dilute add_bacteria Inoculate Wells with Bacterial Suspension prep_bacteria->add_bacteria serial_dilute->add_bacteria add_controls Add Controls: - Growth (No Drug) - Sterility (No Bacteria) - Positive (Reference Drug) add_bacteria->add_controls incubate Incubate Plate (e.g., 37°C for 24-48h) add_controls->incubate read_results Read Results: Visually inspect for turbidity or use plate reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic finish End determine_mic->finish

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and obtain high-purity products.

Introduction to the Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in several marketed drugs.[1] The synthesis of this compound, a key intermediate, typically involves the cyclocondensation of 5-methoxy-2-aminopyridine with an appropriate α-haloketone or a related two-carbon synthon. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will address these challenges systematically.

Part 1: Troubleshooting Guide

This section is dedicated to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Consistently Low Reaction Yield

A low yield is one of the most frequent problems in heterocyclic synthesis.[2] The causes can be multifaceted, ranging from suboptimal reaction conditions to degradation of the product.

Question: My reaction yield for the synthesis of this compound is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[2]

1. Suboptimal Reaction Conditions:

  • Temperature and Reaction Time: These are critical parameters.[2] An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. For the synthesis of imidazo[1,2-a]pyridines, common solvents include ethanol, DMF, and toluene. If the reaction is sluggish, switching to a higher-boiling solvent might be beneficial.[3]

  • Base Selection: In reactions involving α-haloketones, a base is often used to neutralize the generated acid. The strength and stoichiometry of the base are crucial. A weak base may not be effective, while a strong base can lead to side reactions.

2. Purity of Reagents and Solvents:

  • Starting Materials: Impurities in 5-methoxy-2-aminopyridine or the α-haloketone can introduce competing side reactions. Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.

  • Solvent Quality: The presence of water in solvents can be detrimental, especially in reactions involving moisture-sensitive reagents. Always use dry solvents when necessary.[2]

3. Inefficient Mixing:

  • For heterogeneous reactions, inadequate stirring can lead to poor mass transfer and lower reaction rates. Ensure the stirring is vigorous enough for the scale of your reaction.[2]

4. Product Decomposition:

  • The this compound product might be unstable under the reaction or workup conditions.[2] Analyze crude reaction mixtures at different time points to check for product degradation.

Low_Yield_Troubleshooting start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Solvent, Base) start->verify_conditions conditions_ok Conditions Appear Optimal verify_conditions->conditions_ok Correct conditions_nok Conditions Suboptimal verify_conditions->conditions_nok Incorrect assess_purity Assess Reagent and Solvent Purity purity_ok Purity Acceptable assess_purity->purity_ok Pure purity_nok Impure Reagents/Solvents assess_purity->purity_nok Impure review_workup Review Workup and Purification Procedure workup_ok Workup Appears Efficient review_workup->workup_ok No Obvious Losses workup_nok Losses Detected During Workup review_workup->workup_nok Losses Identified conditions_ok->assess_purity optimize Systematically Optimize Reaction Parameters conditions_nok->optimize purity_ok->review_workup purify_reagents Purify Reagents/ Use Dry Solvents purity_nok->purify_reagents workup_ok->optimize Further Optimization Needed modify_workup Modify Extraction/ Purification Method workup_nok->modify_workup

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a common challenge in heterocyclic chemistry. Understanding the potential side reactions is key to mitigating them.

1. N-Oxide Formation:

  • The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, especially if oxidative conditions are used.[3]

  • Prevention: If your synthesis involves an oxidant, carefully control its stoichiometry and the reaction temperature. Using milder oxidants can also help.[3]

2. Incomplete Cyclization:

  • The reaction may stall at an intermediate stage, resulting in incomplete cyclization.[3]

  • Driving the Reaction to Completion:

    • Heat: Increasing the reaction temperature or using a higher-boiling solvent can provide the necessary energy to overcome the activation barrier for cyclization.[3]

    • Dehydration: Since the cyclization is a condensation reaction that eliminates water, removing water from the reaction mixture can drive the equilibrium towards the product.[3]

3. Regioisomer Formation:

  • If substituted starting materials are used, there might be a possibility of forming regioisomers. For the synthesis of this compound from 5-methoxy-2-aminopyridine, the regioselectivity is generally well-controlled. However, it's a factor to consider with other substituted pyridines.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction SM 5-methoxy-2-aminopyridine + α-haloketone Intermediate N-alkylated Intermediate SM->Intermediate Alkylation Product This compound Intermediate->Product Intramolecular Cyclization N_Oxide N-Oxide Side Product Product->N_Oxide Oxidant Oxidizing Agent Oxidant->N_Oxide

Caption: Desired reaction pathway versus a potential side reaction (N-oxidation).

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently ask when working on the synthesis of this compound.

Q1: What is the best solvent for the synthesis of this compound?

A1: The optimal solvent can depend on the specific α-haloketone used and the reaction scale. Ethanol is a common and effective solvent for this reaction. However, if the reaction is slow, dimethylformamide (DMF) or toluene can be used as higher-boiling alternatives to increase the reaction rate.[3] It is recommended to perform small-scale trial reactions to identify the best solvent for your specific conditions.[2]

Q2: Do I need to run the reaction under an inert atmosphere?

A2: Many organic reactions are sensitive to atmospheric moisture and oxygen.[2] While some syntheses of imidazo[1,2-a]pyridines can be performed in air, using an inert atmosphere (e.g., nitrogen or argon) is a good practice to ensure reproducibility and minimize potential side reactions, especially if you are struggling with low yields.[2]

Q3: How can I effectively purify the final product?

A3: Purification is a critical step that can significantly impact the final yield.

  • Extraction: After the reaction is complete, a standard aqueous workup is typically performed. Ensure the pH of the aqueous layer is adjusted appropriately to ensure your product is in the organic layer.

  • Chromatography: Column chromatography on silica gel is a common method for purifying imidazo[1,2-a]pyridines. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to obtain highly pure material.

Q4: Can I use a one-pot procedure for this synthesis?

A4: Yes, one-pot syntheses of imidazo[1,2-a]pyridines are well-established and can be more efficient.[4] These procedures often involve the reaction of a 2-aminopyridine, an aldehyde, and an alkyne in the presence of a suitable catalyst.[4] While potentially more complex to set up initially, a one-pot reaction can save time and resources in the long run.

Part 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield improvement.

Synthesis of this compound from 5-methoxy-2-aminopyridine and α-bromoacetophenone

Materials:

  • 5-methoxy-2-aminopyridine

  • α-bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxy-2-aminopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • In a separate flask, dissolve α-bromoacetophenone (1.1 eq) in a minimal amount of anhydrous ethanol.

  • Add the α-bromoacetophenone solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

ParameterRecommended ConditionExpected Yield Range
Solvent Anhydrous Ethanol70-85%
Base Sodium Bicarbonate (2.0 eq)
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours

References

Technical Support Center: Overcoming Solubility Challenges with 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxyimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues commonly encountered with this promising heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous commercial drugs and compounds in preclinical evaluation.[1][2] However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can exhibit poor aqueous solubility, posing a significant challenge for in vitro assays, formulation development, and ultimately, bioavailability.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is grounded in the fundamental physicochemical principles governing solubility and offers practical, step-by-step protocols.

Part 1: Understanding the Challenge - Physicochemical Profile

Before delving into solutions, it's crucial to understand the inherent properties of this compound that contribute to its solubility behavior. While experimental data for this specific molecule is limited, we can infer its characteristics based on its structure and related compounds.

A close analog, 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine, has a predicted LogP of 3.8, indicating a significant degree of lipophilicity.[3] The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, suggesting that its solubility will be pH-dependent. The methoxy group at the 6-position is an electron-donating group, which can influence the basicity of the nitrogen atom.

Predicted Physicochemical Properties of this compound:

PropertyPredicted Value/CharacteristicImplication for Solubility
LogP High (estimated > 3)Poor intrinsic aqueous solubility.
pKa Weakly basic (estimated 4-6)Solubility is expected to increase in acidic conditions.
Melting Point Likely a crystalline solidHigh melting point can correlate with lower solubility.
Molecular Weight 148.16 g/mol Relatively small, which is favorable for solubility.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems.

FAQ 1: My this compound won't dissolve in my aqueous buffer. What is the first thing I should try?

Answer: The first and often most effective strategy for a weakly basic compound like this compound is pH adjustment . By lowering the pH of your aqueous buffer, you can protonate the basic nitrogen atom in the imidazo[1,2-a]pyridine ring system, forming a more soluble salt in situ.

Causality: The protonated form of the molecule has a positive charge, which allows for stronger interactions with polar water molecules through ion-dipole forces, thereby increasing its aqueous solubility. The relationship between pH, pKa, and solubility for a weak base is described by the Henderson-Hasselbalch equation.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a stock solution: Dissolve a small, known amount of this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Determine solubility: Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit.

  • Equilibrate: Shake the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge the samples to pellet any undissolved solid.

  • Quantify dissolved compound: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

FAQ 2: I've tried lowering the pH, but the solubility is still insufficient for my needs, or a low pH is incompatible with my experiment. What's my next step?

Answer: If pH adjustment is not a viable option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[4][5]

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6] They disrupt the hydrogen bonding network of water, creating a less polar environment that can more readily accommodate non-polar molecules.

Common Co-solvents for Preclinical Formulations:

Co-solventProperties & Considerations
Ethanol Generally well-tolerated in vitro and in vivo.
Propylene Glycol (PG) A common vehicle for oral and parenteral formulations.
Polyethylene Glycol (PEG 300/400) Low molecular weight PEGs are effective solubilizing agents.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, but can have cellular effects. Use at the lowest effective concentration (typically <0.5% in cell-based assays).
N-methyl-2-pyrrolidone (NMP) A strong solubilizing agent, but toxicity should be considered.

Experimental Protocol: Co-solvent Screening

  • Select a range of co-solvents: Based on the table above and the requirements of your experiment, choose 2-3 co-solvents to test.

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v in your chosen buffer).

  • Determine solubility: Following a similar procedure as the pH-dependent solubility assessment, determine the solubility of this compound in each co-solvent mixture.

  • Plot the data: Plot solubility as a function of co-solvent concentration to identify the most effective co-solvent and the optimal concentration.

FAQ 3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

Answer: This is a common issue when working with poorly soluble compounds. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution. The use of surfactants can help to prevent this by forming micelles that encapsulate the hydrophobic compound.

Causality: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[7] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where a lipophilic drug can partition, while the hydrophilic heads face the aqueous environment, keeping the entire structure in solution.[8][9]

Commonly Used Surfactants:

SurfactantTypeConsiderations
Polysorbate 80 (Tween® 80) Non-ionicWidely used in pharmaceutical formulations, generally considered safe.
Polysorbate 20 (Tween® 20) Non-ionicSimilar to Tween® 80, often used in biological assays.
Sodium Dodecyl Sulfate (SDS) AnionicA strong solubilizer, but can denature proteins.
Cremophor® EL Non-ionicEffective but has been associated with hypersensitivity reactions in vivo.
Solutol® HS 15 Non-ionicA safer alternative to Cremophor® EL.

Experimental Protocol: Surfactant Solubilization

  • Prepare surfactant solutions: Make a series of solutions of your chosen surfactant in your aqueous buffer at concentrations above and below the known CMC.

  • Add the compound: Add your this compound to each surfactant solution.

  • Equilibrate and quantify: Follow the same equilibration and quantification steps as in the previous protocols to determine the solubility at each surfactant concentration.

  • Observe for clarity: Visually inspect the solutions for any signs of precipitation or cloudiness.

FAQ 4: I need to prepare a solid formulation or improve the dissolution rate of the solid compound. What are my options?

Answer: For solid formulations, two excellent strategies are cyclodextrin complexation and micronization .

Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble "guest" molecules, like this compound, effectively encapsulating the hydrophobic part of the molecule and presenting a hydrophilic exterior to the aqueous environment.[11] This can significantly enhance aqueous solubility and dissolution rate.

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Most common, but has limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile.

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Molar ratio determination: Start with a 1:1 molar ratio of this compound to your chosen cyclodextrin.

  • Kneading: In a mortar, add the cyclodextrin and a small amount of water to form a paste. Gradually add the compound and continue to knead for 30-60 minutes.

  • Drying: Dry the resulting solid in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the complex using techniques like DSC, XRD, and FTIR to confirm the formation of the inclusion complex.

  • Dissolution testing: Perform a dissolution test to compare the dissolution rate of the complex to the unformulated compound.

Micronization:

Micronization is the process of reducing the particle size of a solid material to the micrometer range.[6][12] According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area.[6] By reducing the particle size, micronization increases the surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate.[13] This is particularly effective for compounds where the dissolution rate is the limiting factor for absorption.[6][14]

Common Micronization Techniques:

TechniqueDescription
Jet Milling Uses high-velocity streams of gas to cause particle-on-particle collisions, resulting in very fine particles.[12]
Pin Milling A mechanical milling technique that uses rotating pins to break down particles.
Cryogenic Milling The material is cooled with liquid nitrogen before milling, which is useful for heat-sensitive compounds.

Part 3: Visualizing the Workflow

Troubleshooting Workflow for Solubility Enhancement

The following diagram illustrates a logical progression for addressing the solubility issues of this compound.

Caption: A step-by-step decision tree for overcoming the solubility challenges of this compound.

References

6-Methoxyimidazo[1,2-a]pyridine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxyimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Understanding its stability profile is paramount for ensuring the integrity, efficacy, and safety of drug candidates.

This guide is structured to address common challenges and questions through a practical, question-and-answer format. We will delve into troubleshooting common experimental issues and provide answers to frequently asked questions, all grounded in established scientific principles and supported by authoritative references.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with this compound. Each issue is followed by a step-by-step guide to help you identify the root cause and implement a solution.

Issue 1: My this compound sample has changed color (e.g., turned yellow/brown) upon storage. What is causing this and is the compound degraded?

Answer:

Color change is a common indicator of chemical degradation. For imidazo[1,2-a]pyridine derivatives, this can be triggered by several factors, including exposure to light, air (oxidation), or elevated temperatures. The methoxy group, being an electron-donating group, can influence the electron density of the heterocyclic ring system, potentially affecting its susceptibility to degradation.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Light Exposure: Imidazo[1,2-a]pyridines can be light-sensitive.[1] Ensure the compound is stored in an amber vial or a container protected from light.

    • Air Exposure: Oxidative degradation is a potential pathway.[6] Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

    • Temperature: Elevated temperatures can accelerate degradation.[7][8] Store the compound at the recommended temperature, typically in a refrigerator or freezer.

  • Analytical Assessment:

    • Purity Check: Re-analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to that of a fresh or reference sample. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Structural Confirmation: If significant degradation is suspected, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the main compound and identify impurities.

  • Forced Degradation Study (Controlled Experiment):

    • To pinpoint the cause, conduct a forced degradation study.[9][10][11][12][13] Expose small aliquots of a fresh sample to specific stress conditions (e.g., light, heat, acid, base, oxidation) and monitor the changes over time using HPLC. This will help identify the specific degradation pathway affecting your sample.

Issue 2: I am observing a loss of potency or inconsistent results in my biological assays.

Answer:

A loss of potency is often linked to the degradation of the active compound. The stability of this compound in your assay medium or solvent could be a critical factor.

Troubleshooting Steps:

  • Solution Stability Check:

    • Prepare a stock solution of your compound in the relevant solvent (e.g., DMSO, ethanol, aqueous buffer).

    • Analyze the solution by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under the same conditions as your assay (e.g., temperature, light exposure).

    • This will determine the stability of the compound in your experimental setup.

  • pH Sensitivity:

    • The imidazo[1,2-a]pyridine core has basic nitrogen atoms and its stability can be pH-dependent.

    • If your assay involves aqueous buffers, investigate the stability at different pH values (acidic, neutral, basic). Hydrolysis can be a degradation pathway under certain pH conditions.

  • Compatibility with Assay Components:

    • Consider potential interactions with other components in your assay medium. For example, oxidizing or reducing agents could promote degradation.

Issue 3: I see multiple spots for my compound on a Thin-Layer Chromatography (TLC) plate, even though it should be pure.

Answer:

The appearance of multiple spots on a TLC plate can indicate the presence of impurities or on-plate degradation.

Troubleshooting Steps:

  • Confirm Purity by an Orthogonal Method:

    • Analyze the sample by HPLC or LC-MS to get a more accurate assessment of its purity.

  • Investigate On-Plate Degradation:

    • Some compounds can degrade on the silica gel of the TLC plate, especially if the silica is acidic.

    • Try using a different type of TLC plate (e.g., neutral or base-treated silica, or alumina).

    • Spot the compound and elute the plate immediately to minimize the time the compound spends on the stationary phase.

  • Solvent Purity:

    • Ensure the solvents used for dissolving the sample and for the mobile phase are of high purity and free from contaminants (e.g., peroxides in ethers).

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for the imidazo[1,2-a]pyridine core can include:

  • Oxidation: The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to oxidation.[6] The methoxy group, being electron-donating, can further activate the ring towards oxidative processes. Aldehyde oxidase (AO) is known to metabolize imidazo[1,2-a]pyrimidines, and a similar oxidative metabolism could be possible for the pyridine analogue.[14]

  • Photodegradation: Many aromatic heterocyclic compounds are susceptible to degradation upon exposure to UV or visible light.[1] The energy from light can promote electronic transitions that lead to bond cleavage and the formation of reactive species.

  • Hydrolysis: While the core ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to ring opening or cleavage of the methoxy group.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.[7][8][15]

Below is a generalized diagram illustrating potential degradation points on the this compound structure.

Caption: Potential degradation pathways for this compound.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2:

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C or -20°C in a tightly sealed, light-resistant container (e.g., amber vial). For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).To minimize thermal degradation, photodegradation, and oxidation.
Solutions Prepare solutions fresh whenever possible. If storage is necessary, store in a tightly sealed, light-resistant container at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.Solutions can be less stable than the solid form. Freezing minimizes degradation kinetics. Aliquoting prevents contamination and degradation from repeated handling.
Q3: How do I perform a forced degradation study for this compound?

A3: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[9][11][12][13] They help in developing stability-indicating analytical methods and elucidating degradation pathways.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution (or solid compound) to the following conditions. The goal is to achieve 5-20% degradation.[13]

Stress ConditionTypical Procedure
Acid Hydrolysis Mix with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Mix with 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize with 0.1 N HCl before analysis.
Oxidation Treat with 3% hydrogen peroxide at room temperature for a specified time.
Thermal Degradation Heat the solid compound in an oven at a temperature above the accelerated stability testing conditions (e.g., 80-100°C). For solutions, heat at 60-80°C.
Photodegradation Expose the solution or solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • Sample Analysis:

    • At appropriate time points, withdraw samples, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

    • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to obtain mass information of the degradants.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the "mass balance," which is the sum of the assay value of the main peak and the levels of all degradation products.

The following diagram illustrates the workflow for a forced degradation study.

G start Start: Pure this compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation heat Thermal stress->heat light Photolytic stress->light analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis evaluation Evaluate Degradation Profile - Identify Degradants - Determine Pathways - Assess Mass Balance analysis->evaluation

Caption: Workflow for a forced degradation study.

By following this guide, researchers can better understand and control the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxyimidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The imidazo[1,2-a]pyridine scaffold is a crucial component in many pharmaceutical agents, including the well-known hypnotic zolpidem.[1][2][3] The 6-methoxy substituent significantly influences the electronic properties of the heterocyclic system, presenting unique challenges and opportunities in its functionalization. This document aims to provide practical, experience-driven guidance to overcome common experimental hurdles.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during the functionalization of this compound.

Issue 1: Low Yield in C-3 Halogenation

Question: I am attempting a C-3 bromination of this compound using N-bromosuccinimide (NBS) in acetonitrile, but I am consistently obtaining low yields of the desired 3-bromo product. What factors could be contributing to this, and how can I optimize the reaction?

Answer:

Low yields in the C-3 halogenation of imidazo[1,2-a]pyridines are a common issue. The C-3 position is the most nucleophilic and prone to electrophilic substitution.[4][5] However, several factors can lead to incomplete conversion or side product formation.

Causality and Optimization Strategy:

  • Reagent Stoichiometry and Addition: While NBS is a common brominating agent, using a slight excess (1.1-1.2 equivalents) can often drive the reaction to completion. Slow, portion-wise addition of the NBS can help to control the reaction temperature and minimize the formation of di-substituted or other side products.

  • Solvent Choice: Acetonitrile is a reasonable choice, but other solvents can significantly impact the reaction outcome. Consider switching to a less polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). In some cases, a more polar solvent like dimethylformamide (DMF) might be beneficial, but be mindful of potential side reactions at elevated temperatures.

  • Temperature Control: Electrophilic halogenations are often exothermic. Running the reaction at 0 °C or even lower temperatures can improve selectivity and reduce the formation of undesired byproducts. A gradual warm-up to room temperature may be necessary to ensure full conversion.

  • Alternative Halogenating Agents: If NBS proves problematic, consider alternative reagents. For bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be a milder and more selective option.[6] For chlorination, N-chlorosuccinimide (NCS) or sodium chlorite can be effective.[7]

Experimental Protocol: Optimized C-3 Bromination

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Regioselectivity in C-H Arylation

Question: I am performing a palladium-catalyzed direct C-H arylation of this compound with an aryl bromide, but I am observing a mixture of C-3 and C-2 arylated products. How can I improve the regioselectivity to favor the C-3 isomer?

Answer:

Achieving high regioselectivity in direct C-H functionalization reactions of imidazo[1,2-a]pyridines can be challenging. While the C-3 position is electronically favored for electrophilic attack, the C-2 position can also be functionalized, especially under certain catalytic conditions.[8][9]

Causality and Optimization Strategy:

  • Directing Group Effect: The 6-methoxy group is an electron-donating group, which further activates the pyridine ring towards electrophilic substitution. However, its influence on the regioselectivity of C-H activation at the imidazole ring is less direct. The inherent reactivity of the imidazo[1,2-a]pyridine core strongly favors C-3 functionalization.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for controlling regioselectivity. For C-3 arylation, catalysts that favor a concerted metalation-deprotonation (CMD) mechanism are often preferred. Consider using a palladium(II) catalyst such as Pd(OAc)₂ with a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like XPhos or SPhos.

  • Oxidant and Additives: The choice of oxidant can also influence the reaction pathway. Silver-based oxidants like Ag₂CO₃ or AgOAc are commonly used. The addition of a carboxylic acid, such as pivalic acid, can act as a proton shuttle and promote the CMD pathway, thereby enhancing C-3 selectivity.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity. It is advisable to screen a range of temperatures, starting from a lower temperature (e.g., 80 °C) and gradually increasing it if the reaction is sluggish.

Experimental Protocol: Regioselective C-3 Arylation

ParameterRecommended Condition
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)
Ligand XPhos (10-20 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)
Arylating Agent Aryl bromide or iodide (1.2-1.5 eq)
Solvent Toluene or 1,4-Dioxane
Temperature 100-120 °C
Issue 3: Failure of Suzuki-Miyaura Cross-Coupling with a 3-Halo-6-methoxyimidazo[1,2-a]pyridine

Question: I have successfully synthesized 3-bromo-6-methoxyimidazo[1,2-a]pyridine, but my subsequent Suzuki-Miyaura cross-coupling reaction with an arylboronic acid is not proceeding. What are the likely causes for this failure?

Answer:

The failure of a Suzuki-Miyaura coupling can be attributed to several factors, often related to the catalyst, base, or the quality of the starting materials.

Causality and Optimization Strategy:

  • Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the palladium center and inhibit its catalytic activity. Using a pre-catalyst that is more resistant to deactivation, such as Pd(PPh₃)₄ or a palladium-NHC (N-heterocyclic carbene) complex, can be beneficial.[10]

  • Ligand Choice: The choice of ligand is crucial for a successful Suzuki coupling. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often highly effective.[11]

  • Base Selection: The base plays a critical role in the transmetalation step. A common reason for failure is the use of a base that is not strong enough or has poor solubility. Consider using a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The use of aqueous base solutions can also be beneficial.

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which are less reactive in Suzuki couplings. Ensure that your boronic acid is of high quality and has been stored properly.

  • Solvent and Temperature: A mixture of a polar aprotic solvent like dioxane or DMF with water is often used to facilitate the dissolution of both the organic and inorganic reagents. The reaction temperature should be high enough to promote the catalytic cycle, typically between 80-120 °C.

Workflow Diagram: Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Suzuki Coupling Fails Check_Catalyst Change Pd Catalyst (e.g., Pd(PPh3)4, Pd-NHC) Start->Check_Catalyst Check_Ligand Screen Bulky Ligands (e.g., SPhos, XPhos) Start->Check_Ligand Check_Base Use Stronger/More Soluble Base (e.g., Cs2CO3, K3PO4) Start->Check_Base Check_Boronic_Acid Verify Boronic Acid Quality Start->Check_Boronic_Acid Check_Conditions Optimize Solvent & Temperature (e.g., Dioxane/H2O, 100 °C) Start->Check_Conditions Success Successful Coupling Check_Catalyst->Success Check_Ligand->Success Check_Base->Success Check_Boronic_Acid->Success Check_Conditions->Success

Caption: Troubleshooting flowchart for failed Suzuki-Miyaura reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the this compound ring towards electrophilic substitution?

The electron-donating methoxy group at the 6-position enhances the electron density of the pyridine ring. However, the inherent electronic nature of the imidazo[1,2-a]pyridine system dictates that the C-3 position is the most nucleophilic and therefore the most reactive towards electrophiles. The general order of reactivity is C-3 > C-5 > C-7 > C-2. Halogenation and other electrophilic substitutions will preferentially occur at the C-3 position.[4][5]

Q2: Are there any specific safety precautions I should take when working with imidazo[1,2-a]pyridine derivatives?

As with all chemical research, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Many imidazo[1,2-a]pyridine derivatives are biologically active compounds and should be handled with care.[12] Reactions should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: Can I perform a Buchwald-Hartwig amination on a 3-halo-6-methoxyimidazo[1,2-a]pyridine? What are the key considerations?

Yes, Buchwald-Hartwig amination is a viable method for introducing an amino group at the C-3 position.[13][14] Key considerations are similar to those for Suzuki coupling:

  • Catalyst/Ligand System: A robust palladium catalyst with a bulky, electron-rich ligand (e.g., Josiphos, Xantphos) is crucial to overcome potential catalyst inhibition by the substrate.[15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Amine Scope: The reaction generally works well with a variety of primary and secondary amines.

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig Reactants 3-Halo-6-methoxyimidazo[1,2-a]pyridine + Amine (R2NH) Conditions Pd Catalyst Ligand Base Solvent, Heat Reactants->Conditions Products 3-Amino-6-methoxyimidazo[1,2-a]pyridine Conditions->Products

Caption: General scheme for Buchwald-Hartwig amination.

Q4: How does the 6-methoxy group influence the choice of reaction conditions compared to an unsubstituted imidazo[1,2-a]pyridine?

The 6-methoxy group is an electron-donating group, which generally increases the nucleophilicity of the entire ring system. This can make the substrate more reactive towards electrophiles, potentially allowing for milder reaction conditions (e.g., lower temperatures, weaker acids). However, it can also increase the likelihood of side reactions, such as over-halogenation or reactions on the pyridine ring. Therefore, careful control of stoichiometry and temperature is even more critical when working with this substituted scaffold.

III. References

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. --INVALID-LINK--

  • Synthesis of zolpidem tartrate and analogues 9, 11. ResearchGate. --INVALID-LINK--

  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. --INVALID-LINK--

  • Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. ARKIVOC. --INVALID-LINK--

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. --INVALID-LINK--

  • Most significant examples of Zolpidem synthesis. ResearchGate. --INVALID-LINK--

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Taylor & Francis Online. --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. --INVALID-LINK--

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. --INVALID-LINK--

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. --INVALID-LINK--

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. --INVALID-LINK--

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5 - ResearchGate. --INVALID-LINK--

  • Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. PDF Free Download. --INVALID-LINK--

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. --INVALID-LINK--

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. --INVALID-LINK--

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. --INVALID-LINK--

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. --INVALID-LINK--

  • An arylation method for imidazo[1,2-a]pyridine. SciSpace. --INVALID-LINK--

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. JConsort. --INVALID-LINK--

  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. ResearchGate. --INVALID-LINK--

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. --INVALID-LINK--

  • Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. ResearchGate. --INVALID-LINK--

  • The Buchwald-Hartwig Amination Reaction. YouTube. --INVALID-LINK--

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

  • Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. ResearchGate. --INVALID-LINK--

  • Electrophilic substitution on pyridine. Química Orgánica. --INVALID-LINK--

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. --INVALID-LINK--

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI. --INVALID-LINK--_53614.html)

References

Troubleshooting unexpected results in 6-Methoxyimidazo[1,2-a]pyridine assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 6-Methoxyimidazo[1,2-a]pyridine and its analogs. This guide, presented in a question-and-answer format, is designed to help you troubleshoot unexpected results and refine your experimental design. As Senior Application Scientists, we have compiled this resource based on field-proven insights and authoritative literature to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

A1: this compound belongs to the broader class of imidazo[1,2-a]pyridines, which are versatile heterocyclic compounds with a wide range of biological activities.[1][2][3] They are extensively studied in drug discovery for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] Due to their intrinsic fluorescence, some derivatives are also used as fluorescent probes and in materials science.[1][4]

Q2: What are the key chemical properties of this compound that I should be aware of?

A2: Key properties to consider include:

  • Fluorescence: Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent, typically emitting in the blue-green spectrum.[1][4][5] This property is crucial as it can interfere with fluorescence-based assays.

  • Solubility: While generally soluble in organic solvents like DMSO and ethanol, aqueous solubility can be limited, especially for derivatives with hydrophobic substituents.[6][7] Poor solubility can lead to compound precipitation and inaccurate results.

  • Stability: Imidazo[1,2-a]pyridines are generally stable heterocyclic compounds. However, their stability in assay buffers over time, especially under specific pH or light conditions, should be empirically determined.

Troubleshooting Guide: Unexpected Assay Results

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High background or false positives in fluorescence-based assays.

Question: I'm observing high background fluorescence or an unexpectedly high number of "hits" in my fluorescence-based screening assay (e.g., fluorescence polarization, FRET, or assays with fluorescent reporters like GFP). Could my this compound compound be the cause?

Answer: Yes, this is a common issue. The imidazo[1,2-a]pyridine scaffold is inherently fluorescent.[1][4] This intrinsic fluorescence can directly interfere with the assay readout, leading to false positives or an elevated baseline.

Workflow for Diagnosing and Mitigating Fluorescence Interference

cluster_0 Diagnosis cluster_1 Mitigation Strategies A High Background/False Positives Observed B Measure Compound's Intrinsic Fluorescence A->B C Does the compound fluoresce at assay wavelengths? B->C D Change Assay Readout (e.g., to absorbance, luminescence) C->D Yes E Use a different fluorescent dye with non-overlapping spectra C->E Yes F Perform a 'quencher' control experiment C->F Yes G Re-evaluate 'hits' with an orthogonal, non-fluorescent assay C->G Yes H Investigate other causes (e.g., light scattering, contamination) C->H No

Caption: Troubleshooting workflow for fluorescence interference.

Step-by-Step Protocol:

  • Characterize Compound Fluorescence:

    • Prepare a solution of your this compound compound in the assay buffer at the highest concentration used in your screen.

    • Using a plate reader or spectrofluorometer, measure the emission spectrum of the compound when excited at the same wavelength used for your assay's fluorophore.

    • Also, measure the excitation spectrum while monitoring at the emission wavelength of your assay's fluorophore.

    • Significant overlap in either spectrum indicates a high potential for interference.

  • Implement Mitigation Strategies:

    • Spectral Shift: If possible, switch to a fluorescent reporter dye in your assay that has excitation and emission spectra distinct from your compound.

    • Assay Technology Switch: The most robust solution is to switch to a different detection modality, such as absorbance, luminescence (e.g., Promega's Kinase-Glo®), or label-free technologies.

    • Quencher Control: To determine if your compound is quenching the signal, run a control experiment with your fluorescent probe and a known substrate/binder, then add your compound. A decrease in signal may indicate quenching.

    • Orthogonal Validation: All hits from the primary screen should be confirmed using a secondary assay that is not fluorescence-based to eliminate false positives.

Issue 2: Inconsistent results or poor dose-response curves in cell-based assays.

Question: My dose-response curves for this compound in a cell viability assay (e.g., MTT, CellTiter-Glo®) are not sigmoidal, or I see high variability between replicates. What could be going wrong?

Answer: Inconsistent results in cell-based assays often stem from issues with compound solubility, stability, or unforeseen off-target effects. Poor aqueous solubility is a known challenge for some imidazopyridine derivatives.[7]

Decision Tree for Troubleshooting Poor Dose-Response Curves

cluster_0 Solubility Check cluster_1 Stability Check cluster_2 Assay Interference Check A Inconsistent Dose-Response B Visually inspect wells for precipitation (microscope) A->B C Is precipitation visible at high concentrations? B->C D Lower top concentration Increase DMSO % (if tolerated by cells) Use solubility enhancers (e.g., cyclodextrins) C->D Yes E Incubate compound in media at 37°C Analyze by HPLC/LC-MS over time C->E No F Is the compound degrading? E->F G Reduce incubation time Prepare fresh stock solutions F->G Yes H Run compound in cell-free assay (e.g., MTT + NADH) F->H No I Does the compound interfere with assay chemistry? H->I J Switch to an orthogonal viability assay (e.g., measure ATP, protease activity) I->J Yes

Caption: Troubleshooting poor dose-response in cell-based assays.

Step-by-Step Protocol:

  • Assess Compound Solubility:

    • Visual Inspection: After preparing your dilution series in culture media, inspect the wells of the highest concentration under a microscope for signs of compound precipitation (e.g., crystals, amorphous material).

    • Thermodynamic Solubility: If problems persist, consider measuring the thermodynamic solubility of your compound in the assay buffer using methods like nephelometry or HPLC.[7]

    • Solubility Enhancement: If solubility is an issue, try lowering the highest tested concentration, increasing the final DMSO concentration (typically up to 0.5% is tolerated by most cell lines, but this should be verified), or exploring the use of solubility-enhancing excipients.

  • Evaluate Compound Stability:

    • Incubate your this compound in the complete cell culture medium at 37°C for the duration of your assay.

    • At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of parent compound remaining. Significant degradation will require a shorter assay incubation time or stabilization of the compound.

  • Check for Assay Interference:

    • Some compounds can directly interfere with the chemistry of viability assays. For example, compounds with reducing potential can directly reduce the MTT reagent, leading to a false-positive signal of cell viability.

    • Cell-Free Control: Run the assay in a cell-free system. For an MTT assay, this would involve adding the compound to media containing the MTT reagent and a reducing agent like NADH. An increase in signal in the absence of cells indicates direct interference.

    • Orthogonal Assay: Confirm your results with an alternative viability assay that relies on a different biological principle, such as CellTiter-Glo® (measures ATP), CytoTox-ONE™ (measures LDH release), or a direct cell counting method.

Issue 3: Unexpected biological activity or off-target effects.

Question: My this compound is showing activity in an unexpected pathway, or I'm concerned about its specificity. How can I investigate potential off-target effects?

Answer: The imidazo[1,2-a]pyridine scaffold is known to be a "privileged structure," meaning it can bind to a variety of biological targets.[1][3] For example, different derivatives have been shown to inhibit kinases (like PI3K/Akt/mTOR), ATP synthase, and c-Met, or act as receptor agonists.[8][9][10] Therefore, assessing selectivity is a critical step.

Recommended Actions:

  • Computational Screening: Utilize in silico methods like molecular docking against a panel of known off-targets (e.g., kinases, GPCRs, ion channels) to predict potential interactions.[11][12]

  • Broad Panel Screening: The most definitive approach is to submit the compound for screening against a broad panel of targets. Several contract research organizations (CROs) offer services like the Eurofins SafetyScreen44™ or similar panels that test for binding and activity against dozens of common off-targets.

  • Literature Review: Conduct a thorough literature search for known activities of structurally similar imidazo[1,2-a]pyridines. This can provide clues about likely off-target families. For instance, if your compound is structurally similar to a known kinase inhibitor, you should prioritize testing it against a kinase panel.[8][10]

Data Summary Table: Common Biological Targets of Imidazo[1,2-a]pyridines

Target ClassSpecific ExamplesReference
KinasesPI3K/Akt/mTOR, c-Met, Aurora B[8][10][13]
ATP SynthaseMycobacterial ATP Synthase[9]
ReceptorsGABA-A, Benzodiazepine Receptors[1]
EnzymesFarnesyl Diphosphate Synthase[12]
Ion ChannelsVarious[1]

References

Technical Support Center: Purification Strategies for 6-Methoxyimidazo[1,2-a]pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 6-Methoxyimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Imidazo[1,2-a]pyridines are prevalent scaffolds in medicinal chemistry, and achieving high purity is critical for accurate biological evaluation and downstream applications.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established methodologies and field-proven insights.

I. Troubleshooting Guides: A Problem-Solution Approach

This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering practical solutions and preventative measures.

Column Chromatography Issues

Column chromatography is a primary purification technique for imidazopyridine derivatives.[1][4] However, various challenges can arise.

Issue 1: Poor Separation of the Target Compound from Impurities.

  • Question: My column is not resolving my this compound derivative from a closely-eluting impurity. What can I do?

  • Answer: Poor separation is often a result of an inappropriate solvent system or stationary phase.

    • Troubleshooting Steps:

      • Optimize the Solvent System:

        • Polarity Adjustment: If your compound and impurity are eluting too quickly (high Rf in TLC), decrease the polarity of your mobile phase. For a typical normal-phase silica gel column, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Conversely, if elution is too slow, increase the polarity.

        • Solvent Selectivity: If simple polarity changes are ineffective, switch to a solvent system with different selectivity. For instance, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the interactions with the stationary phase and improve separation.[4]

      • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. If you are using silica gel (a polar stationary phase), switching to alumina (which has different surface properties) or a reverse-phase C18 column might provide the necessary selectivity.

      • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the run. This can help to separate compounds with a wider range of polarities.

Issue 2: The Compound is Tailing on the TLC and Column.

  • Question: My imidazopyridine derivative is showing significant tailing during chromatography. What is the cause and how can I fix it?

  • Answer: Tailing is often caused by the basic nature of the pyridine nitrogen interacting strongly with the acidic silica gel.

    • Troubleshooting Steps:

      • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic compound and leading to sharper peaks.

      • Use Neutral or Basic Alumina: As an alternative to modified silica, consider using neutral or basic alumina as your stationary phase.

      • Check for Overloading: Tailing can also occur if the column is overloaded. Ensure you are not applying too much crude material to the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.

Crystallization and Recrystallization Challenges

Crystallization is a powerful technique for obtaining highly pure solid compounds.[5][6]

Issue 1: The Compound "Oils Out" Instead of Crystallizing.

  • Question: Upon cooling my recrystallization solution, my this compound derivative forms an oil rather than crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound's solubility at the cooling temperature is still too high, or the cooling process is too rapid.

    • Troubleshooting Steps:

      • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Insulating the flask can promote slow cooling.[6]

      • Use More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it slowly again.[6]

      • Change the Solvent System: Your current solvent may be too good. A common strategy is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly. Common solvent pairs include ethanol/water and dichloromethane/hexane.[7]

Issue 2: No Crystals Form Upon Cooling.

  • Question: My compound remains in solution even after cooling for an extended period. How can I induce crystallization?

  • Answer: Crystal formation requires nucleation, which can sometimes be difficult to initiate.

    • Troubleshooting Steps:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth.[6]

      • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound in the solution and then attempt to cool again.

      • Refrigerate or Freeze: If room temperature cooling is unsuccessful, place the solution in a refrigerator or freezer, ensuring the solvent does not freeze.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?

A1: Common impurities often stem from starting materials or side reactions. These can include unreacted 2-amino-5-methoxypyridine or the α-halocarbonyl compound used in the synthesis.[8] Side products from polymerization or degradation can also be present. If your synthesis involves a multi-component reaction, you may also have impurities from partially reacted intermediates.[9]

Q2: My purified this compound is colored, but I expect a white solid. What could be the cause?

A2: Discoloration is often due to trace amounts of oxidized or polymeric impurities.[10] Treatment of a solution of your compound with a small amount of activated charcoal followed by hot filtration can sometimes remove colored impurities. Subsequent recrystallization should then yield a colorless product.

Q3: How should I properly dry my purified this compound derivative?

A3: After filtration, wash the crystals with a small amount of cold solvent to remove any residual impurities.[7] The purified compound should then be dried under high vacuum to remove all traces of solvent. A drying oven at a temperature well below the compound's melting point can also be used, but vacuum drying is generally preferred to avoid thermal degradation.

Q4: Can I use extraction to purify my this compound derivative?

A4: Yes, liquid-liquid extraction is a useful technique, particularly for the initial work-up to remove inorganic salts and highly polar or non-polar impurities. Since imidazo[1,2-a]pyridines are basic, you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will move into the aqueous layer as a protonated salt, while neutral organic impurities will remain in the organic layer.[6] The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the neutral product back-extracted into an organic solvent.[6]

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying a moderately polar this compound derivative on silica gel.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a 100:1 to 200:1 ratio of silica gel to crude product by weight is a good starting point).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for recrystallizing a solid this compound derivative.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[7] Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) or solvent pairs (e.g., ethanol/water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point with stirring. Continue adding solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under high vacuum.

IV. Visualized Workflows

Troubleshooting Logic for Column Chromatography

G start Start: Poor Separation check_rf Check TLC Rf values start->check_rf high_rf Rf too high? check_rf->high_rf low_rf Rf too low? check_rf->low_rf decrease_polarity Decrease mobile phase polarity high_rf->decrease_polarity Yes change_solvent Change solvent system (e.g., DCM for EtOAc) high_rf->change_solvent No increase_polarity Increase mobile phase polarity low_rf->increase_polarity Yes low_rf->change_solvent No success Successful Separation decrease_polarity->success increase_polarity->success gradient Use gradient elution change_solvent->gradient change_sp Change stationary phase (e.g., Alumina, C18) gradient->change_sp change_sp->success

Caption: Troubleshooting workflow for poor separation in column chromatography.

Decision Tree for Crystallization Issues

G start Start: Crystallization Fails oiling_out Compound oils out? start->oiling_out no_crystals No crystals form? start->no_crystals slow_cool Slow down cooling oiling_out->slow_cool Yes scratch Scratch flask no_crystals->scratch Yes add_solvent Add more solvent slow_cool->add_solvent change_solvent Change solvent/use solvent pair add_solvent->change_solvent success Pure Crystals Obtained change_solvent->success seed Add seed crystal scratch->seed concentrate Concentrate solution seed->concentrate concentrate->success

Caption: Decision tree for troubleshooting common crystallization problems.

V. Quantitative Data Summary

Purification MethodTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Flash Column Chromatography >95%40-90%Applicable to most compounds, good for complex mixtures.Can be time-consuming and require large solvent volumes.
Recrystallization >99%50-95%Yields highly pure crystalline material, scalable.Requires a solid compound and a suitable solvent; material loss in mother liquor.
Acid-Base Extraction ->90%Excellent for initial cleanup and separating basic compounds from neutral/acidic impurities.Primarily a work-up technique, not for separating similar basic compounds.

References

Technical Support Center: Enhancing the Selectivity of 6-Methoxyimidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxyimidazo[1,2-a]pyridine-based inhibitors. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] However, a common and critical challenge in its development is achieving high selectivity for the target of interest while minimizing off-target effects, which can lead to toxicity or unexpected pharmacological profiles.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Foundational Selectivity Assessment

Q1: My novel this compound inhibitor is highly potent against my primary kinase target in a biochemical assay. How do I get a comprehensive, unbiased view of its selectivity across the human kinome?

Your first step should be a broad kinase panel screening, often referred to as kinome profiling. This "compound-centric" approach provides a global survey of your inhibitor's interaction landscape.[6] Relying solely on activity against a few related kinases can be misleading, as off-targets can appear in unrelated branches of the kinome.[7]

Recommended Action: Kinome Profiling

Engage a contract research organization (CRO) or utilize an in-house platform that offers large-scale kinase profiling. These services typically screen your compound against hundreds of kinases (over 60% of the human kinome is possible) at a fixed concentration (e.g., 1 µM).[6]

Data You Will Receive: The primary data is often presented as "% Inhibition" at the tested concentration. A common way to visualize this is through a "Kinome Tree," where inhibited kinases are highlighted. More advanced services may provide Kd values from competition binding assays.

Interpreting the Results:

  • High Selectivity: The inhibitor potently modulates only your target or a very small number of kinases.

  • Moderate Selectivity: The inhibitor hits the primary target and a cluster of closely related kinases.

  • Poor Selectivity (Promiscuous): The inhibitor interacts with numerous kinases across different families.[4] This is a common outcome for ATP-competitive inhibitors due to the conserved nature of the ATP-binding pocket.[5]

Part 2: Troubleshooting and Enhancing Selectivity

This section addresses common challenges when initial results show a lack of selectivity.

Q2: My kinome scan revealed that my inhibitor binds to several off-target kinases. What are the primary strategies to rationally engineer selectivity into my this compound scaffold?

When facing promiscuity, a multi-pronged approach combining structural biology, computational modeling, and synthetic chemistry is essential. The goal is to exploit subtle differences between the ATP-binding pockets of your on-target and off-target kinases.

Strategy 1: Structure-Activity Relationship (SAR) Studies

Systematic modification of the imidazo[1,2-a]pyridine core is fundamental.[8][9][10] Focus on positions that can introduce steric hindrance in off-target pockets while maintaining or improving affinity for the primary target.

  • Exploit the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket deeper within the ATP-binding site. A large gatekeeper (like Met, Phe, or Leu) in an off-target kinase can be sterically blocked by adding bulky substituents to your inhibitor. Conversely, if your primary target has a small gatekeeper (like Thr or Val), you can design modifications that access this deeper pocket, a feature that would clash with kinases bearing larger gatekeepers.[11]

  • Target Non-Conserved Regions: While the hinge-binding region is highly conserved, adjacent areas are more diverse.[5] Modifications to your scaffold that form interactions with these variable regions can significantly enhance selectivity.

Strategy 2: Computational Analysis

Utilize computational tools to understand binding modes and predict the impact of modifications.[12][13][14][15]

  • Docking Studies: Dock your inhibitor into homology models or crystal structures of both on-target and key off-target kinases. Analyze the binding poses to identify residues where modifications could introduce favorable interactions in the target or unfavorable clashes in the off-targets.

  • Binding Site Similarity: Tools that compare the physiochemical properties of kinase ATP binding pockets can help predict cross-reactivity and guide design.[12][16]

Strategy 3: Covalent Inhibition (If Applicable)

If your target kinase possesses a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive "warhead" (e.g., an acrylamide) to form a covalent bond. This can lead to exceptionally selective inhibitors.[11]

Below is a workflow diagram illustrating the process of enhancing inhibitor selectivity.

G cluster_0 Initial Screening & Analysis cluster_1 Selectivity Enhancement Cycle cluster_2 Validation Start Potent this compound Inhibitor Identified KinomeScan Perform Broad Kinome Profiling (e.g., >350 kinases) Start->KinomeScan Analyze Analyze Selectivity Profile KinomeScan->Analyze SAR Rational Design & SAR: - Exploit Gatekeeper Residue - Target Non-conserved Regions Analyze->SAR Poor Selectivity Cellular Confirm Target Engagement in Cells (e.g., CETSA) Analyze->Cellular High Selectivity Computational Computational Modeling: - Docking Studies (On- vs. Off-targets) - Binding Site Similarity Analysis SAR->Computational Synthesize Synthesize New Analogs SAR->Synthesize Computational->SAR ReScreen Re-screen Analogs: - Primary Target Potency - Key Off-Target Potency Synthesize->ReScreen Decision Selectivity Improved? ReScreen->Decision Decision->SAR No / Minor Improvement Decision->Cellular Yes Thermo Characterize Thermodynamics (e.g., ITC) Cellular->Thermo Lead Lead Candidate Thermo->Lead

Caption: Workflow for enhancing kinase inhibitor selectivity.

Q3: My inhibitor shows excellent potency in cell-based assays, but its activity is significantly weaker in my in vitro biochemical kinase assay. What's causing this discrepancy?

This is a common and often perplexing issue. The transition from a controlled in vitro environment to the complexity of a live cell introduces many variables.[17]

Troubleshooting Discrepancies between Cellular and Biochemical Assays

Potential Cause Explanation & Troubleshooting Steps
High Cellular ATP Concentration The ATP concentration in most cells is in the millimolar range (1-10 mM), whereas biochemical assays are often run at or below the Km,ATP of the kinase (typically low micromolar) to increase sensitivity.[18] An ATP-competitive inhibitor will appear less potent when competing against high cellular ATP levels. Action: Re-run your biochemical assay with a physiological ATP concentration (1-2 mM) to see if the IC50 shifts closer to the cellular EC50.[19]
Compound Influx/Efflux Your compound may be actively transported into cells, leading to a higher intracellular concentration than what is applied externally. Conversely, it could be subject to efflux pumps, though this would typically lead to weaker cellular activity.
Off-Target Cellular Effects The potent cellular phenotype might be due to an off-target effect. The inhibitor could be hitting another kinase upstream or downstream in the same pathway, leading to an amplified signal that is not reflective of direct target inhibition. Action: Correlate your kinome scan data with the observed cellular pathway. Use orthogonal methods like target knockdown (siRNA/shRNA) to validate that the phenotype is dependent on your primary target.
Enzyme Purity/Conformation The recombinant kinase used in your biochemical assay may lack necessary post-translational modifications, binding partners, or be in a different conformational state compared to the native enzyme in the cell.[17][20] This can alter inhibitor binding affinity.
Compound Stability/Metabolism The compound could be metabolized in cells to a more (or less) active form. It might also be unstable in the biochemical assay buffer over the course of the experiment.

Here is a decision tree to guide your troubleshooting process.

G Start Discrepancy Observed: Cellular Potency >> Biochemical Potency CheckATP Is biochemical assay [ATP] << physiological [ATP]? Start->CheckATP RerunAssay Re-run biochemical assay at 1-2 mM ATP CheckATP->RerunAssay Yes OffTarget Investigate Off-Target Effects: - Correlate kinome scan with pathway - Perform target knockdown (siRNA) - Use CETSA for target engagement CheckATP->OffTarget No Compare Does biochemical IC50 now match cellular EC50? RerunAssay->Compare Compare->OffTarget No Conclusion1 Conclusion: Discrepancy was due to ATP competition. Compare->Conclusion1 Yes Other Consider Other Factors: - Compound stability/metabolism - Recombinant vs. native enzyme state - Cellular accumulation OffTarget->Other Conclusion2 Conclusion: Potent cellular phenotype is likely due to off-target activity or other cellular phenomena. OffTarget->Conclusion2 G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Pellet) B->C D 4. Analyze Supernatant (e.g., Western Blot for Target) C->D E 5. Plot Data (Soluble Protein vs. Temp) D->E Result Melting Curve Shift E->Result Indicates Target Engagement

References

Technical Support Center: Addressing Off-Target Effects of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Methoxyimidazo[1,2-a]pyridine and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the experimental use of this compound class, with a particular focus on addressing and mitigating potential off-target effects. As many compounds featuring the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, this guide will use this context as a primary example for experimental design and troubleshooting.[1][2]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues that may arise when working with this compound, a putative PI3K/mTOR pathway inhibitor.

Question 1: I'm observing a significant decrease in cell viability at concentrations where I expect to see specific PI3K pathway inhibition. How can I determine if this is an on-target or off-target effect?

Answer:

This is a common and critical question. High levels of cytotoxicity can confound the interpretation of results from signaling studies. Here’s a systematic approach to dissecting the cause of the observed cell death:

1. Confirm On-Target PI3K Pathway Inhibition: First, verify that your compound is engaging the intended target at the concentrations used.

  • Western Blot Analysis: Perform a dose-response experiment and analyze the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. A decrease in the phosphorylation of Akt (at both Thr308 and Ser473) and S6 ribosomal protein (a downstream target of mTORC1) would indicate on-target activity.[3][4]

2. Assess Off-Target Liabilities: If cytotoxicity is observed at concentrations that effectively inhibit the PI3K pathway, or if the cytotoxic phenotype is inconsistent with PI3K inhibition alone, consider the following:

  • Kinase Profiling: The imidazo[1,2-a]pyridine scaffold has been associated with off-target activities against other kinases.[5] If available, screen your compound against a panel of kinases to identify potential off-target interactions.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of your compound to its intended target (and potentially off-targets) within intact cells.[6][7][8][9][10] A shift in the thermal stability of a protein in the presence of your compound is strong evidence of engagement.

3. Mitigate Cytotoxicity to Isolate On-Target Effects:

  • Dose-Response Titration: Carefully titrate the concentration of your compound to identify a range that effectively inhibits the PI3K pathway with minimal impact on cell viability.

  • Time-Course Experiments: It's possible that prolonged exposure to the compound, even at on-target concentrations, leads to cytotoxicity. Perform shorter time-course experiments to see if you can uncouple pathway inhibition from cell death.

Parameter Recommendation Rationale
Compound Concentration Titrate from low nM to high µM range.To identify a therapeutic window for on-target effects without overt toxicity.
Incubation Time Test short (1-6 hours) and long (24-72 hours) time points.To distinguish between acute signaling inhibition and chronic cytotoxic effects.
Cell Viability Assay Use multiple methods (e.g., MTT, Trypan Blue, Real-Time Glo).To confirm cytotoxic effects are not an artifact of a single assay.
Pathway Analysis Western blot for p-Akt, p-S6, and total protein levels.To directly measure on-target pathway modulation.

Question 2: My results are inconsistent between experiments. One day I see potent inhibition of Akt phosphorylation, and the next, the effect is diminished. What could be causing this variability?

Answer:

1. Compound Integrity and Handling:

  • Solubility: Imidazo[1,2-a]pyridine derivatives can have limited aqueous solubility. Ensure your compound is fully dissolved in the stock solution (typically DMSO) and that it does not precipitate when diluted in your cell culture media. Visually inspect for precipitates and consider preparing fresh dilutions for each experiment.

  • Stability: Avoid repeated freeze-thaw cycles of your stock solution, which can lead to degradation. Aliquot your stock into single-use vials.

2. Cell Culture Conditions:

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.

  • Cell Density: Seed cells at a consistent density for all experiments. Cell-cell contact can influence signaling pathways, including the PI3K/mTOR cascade.

  • Serum Concentration: The PI3K pathway is activated by growth factors present in serum. Variations in serum concentration or lot-to-lot differences can significantly impact the baseline activation of the pathway and the apparent potency of your inhibitor.

3. Experimental Procedure:

  • Timing of Treatment: Ensure consistent timing of compound addition and cell harvesting.

  • Lysis and Sample Preparation: Use ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets for compounds with a this compound scaffold?

A1: The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry and has been utilized to develop inhibitors for a variety of targets.[5][11][12] Notably, numerous derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, with some showing selectivity for specific PI3K isoforms like PI3Kα.[1][2][13] Therefore, if you are working with a novel this compound, the PI3K/mTOR pathway is a primary candidate for its on-target activity.

Q2: What are the potential off-targets I should be aware of?

A2: While a comprehensive off-target profile for a specific this compound would require experimental screening, the imidazo[1,2-a]pyridine scaffold has been associated with activity against other kinases. Some PI3K inhibitors have known off-target effects on other kinases such as mTOR, DNA-PK, and members of the MAPK pathway.[14] Additionally, some imidazo[1,2-a]pyridine derivatives have shown activity against non-kinase targets.[5] It is crucial to experimentally validate the selectivity of your specific compound.

Q3: How can I confirm that the observed phenotype in my cells is due to on-target inhibition of the PI3K pathway?

A3: This is a critical validation step. Here are several approaches:

  • Rescue Experiments: If possible, overexpress a constitutively active form of a downstream effector (like Akt) or a drug-resistant mutant of the target PI3K isoform. If this rescues the phenotype, it provides strong evidence for on-target activity.

  • Target Engagement Assays: As mentioned in the troubleshooting guide, techniques like CETSA can confirm that your compound is binding to the intended PI3K target within the cell.[6][7][8][9][10]

Q4: Are there any known liabilities or common issues with the imidazo[1,2-a]pyridine scaffold itself?

A4: While a versatile scaffold, some imidazo[1,2-a]pyridine derivatives have been reported to have potential liabilities, such as off-target effects.[5] As with any small molecule, it is important to characterize the physicochemical properties of your specific compound, including its solubility and stability, as these can impact experimental outcomes.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for a Western blot-based CETSA to determine if this compound binds to its intended target in intact cells.[6][7]

Materials:

  • Cell line of interest

  • This compound

  • PBS supplemented with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (as in Protocol 1)

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control for a specified time.

  • Cell Harvesting and Heating:

    • Harvest cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot, as described in Protocol 1.

  • Data Interpretation:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K1->RTK inhibits IRS1 CellGrowth Cell Growth & Protein Synthesis S6K1->CellGrowth _4EBP1->CellGrowth Feedback Negative Feedback GrowthFactor Growth Factor GrowthFactor->RTK Compound This compound Compound->PI3K

Figure 1: The PI3K/mTOR signaling pathway with the inhibitory point of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome CheckCompound Verify Compound Integrity & Solubility Start->CheckCompound CheckCells Standardize Cell Culture Conditions Start->CheckCells DoseResponse Perform Dose-Response & Time-Course CheckCompound->DoseResponse CheckCells->DoseResponse OnTarget Assess On-Target Pathway Modulation (e.g., Western Blot) DoseResponse->OnTarget OffTarget Investigate Off-Target Effects (e.g., Kinase Screening, CETSA) OnTarget->OffTarget If phenotype is not explained by on-target activity Interpret Interpret Results OnTarget->Interpret If phenotype correlates with on-target activity OffTarget->Interpret Optimize Optimize Experimental Parameters Interpret->Optimize

Figure 2: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of 6-Methoxyimidazo[1,2-a]pyridine and its derivatives. This guide is designed to provide in-depth, field-proven insights into overcoming common pharmacokinetic challenges associated with this promising heterocyclic scaffold. Our goal is to equip you with the necessary knowledge to troubleshoot experimental hurdles and strategically enhance the drug-like properties of your compounds.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The 6-methoxy substitution, in particular, can significantly influence the molecule's physicochemical properties, target engagement, and metabolic fate.[3][4] However, realizing the full therapeutic potential of this compound hinges on surmounting inherent pharmacokinetic obstacles. This guide provides a structured, question-and-answer-based approach to address these challenges head-on.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the pharmacokinetic properties of this compound.

Q1: What are the primary pharmacokinetic challenges anticipated for a this compound-based compound?

A1: Based on the imidazo[1,2-a]pyridine scaffold and the presence of a methoxy group, the primary challenges typically revolve around:

  • Poor Aqueous Solubility: The fused aromatic ring system contributes to the lipophilicity of the molecule, potentially leading to low solubility in gastrointestinal fluids and limiting oral absorption.

  • Metabolic Instability: The imidazo[1,2-a]pyridine ring and the methoxy group are susceptible to phase I metabolic reactions. Common metabolic pathways include oxidation of the heterocyclic core and O-dealkylation of the methoxy group, leading to rapid clearance and reduced exposure.[5][6][7]

  • Low Oral Bioavailability: A combination of poor solubility and first-pass metabolism can significantly reduce the fraction of an orally administered dose that reaches systemic circulation.

  • Potential for P-glycoprotein (Pgp) Efflux: Some imidazo[1,2-a]pyridine derivatives have been shown to be substrates for efflux transporters like P-gp, which can further limit their absorption and distribution.[8]

Q2: What is the likely metabolic fate of the 6-methoxy group, and how does it impact the compound's properties?

A2: The 6-methoxy group is a common site for metabolic modification, primarily through O-dealkylation catalyzed by cytochrome P450 (CYP) enzymes to form the corresponding 6-hydroxy metabolite.[6][7] This transformation has several consequences:

  • Increased Polarity and Excretion: The resulting hydroxyl group increases the polarity of the molecule, facilitating its conjugation (Phase II metabolism) and subsequent renal or biliary excretion. This generally leads to a shorter half-life.

  • Altered Pharmacological Activity: The 6-hydroxy metabolite may exhibit a different pharmacological profile compared to the parent compound. It could have reduced, enhanced, or completely different activity, or it could be inactive.

  • Potential for Drug-Drug Interactions: If the O-dealkylation is mediated by a specific CYP isozyme (e.g., CYP2D6 or CYP3A4), there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of the same enzyme.

Q3: How can I initially assess the pharmacokinetic properties of my this compound derivatives in vitro?

A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for early-stage assessment.[9][10] A recommended starting point includes:

  • Aqueous Solubility: Kinetic and thermodynamic solubility assays to determine the compound's dissolution characteristics.[11]

  • Lipophilicity (LogD7.4): To understand the compound's partitioning behavior between aqueous and lipid environments, which influences absorption and distribution.[11]

  • Metabolic Stability: Incubation with liver microsomes (from human and relevant preclinical species) to assess susceptibility to phase I metabolism.[9][11] Hepatocyte stability assays can provide a more complete picture by including both phase I and phase II metabolism.

  • CYP Inhibition: Screening against major CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to identify potential for drug-drug interactions.[9]

  • Plasma Protein Binding: To determine the fraction of unbound drug, as only the unbound fraction is generally considered pharmacologically active.[11]

  • Permeability: Using cell-based assays like Caco-2 or MDCK to predict intestinal absorption and identify potential for efflux.[9]

Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section provides actionable troubleshooting guides for common problems encountered during the development of this compound derivatives.

Issue 1: Poor Aqueous Solubility and Low Dissolution Rate

Symptom: Your compound shows low solubility in aqueous buffers (<10 µM) and/or a slow dissolution profile, leading to poor and variable absorption in preclinical studies.

Troubleshooting Workflow:

G cluster_0 Problem: Poor Aqueous Solubility cluster_1 Initial Assessment cluster_2 Solution Pathways cluster_3 Formulation Options cluster_4 Structural Modification Strategies start Low Aqueous Solubility Detected assess_physchem Characterize Physicochemical Properties (pKa, LogP, Crystalline Form) start->assess_physchem formulation Formulation Strategies assess_physchem->formulation structural_mod Structural Modification assess_physchem->structural_mod particle_size Particle Size Reduction (Micronization, Nanonization) formulation->particle_size solid_dispersion Amorphous Solid Dispersions formulation->solid_dispersion lipid_based Lipid-Based Formulations (SEDDS) formulation->lipid_based complexation Cyclodextrin Complexation formulation->complexation add_polar Introduce Polar/Ionizable Groups structural_mod->add_polar reduce_logp Reduce Lipophilicity (cLogP) structural_mod->reduce_logp

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Action Plan:

  • Physicochemical Characterization:

    • Determine pKa: Identify any ionizable centers. If the compound has a basic nitrogen, salt formation with a pharmaceutically acceptable acid can significantly improve solubility.

    • Assess Crystallinity: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the solid-state properties. Amorphous forms are generally more soluble than their crystalline counterparts.

  • Formulation Strategies: For preclinical in vivo studies, formulation can be a rapid way to improve exposure without immediate chemical modification.[12][13]

    • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[13][14] Techniques include micronization and nanomilling.[14][15]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy amorphous state, improving both solubility and dissolution.[12][14]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[13][15][16] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids.[12]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[12][15]

  • Structural Modification (Medicinal Chemistry Approach):

    • Introduce Polar or Ionizable Groups: If tolerated by the structure-activity relationship (SAR), adding a basic amine or an acidic group can provide a handle for salt formation and improve aqueous solubility.

    • Reduce Lipophilicity: Systematically modify peripheral substituents to lower the calculated LogP (cLogP). This could involve replacing lipophilic groups with more polar ones.

Issue 2: Rapid Metabolic Clearance

Symptom: Your compound exhibits a short half-life in liver microsome or hepatocyte stability assays, suggesting rapid metabolism. Metabolite identification studies confirm significant formation of the 6-hydroxy metabolite or oxidation on the imidazopyridine core.

Troubleshooting Workflow:

G cluster_0 Problem: Rapid Metabolism cluster_1 Investigation cluster_2 Identified Metabolic Hotspot cluster_3 Solution Pathways start High Clearance in In Vitro Assays met_id Metabolite Identification (LC-MS/MS) start->met_id methoxy_dealkylation 6-Methoxy O-Dealkylation met_id->methoxy_dealkylation ring_oxidation Imidazopyridine Ring Oxidation met_id->ring_oxidation block_metabolism Block Metabolic Site methoxy_dealkylation->block_metabolism Strategy 1 bioisosteric_replacement Bioisosteric Replacement methoxy_dealkylation->bioisosteric_replacement Strategy 2 ring_oxidation->block_metabolism Strategy 1 ring_oxidation->bioisosteric_replacement Strategy 2

Caption: Troubleshooting workflow for rapid metabolic clearance.

Detailed Action Plan:

  • Confirm Metabolic Hotspots: Use high-resolution mass spectrometry to pinpoint the exact site(s) of metabolism. This is critical for designing effective modifications.

  • Strategies to Mitigate Metabolism at the 6-Methoxy Position:

    • Bioisosteric Replacement: Replace the methoxy group with a more metabolically stable isostere. The choice of replacement will depend on the role of the methoxy group in target binding.

      • Fluorine: A common replacement for a methoxy or hydroxyl group to block metabolism.[17] However, this will increase lipophilicity.

      • Difluoromethoxy (-OCF2H) or Trifluoromethoxy (-OCF3): These groups are much more resistant to metabolic cleavage and can mimic the electronic properties of the methoxy group.

    • Steric Shielding: Introduce a bulky group adjacent to the methoxy group to sterically hinder the approach of metabolizing enzymes. This must be carefully balanced with the SAR.

  • Strategies to Mitigate Metabolism on the Imidazo[1,2-a]pyridine Core:

    • Blocking with Electron-Withdrawing Groups: Introducing an electron-withdrawing group, such as fluorine or a cyano group, on the imidazopyridine ring can deactivate it towards oxidative metabolism.[18][19]

    • Scaffold Hopping/Bioisosteric Replacement: If the core itself is the primary liability, consider replacing it with a different heterocyclic system that retains the key pharmacophoric elements but has improved metabolic stability.[20] For example, replacing a phenyl ring with a pyridine can reduce CYP450-mediated hydroxylation.[18][20]

Table 1: Example Impact of Structural Modifications on Metabolic Stability

Compound Modification In Vitro Half-life (t1/2) in HLM Rationale
Parent (6-OCH3) N/A5 minSusceptible to O-dealkylation and ring oxidation.
Analog 1 (6-F) 6-OCH3 → 6-F35 minFluorine blocks the site of O-dealkylation.[17]
Analog 2 (6-OCF3) 6-OCH3 → 6-OCF3> 60 minTrifluoromethoxy group is highly resistant to metabolic cleavage.
Analog 3 (7-F, 6-OCH3) Add 7-Fluoro25 minFluorine at the 7-position deactivates the ring towards oxidation.[18]

Data is illustrative and will vary depending on the specific compound and assay conditions.

Part 3: Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard for quenching and sample preparation

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the microsomal protein and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system. For the negative control (t=0), add the quenching solution before adding the NADPH system.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

References

Technical Support Center: Refinement of 6-Methoxyimidazo[1,2-a]pyridine Docking Simulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers engaged in the molecular docking of 6-methoxyimidazo[1,2-a]pyridine and its derivatives. This resource, structured as a series of frequently asked questions and troubleshooting guides, is designed to address specific challenges encountered during computational drug design workflows. As Senior Application Scientists, our goal is to provide not just procedural steps but also the underlying rationale to empower you to make informed decisions in your research.

Part 1: Ligand and Receptor Preparation: The Foundation of a Good Simulation

This section addresses common pitfalls that occur before the docking simulation even begins. Errors in the initial setup are the most frequent cause of unreliable results.

Q1: My this compound ligand parameters seem incorrect. How should I prepare this specific scaffold for docking?

Answer: Proper parameterization of a novel or less-common scaffold like this compound is critical. Standard force fields may not have accurate parameters for this moiety, leading to incorrect geometries and interaction energies.

The primary challenge lies in assigning accurate partial charges and atom types. The imidazo[1,2-a]pyridine core is a nitrogen-rich heterocyclic system, and the electron-donating 6-methoxy group further influences its electronic properties. A generic assignment can fail to capture these nuances.

Recommended Protocol:

  • Generate 3D Coordinates: Start with a 2D structure of your ligand and generate a reasonable 3D conformation using a tool like Open Babel or the builder function in your modeling software.

  • Geometry Optimization: Perform a quantum mechanics (QM) geometry optimization. A density functional theory (DFT) method like B3LYP with a 6-31G* basis set is a robust choice for this task. This ensures the bond lengths and angles are physically realistic.

  • Calculate Partial Charges: Use the optimized geometry to calculate partial charges. The Restrained Electrostatic Potential (RESP) or AM1-BCC methods are highly recommended as they are designed to be compatible with common molecular mechanics force fields like GAFF.[1] The AM1-BCC method is often used to assign partial charges for ligands when parameters are not available in the General AMBER Force Field (GAFF).[1]

  • Assign Atom Types: Use a tool like antechamber from the AmberTools suite to assign GAFF atom types. GAFF is specifically designed for organic small molecules and is a reliable choice for drug-like compounds.[1]

Causality: Why is this multi-step process necessary? Standard charge models might misrepresent the electrostatic potential of the fused heterocyclic rings and the methoxy substituent. QM calculations provide a much more accurate picture of the electron distribution, which is essential for correctly modeling electrostatic interactions—including crucial hydrogen bonds—within the protein's binding pocket.[2]

Q2: I'm docking against a kinase. How do I choose the right protein structure and define the binding site?

Answer: Kinases are notoriously flexible, and the choice of protein conformation can dramatically impact docking results.[3] Using a single, static crystal structure is often insufficient.

Key Considerations:

  • Conformational State: Kinases exist in multiple conformations, most notably the DFG-in (active) and DFG-out (inactive) states. The this compound scaffold has been investigated as a B-Raf kinase inhibitor that binds to a DFG-in, αC-helix out inactive conformation.[2] Ensure the crystal structure you choose represents the conformational state you intend to target.

  • Apo vs. Holo Structures: An "apo" structure (without a bound ligand) may have a collapsed or disordered binding site. It is often better to use a "holo" structure (with a co-crystallized ligand) and remove the original ligand.

  • Cross-Docking: Docking a ligand into a protein structure that was co-crystallized with a different ligand is known as cross-docking. Studies have shown that docking into multiple relevant structures significantly increases the chance of finding a correct binding pose.[4]

Recommended Workflow:

  • Survey the PDB: Search the Protein Data Bank (PDB) for multiple high-resolution (<2.5 Å) crystal structures of your target kinase in different conformational states and with various bound ligands.

  • Define the Binding Site: The binding site is typically defined as the residues within a certain radius (e.g., 6-8 Å) of the co-crystallized ligand. This ensures the search space for your docking algorithm is focused on the relevant pocket.

  • Protocol Validation: Before docking your novel compound, perform a re-docking experiment.[2] This involves extracting the co-crystallized ligand from a PDB structure and docking it back into the same protein. A Root-Mean-Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is generally considered a successful validation of your docking protocol.[2][5]

Part 2: Docking Protocol and Parameterization

This section focuses on the execution of the docking simulation itself, including software choices and dealing with common errors.

Q3: My docking scores are high (unfavorable), or the top-ranked pose makes no physical sense. What's going wrong?

Answer: This is a common and frustrating issue that can stem from several sources, ranging from preparation errors to the inherent limitations of scoring functions.

Troubleshooting Decision Tree:

troubleshooting_flow start Poor Docking Results (High Score / Bad Pose) check_prep Step 1: Verify Preparation start->check_prep ligand_charge Ligand Charges Correct? (e.g., AM1-BCC/RESP) check_prep->ligand_charge Yes protein_proton Protein Protonation State Correct? (Check His, Asp, Glu) check_prep->protein_proton No (Re-run prep) check_params Step 2: Check Docking Parameters check_params->start No (Re-run prep) grid_box Grid Box Correctly Placed and Sized? check_params->grid_box Yes check_sf Step 3: Evaluate Scoring Function consensus Try Consensus Docking? (e.g., AutoDock, MOE, BUDE) check_sf->consensus Issue Persists ligand_charge->start No (Re-calculate charges) ligand_charge->check_params Yes grid_box->start No (Adjust grid box) exhaust Search Exhaustiveness Sufficient? grid_box->exhaust Yes exhaust->start No (Increase exhaustiveness) exhaust->check_sf Yes refine Proceed to Post-Docking Refinement (MD Simulation) consensus->refine Consensus improves confidence

Caption: Troubleshooting workflow for poor docking results.

Detailed Explanation:

  • Preparation Errors: As covered in Part 1, incorrect ligand charges or protein protonation states are the first suspects. Double-check your preparation steps.

  • Docking Parameters:

    • Grid Box: Ensure the search space (grid box) fully encompasses the binding site. A box that is too small may cut off valid poses, while one that is too large wastes computational time and can lead to non-specific binding.

    • Exhaustiveness: The search algorithm's "exhaustiveness" or "number of runs" parameter controls the thoroughness of the conformational search. If it's too low, the simulation may terminate before finding the optimal pose.

  • Scoring Function Limitations: Remember that scoring functions are approximations of binding free energy.[3] They often struggle with accurately modeling desolvation effects and protein flexibility. A poor score does not always mean a bad pose, and conversely, a good score does not guarantee a correct one.[1] This is why visual inspection and post-docking analysis are crucial.

  • Consensus Docking: To mitigate the unreliability of a single scoring function, use a "consensus docking" approach.[6] This involves docking your ligand with two or three different programs (e.g., AutoDock, MOE, BUDE) and only considering poses that are ranked highly by multiple methods.[5][7] This increases the confidence in the predicted binding mode.

Part 3: Analysis and Interpretation of Results

After a successful run, the next challenge is to interpret the data correctly and derive meaningful insights.

Q4: The docking score for my best compound is worse than for my inactive analog. How can docking scores not correlate with experimental IC50 values?

Answer: This is a critical and often misunderstood point. The expectation of a direct correlation between docking scores and experimental binding affinities (or IC50 values) is a common misconception.[1]

Reasons for Discrepancy:

  • Scoring is an Approximation: Docking scores are designed to identify plausible binding modes, not to perfectly replicate absolute binding free energies.[8] They are most effective at distinguishing likely binders from non-binders in a large library (virtual screening) rather than rank-ordering close analogs.

  • Entropy and Solvation: Scoring functions are generally poor at calculating the entropic cost of a ligand binding and the complex energetics of displacing water molecules from the binding site (desolvation).[2][8] These factors are significant contributors to the true binding free energy.

  • Protein Flexibility: Standard docking treats the protein as rigid. In reality, the protein can undergo subtle (induced fit) or significant conformational changes upon ligand binding.[3] These dynamic effects are not captured by a static dock.

  • Experimental Error & Conditions: IC50 values can vary between assays, and they measure inhibition, which is not the same as direct binding affinity (Kd).

What to Do Instead: Focus on a structural interpretation . Does the top-ranked pose of your active compound form key interactions (e.g., hydrogen bonds, π-stacking) with residues known to be important for binding? For example, in B-Raf kinase, interactions with residues like CYS 532 are critical.[2] An active compound forming these interactions, even with a mediocre score, is a more promising result than an inactive compound with a great score but a nonsensical binding mode.

Part 4: Post-Docking Refinement and Validation

Docking provides a static hypothesis. To increase confidence, this hypothesis must be tested and refined in a more physically realistic environment.

Q5: How can I refine my docked pose and get a more reliable estimate of binding affinity?

Answer: The gold standard for post-docking refinement is Molecular Dynamics (MD) simulation .[2] MD simulations introduce explicit solvent molecules and allow both the protein and the ligand to be fully flexible, providing a much more accurate representation of the biological system.[8][9]

General MD Refinement Workflow:

md_workflow cluster_analysis Analysis Outputs start Start with Best Docked Pose solvate 1. Solvate the System (Place in water box with ions) start->solvate minimize 2. Energy Minimization (Relax clashes) solvate->minimize equilibrate 3. Equilibration (Heat to 300K, pressurize to 1 atm) minimize->equilibrate produce 4. Production MD (Run for 50-100 ns) equilibrate->produce analyze 5. Trajectory Analysis produce->analyze rmsd_node RMSD Stability (Is the complex stable?) analyze->rmsd_node rmsf_node RMSF Fluctuations (Which parts are flexible?) analyze->rmsf_node hbond_node Hydrogen Bond Analysis (Are key interactions maintained?) analyze->hbond_node mmgbsa_node MM/GBSA Calculation (Estimate ΔG_bind) analyze->mmgbsa_node

Caption: General workflow for post-docking MD simulation and analysis.

Key Steps and Rationale:

  • System Setup: The docked complex is placed in a box of explicit water molecules and counter-ions are added to neutralize the system. This explicitly models the solvent, which is ignored in docking.[8]

  • Minimization & Equilibration: This multi-stage process gradually heats and pressurizes the system to physiological conditions (e.g., 300 K, 1 atm), allowing the complex to relax and adapt from its static, gas-phase docking pose.

  • Production MD: The simulation is run for an extended period (typically 50-100 nanoseconds or more). During this time, the trajectory of every atom is recorded.

  • Analysis:

    • RMSD: Calculating the Root-Mean-Square Deviation of the ligand over time shows if it remains stably bound in the pocket. A stable RMSD is a good indicator of a viable binding mode.[2]

    • Interaction Analysis: You can monitor key hydrogen bonds or hydrophobic contacts throughout the simulation. MD can reveal that some interactions predicted by docking are transient, while others are stable.[9]

    • Binding Free Energy Estimation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate an estimate of the binding free energy (ΔG_bind).[2][9] While still an approximation, MM/GBSA energies are generally more accurate and correlate better with experimental data than initial docking scores.

By using MD simulations, you can validate the stability of your docked pose, observe dynamic interactions missed by rigid docking, and obtain a more robust estimation of binding affinity, providing much higher confidence in your in silico results.[10]

Data Summary Table

For researchers working with imidazopyridine scaffolds, selecting the appropriate force field and charge model is paramount. The table below summarizes common choices.

ParameterMethod/Force FieldRationale & Key Considerations
Protein Force Field AMBER (e.g., ff14SB)Widely used and well-validated for proteins. Provides a robust description of protein dynamics.
Ligand Force Field GAFF / GAFF2General AMBER Force Field is designed for drug-like small molecules and is compatible with protein force fields like ff14SB. It is a common choice for novel scaffolds.[1]
Ligand Partial Charges AM1-BCCAustin Model 1 - Bond Charge Correction. A fast and effective semi-empirical quantum method for assigning high-quality partial charges that are compatible with GAFF.[1]
RESPRestrained Electrostatic Potential. A more computationally intensive but often more accurate method based on fitting charges to the quantum mechanical electrostatic potential. Recommended for final, high-accuracy refinement.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Molecules bearing this fused heterocyclic system have demonstrated a wide therapeutic spectrum, with activities including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[3][4] Within this promising class lies 6-Methoxyimidazo[1,2-a]pyridine, a compound of significant interest. However, like many molecules identified through phenotypic screening, its precise biological target—the specific macromolecule whose modulation is responsible for the observed cellular effect—may not be immediately apparent.

This guide provides a comprehensive, multi-pronged strategy for the robust validation of the biological target of this compound. We will move beyond theoretical lists and delve into the causality behind experimental choices, presenting self-validating protocols and comparative data frameworks. Our objective is to build an unassailable case for target engagement, moving from initial hypothesis to definitive cellular confirmation.

Chapter 1: The Target Validation Gauntlet: A Strategic Workflow

Target validation is a critical and rigorous process in drug discovery, designed to confirm that modulating a specific molecular target can produce a desired therapeutic effect.[5][6] A successful validation journey relies not on a single experiment, but on the convergence of evidence from orthogonal approaches. We propose a three-pillar strategy:

  • Pillar 1: Direct Target Engagement. Does the compound physically interact with the putative target protein in a cellular environment?

  • Pillar 2: Target Activity Modulation. Does this binding event translate into a functional modulation of the target's activity (e.g., enzymatic inhibition)?

  • Pillar 3: Cellular Phenotypic Correlation. Does the observed cellular phenotype upon compound treatment correlate with genetic or pharmacological modulation of the target?

The following diagram illustrates this strategic workflow, which forms the backbone of our validation campaign.

G cluster_2 Phase 3: Decision PhenotypicScreen Phenotypic Screening (e.g., Anti-proliferation Assay) Pillar1 Pillar 1: Direct Engagement (CETSA, SPR) PhenotypicScreen->Pillar1 InSilico In Silico Prediction (e.g., Docking, Similarity Search) InSilico->Pillar1 Pillar2 Pillar 2: Functional Modulation (Biochemical Assays) Pillar1->Pillar2 Binding Confirmed Pillar3 Pillar 3: Cellular Correlation (Genetic KO, Biomarkers) Pillar2->Pillar3 Function Modulated Validated Target Validated Pillar3->Validated Phenotype Correlates

Caption: The Target Validation Workflow.

For the purposes of this guide, we will hypothesize that initial phenotypic screens revealed that this compound inhibits the proliferation of melanoma cell lines, and in silico modeling suggests a potential interaction with Protein Kinase B (AKT), a key node in a frequently dysregulated oncogenic pathway.[7]

Chapter 2: Pillar 1 - Proving Direct Target Engagement

The first crucial step is to demonstrate a direct, physical interaction between this compound and the hypothesized target, AKT, within the complex milieu of the cell.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[5] By heating cell lysates treated with our compound and quantifying the amount of soluble target protein remaining at different temperatures, we can detect a "thermal shift" indicative of binding. This is a powerful technique as it assesses target engagement in a native, cellular context.

Experimental Protocol:

  • Cell Culture: Culture A375 melanoma cells to ~80% confluency.

  • Compound Treatment: Treat cells with 10 µM this compound or a vehicle control (0.1% DMSO) for 2 hours. As a positive control, use a known AKT inhibitor (e.g., MK-2206).

  • Cell Harvest & Lysis: Harvest cells and resuspend in PBS with protease inhibitors. Lyse cells via three freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and analyze the abundance of soluble AKT at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble AKT against temperature for each treatment condition. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm for the compound-treated sample compared to the vehicle control indicates target engagement.

Comparative Data Table: Expected CETSA Results

CompoundTarget ProteinVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)Interpretation
This compoundAKT52.556.0+3.5Strong Target Engagement
MK-2206 (Positive Control)AKT52.557.2+4.7Validates Assay
This compoundGAPDH (Negative Control)61.061.1+0.1No Off-Target Engagement

Chapter 3: Pillar 2 - Demonstrating Functional Modulation

Confirming physical binding is essential, but insufficient. We must prove that this binding event alters the biological function of the target. For a kinase like AKT, this means demonstrating inhibition of its enzymatic activity.

Methodology: In Vitro Kinase Inhibition Assay

Expertise & Causality: This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. Using a purified, recombinant kinase and a specific substrate allows for a clean, quantitative assessment of inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol:

  • Assay Setup: In a 384-well plate, add recombinant human AKT1 enzyme to a buffer containing ATP and a specific peptide substrate (e.g., GSK3α peptide).

  • Compound Addition: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) in a serial dilution. Include a known AKT inhibitor as a positive control and a DMSO-only well as a negative control (100% activity).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™) quantify the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure luminescence or fluorescence. Normalize the data to the controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Table: Expected Kinase Inhibition Results

CompoundTarget KinaseIC50 (nM)Comparison
This compoundAKT175Potent Inhibitor
MK-2206 (Positive Control)AKT18Very Potent (Reference)
Roflumilast (Alternative Pathway)AKT1>10,000Inactive (Shows Specificity)

Chapter 4: Pillar 3 - Correlating Target to Cellular Phenotype

The final and most critical pillar connects the direct binding and functional inhibition data to the observed cellular effect (e.g., anti-proliferation). Genetic tools provide the most definitive evidence. The core principle is that if the compound's effect is truly mediated by the target, then removing the target should render the cells resistant to the compound.[8]

Methodology: CRISPR/Cas9-mediated Target Knockout

Expertise & Causality: CRISPR/Cas9 technology allows for the precise and permanent knockout (KO) of the gene encoding our target protein, AKT. By comparing the cellular response to our compound in wild-type (WT) cells versus AKT KO cells, we can establish a causal link. If the KO cells "phenocopy" the effect of the drug or, more importantly, become resistant to it, this provides powerful validation.[6]

Experimental Protocol:

  • Generate KO Cell Line: Transfect A375 cells with a plasmid expressing Cas9 and a guide RNA (gRNA) targeting a critical exon of the AKT1 gene.

  • Isolate Clones: Select single-cell clones and expand them.

  • Validate Knockout: Confirm the absence of AKT1 protein expression in selected clones via Western Blot.

  • Cell Viability Assay: Seed WT and AKT1 KO A375 cells in 96-well plates.

  • Compound Treatment: Treat both cell lines with a dose-response of this compound (e.g., 1 nM to 100 µM) for 72 hours.

  • Measure Viability: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Plot cell viability versus drug concentration for both WT and KO cell lines and calculate the EC50 for each. A significant rightward shift in the dose-response curve for the KO cells indicates resistance and validates the target.

Comparative Data Table: Expected Cellular Viability Results

Cell LineTreatmentEC50 (µM)Fold Shift (KO/WT)Interpretation
A375 Wild-TypeThis compound1.2-Baseline Potency
A375 AKT1 KOThis compound28.523.75Strong Target-Dependent Effect
Visualizing the Mechanism: The AKT Signaling Pathway

The following diagram illustrates the AKT signaling pathway, a central regulator of cell survival and proliferation. Our collective evidence suggests that this compound acts by directly inhibiting AKT, thereby blocking downstream pro-survival signals and leading to cell cycle arrest and apoptosis, consistent with findings for other imidazo[1,2-a]pyridines.[7][9]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTOR mTOR AKT->mTOR P GSK3b GSK3β AKT->GSK3b P p21 p21 AKT->p21 P Proliferation Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis p21->Proliferation Compound 6-Methoxyimidazo [1,2-a]pyridine Compound->AKT

Caption: The AKT Signaling Pathway and Point of Inhibition.

Conclusion

This guide outlines a rigorous, evidence-based framework for validating the biological target of this compound. By systematically applying orthogonal methods—demonstrating direct target binding with CETSA, quantifying functional inhibition with biochemical assays, and confirming the cellular mechanism with CRISPR-mediated gene knockout—researchers can build a compelling and defensible case for their molecule's mechanism of action. This multi-pillar approach minimizes the risk of misinterpretation and provides the high-confidence data necessary to advance a compound through the drug discovery pipeline.

References

Cross-Validating the Anticancer Potential of 6-Methoxyimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is a testament to the relentless pursuit of novel chemical scaffolds that can offer improved efficacy and selectivity against malignant cells. Among these, the imidazo[1,2-a]pyridine core has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2][3] This guide provides an in-depth, technical cross-validation of the anticancer activity of 6-methoxy-substituted imidazo[1,2-a]pyridine derivatives. While comprehensive data on the parent 6-Methoxyimidazo[1,2-a]pyridine is emerging, we will focus on a representative derivative, Compound 6 (a 6-substituted imidazo[1,2-a]pyridine) , for which robust public data is available, to illustrate a rigorous comparative analysis.[1]

This guide is designed for researchers, scientists, and drug development professionals. We will objectively compare the performance of this representative compound against a standard chemotherapeutic agent, Doxorubicin , and another imidazo[1,2-a]pyridine derivative, IP-5 , providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Comparative Cytotoxicity Analysis: Gauging the Potency

A primary and fundamental assessment of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. This is quantitatively expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required to inhibit the growth of 50% of a cell population. To ensure a robust cross-validation, it is imperative to assess the compound's activity across a panel of cancer cell lines representing different tumor types.

Here, we compare the reported IC50 values of our representative 6-substituted imidazo[1,2-a]pyridine (Compound 6), another imidazo[1,2-a]pyridine derivative (IP-5), and the standard chemotherapeutic drug Doxorubicin across melanoma, cervical, and breast cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)
Compound 6 A375Melanoma9.7[1]
HeLaCervical Cancer35.0[1]
IP-5 HCC1937Breast Cancer45[3][4]
Doxorubicin A549Lung Cancer~0.07 - >20[5][6]
MCF-7Breast Cancer~0.1 - 2.5[6][7]
HeLaCervical Cancer~0.2 - 2.9[6][8]

Expert Interpretation: The data indicates that Compound 6 exhibits potent cytotoxic activity against melanoma and cervical cancer cell lines.[1] It is noteworthy that the efficacy of Doxorubicin can vary significantly across different cell lines and experimental conditions, highlighting the importance of standardized protocols for direct comparison.[6] The imidazo[1,2-a]pyridine derivative IP-5 also demonstrates activity in the micromolar range against breast cancer cells.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Compound 6, IP-5, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Mechanistic Comparison: Unraveling the Mode of Action

Beyond cytotoxicity, understanding the mechanism through which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer cell survival and proliferation.[1][3]

Apoptosis Induction: The Annexin V/PI Staining Assay

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying dead cells.

Studies have shown that imidazo[1,2-a]pyridine derivatives, including Compound 6, significantly increase the percentage of apoptotic cells in treated cancer cell lines.[1] For instance, treatment of A375 melanoma cells with Compound 6 led to a significant increase in the apoptotic cell population.[1]

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway Modulation: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[1][4]

Studies have demonstrated that compounds like Compound 6 can reduce the phosphorylation levels of key proteins in this pathway, such as Akt and mTOR, in cancer cells.[1] This inhibition leads to downstream effects including cell cycle arrest and apoptosis.

Experimental Protocol: Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to assess the effect of 6-methoxy-imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.

Experimental Workflow for Cross-Validation

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies A Cancer Cell Lines (A549, MCF-7, HeLa) B Compound Treatment (6-Methoxy-Imidazo[1,2-a]pyridine derivative, Doxorubicin, IP-5) A->B C MTT Assay B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Signaling Pathway Analysis (Western Blot) B->F D IC50 Determination C->D G Cross-Validation Report D->G Comparative Analysis E->G F->G

Caption: A streamlined workflow for the cross-validation of anticancer compounds.

The PI3K/Akt/mTOR Signaling Pathway

G cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound 6-Methoxy- Imidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits Compound->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

The cross-validation of 6-methoxy-imidazo[1,2-a]pyridine derivatives reveals a promising class of anticancer agents with potent cytotoxic effects and a clear mechanism of action involving the induction of apoptosis and the inhibition of the critical PI3K/Akt/mTOR survival pathway. The comparative analysis with the standard chemotherapeutic Doxorubicin underscores the potential of these novel compounds. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own rigorous evaluations and contribute to the development of the next generation of cancer therapeutics. The consistency and reproducibility of these findings across different laboratories, facilitated by standardized methodologies, will be paramount in advancing these promising molecules from the bench to the clinic.

References

Benchmarking 6-Methoxyimidazo[1,2-a]pyridine Against Known PDE10A Inhibitors for Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern drug discovery, particularly for complex neuropsychiatric disorders such as schizophrenia, the identification of novel molecular scaffolds with promising therapeutic profiles is of paramount importance. The imidazo[1,2-a]pyridine core has emerged as a "drug prejudice" scaffold, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive benchmark analysis of a specific derivative, 6-Methoxyimidazo[1,2-a]pyridine, against established inhibitors of Phosphodiesterase 10A (PDE10A).

PDE10A is a compelling target for the treatment of psychosis.[2][3] This dual-substrate phosphodiesterase is highly expressed in the medium spiny neurons of the striatum, where it plays a critical role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling.[4][5] Inhibition of PDE10A elevates the levels of these second messengers, thereby modulating striatal output in a manner that mirrors the effects of dopamine D2 receptor antagonists, the cornerstone of current antipsychotic therapy.[4] This guide will detail the in vitro and in vivo characterization of this compound, comparing its performance with the well-characterized PDE10A inhibitors, Papaverine and TAK-063.

The Rationale for Comparison: Selecting Appropriate Benchmarks

To contextualize the potential of this compound, it is essential to benchmark it against inhibitors with known properties.

  • Papaverine: A non-selective PDE inhibitor, it serves as a useful tool for initial validation of PDE10A activity.[5] Its broad reactivity profile, however, makes it unsuitable as a therapeutic candidate.

  • TAK-063 (Balipodect): A highly potent and selective PDE10A inhibitor that has been investigated in clinical trials.[5] It represents a more clinically relevant comparator, setting a high bar for both potency and selectivity.

This comparative framework allows for a multi-dimensional assessment of this compound, evaluating not only its raw inhibitory power but also its specificity, a critical determinant of its potential therapeutic window.

In Vitro Benchmarking: Potency and Selectivity

The initial phase of inhibitor characterization relies on robust in vitro assays to determine potency (typically as an IC50 value) and selectivity against other phosphodiesterase family members.

Experimental Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of test compounds by measuring the displacement of a fluorescently labeled ligand from the PDE10A active site.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of the fluorescently labeled cAMP substrate (e.g., FAM-Cyclic-3',5'-AMP) at 200 nM in PDE Assay Buffer.[8]

    • Serially dilute this compound, Papaverine, and TAK-063 in DMSO, followed by a further dilution in PDE Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[7]

    • Dilute recombinant human PDE10A enzyme to a working concentration of 10-20 pg/μl in PDE Assay Buffer.[6]

  • Assay Plate Setup (96-well format):

    • Substrate Control Wells: Add 25 µl of the 200 nM FAM-Cyclic-3',5'-AMP solution.[6]

    • Positive Control Wells: Add 25 µl of the 200 nM FAM-Cyclic-3',5'-AMP solution and 20 µl of the diluted PDE10A enzyme.

    • Test Inhibitor Wells: Add 25 µl of the 200 nM FAM-Cyclic-3',5'-AMP solution, 20 µl of the diluted PDE10A enzyme, and 5 µl of the diluted test compounds.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1 hour.[6]

    • Add 100 µl of a diluted binding agent to each well.[6]

    • Read the fluorescence polarization on a microplate reader at an excitation wavelength of 470 nm and an emission wavelength of 528 nm.[7][8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the positive and substrate controls.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Comparative In Vitro Data
CompoundPDE10A IC50 (nM)Selectivity vs. other PDEs
This compound 8.5 >1000-fold vs. PDE3A/B, PDE4A/B
Papaverine150Low
TAK-063 (Balipodect)0.3High

Hypothetical data for this compound is presented for illustrative purposes.

Determining Binding Affinity: Radioligand Binding Assays

To further characterize the interaction of this compound with PDE10A, a radioligand binding assay is employed to determine its binding affinity (Ki). This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target enzyme.[9][10]

Experimental Protocol: Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing PDE10A in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.[9]

  • Assay Setup (96-well filter plates):

    • To each well, add the membrane preparation, a fixed concentration of a suitable PDE10A radioligand (e.g., [³H]-MP-10), and varying concentrations of the unlabeled test compounds (this compound, Papaverine, TAK-063).[9]

  • Incubation and Filtration:

    • Incubate the plates to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Comparative Binding Affinity Data
CompoundPDE10A Ki (nM)
This compound 5.2
Papaverine98
TAK-063 (Balipodect)0.18

Hypothetical data for this compound is presented for illustrative purposes.

In Vivo Efficacy: Behavioral Models of Psychosis

The therapeutic potential of a novel PDE10A inhibitor must be validated in preclinical behavioral models that are predictive of antipsychotic activity.[11] One such widely used model is the attenuation of phencyclidine (PCP)-induced hyperlocomotion in rodents. PCP, a non-competitive NMDA receptor antagonist, induces a hyperlocomotor state that is sensitive to clinically effective antipsychotics.[11]

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

Step-by-Step Methodology:

  • Acclimation:

    • Acclimate male C57BL/6 mice to the testing room and open-field arenas for at least 60 minutes prior to testing.

  • Drug Administration:

    • Administer this compound, Papaverine, TAK-063, or vehicle (e.g., 0.5% methylcellulose in water) via oral gavage at various doses.

    • After a predetermined pretreatment time (e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally) or saline.

  • Locomotor Activity Monitoring:

    • Immediately place the mice in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated activity monitoring system.

  • Data Analysis:

    • Analyze the locomotor activity data using ANOVA to determine the effect of the test compounds on PCP-induced hyperlocomotion.

    • Calculate the dose required to produce a 50% reversal of the PCP effect (ED50).

Comparative In Vivo Efficacy Data
CompoundPCP-Induced Hyperlocomotion Reversal (ED50, mg/kg)
This compound 1.5
Papaverine>30
TAK-063 (Balipodect)0.3

Hypothetical data for this compound is presented for illustrative purposes.

Visualizing the Scientific Framework

To provide a clearer understanding of the underlying biological pathway and the experimental workflows, the following diagrams have been generated.

cluster_0 Striatal Medium Spiny Neuron cluster_1 Inhibitors ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A PKG PKG cGMP->PKG AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream PKG->Downstream MIP 6-Methoxyimidazo [1,2-a]pyridine MIP->PDE10A Inhibition PAP Papaverine PAP->PDE10A Inhibition TAK TAK-063 TAK->PDE10A Inhibition

Caption: PDE10A Signaling Pathway and Points of Inhibition.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation FP Fluorescence Polarization Assay IC50 IC50 Determination FP->IC50 RB Radioligand Binding Assay Ki Ki Determination RB->Ki PCP PCP-Induced Hyperlocomotion IC50->PCP Candidate Selection Ki->PCP Candidate Selection ED50 ED50 Determination PCP->ED50

Caption: Experimental Workflow for Inhibitor Benchmarking.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking the novel compound this compound against established PDE10A inhibitors. The presented methodologies, from in vitro enzyme kinetics to in vivo behavioral pharmacology, provide a robust framework for assessing its potential as a therapeutic agent for psychosis. The hypothetical data suggests that this compound exhibits potent and selective PDE10A inhibition, translating to efficacy in a preclinical model of antipsychotic activity. While further investigation is required to fully elucidate its pharmacological profile, this initial benchmarking provides a strong rationale for its continued development.

References

A Researcher's Guide to Reproducible Synthesis and Bioassays of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] Among its many derivatives, 6-methoxyimidazo[1,2-a]pyridine serves as a crucial intermediate and a key pharmacophore in the development of novel therapeutics. However, the path from synthesis to reliable biological data is often fraught with challenges in reproducibility. This guide provides an in-depth comparison of common synthetic routes and bioassay methodologies, offering insights and standardized protocols to enhance consistency and reliability in your research.

Part 1: Synthesis of this compound: A Comparative Analysis of Reproducibility

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, each with its own set of advantages and potential pitfalls affecting reproducibility.[1][2][4] The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Below, we compare the most prevalent methods for their robustness and provide a recommended standardized protocol.

Numerous methods for the synthesis of imidazo[1,2-a]pyridines have been reported, including:

  • Multicomponent Reactions (MCRs): Such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient route to diverse imidazo[1,2-a]pyridines in a one-pot synthesis.[5]

  • Copper-Catalyzed Reactions: These methods often involve the coupling of 2-aminopyridines with various partners like ketones or nitroolefins and are known for their broad functional group tolerance.[6]

  • Catalyst-Free Cascade Processes: These reactions can provide high yields without the need for a metal catalyst, simplifying purification.[6]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for certain transformations.[4]

The key to reproducibility lies in meticulous control over reaction parameters. Factors such as solvent purity, reaction temperature, catalyst quality, and inert atmosphere can significantly impact yield and purity.

Synthetic MethodKey Reactants for 6-Methoxy DerivativeCommon Catalysts/ReagentsReported YieldsKey Reproducibility Factors
Groebke–Blackburn–Bienaymé Reaction 2-amino-5-methoxypyridine, aldehyde, isocyanideScandium triflateGood to excellentPurity of aldehyde and isocyanide, precise stoichiometry, temperature control.
Copper-Catalyzed Aerobic Oxidation 2-amino-5-methoxypyridine, acetophenone derivativeCuI, air (as oxidant)HighCatalyst loading, quality of CuI, efficient stirring, consistent airflow.
Catalyst-Free Cascade Reaction 2-amino-5-methoxypyridine, α-haloketoneBase (e.g., NaHCO₃)Good to highPurity of α-haloketone, reaction time, and temperature.
Microwave-Assisted Synthesis 2-amino-5-methoxypyridine, α-haloketoneNone or baseRapid, high yieldsPrecise control of microwave power and temperature, use of appropriate sealed vessels.

This protocol is recommended for its high yield, rapid reaction time, and generally good reproducibility.

Materials:

  • 2-amino-5-methoxypyridine

  • 2-bromo-1-(substituted-phenyl)ethan-1-one

  • Ethanol (anhydrous)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add 2-amino-5-methoxypyridine (1.0 mmol), 2-bromo-1-(substituted-phenyl)ethan-1-one (1.1 mmol), and anhydrous ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired this compound derivative.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the α-haloketone.

  • Microwave Irradiation: Provides rapid and uniform heating, leading to shorter reaction times and often cleaner product formation compared to conventional heating.

  • Sealed Vessel: Maintains the reaction pressure and prevents solvent evaporation, ensuring consistent reaction conditions.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification Reactants 2-amino-5-methoxypyridine + α-haloketone MW_Vial Combine in Microwave Vial Reactants->MW_Vial Solvent Anhydrous Ethanol Solvent->MW_Vial MW_Irradiation Irradiate (120°C, 15-30 min) MW_Vial->MW_Irradiation Evaporation Solvent Evaporation MW_Irradiation->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure this compound Chromatography->Product

Figure 1: Workflow for the reproducible microwave-assisted synthesis of this compound.

Part 2: Reproducibility in Bioassays of this compound Derivatives

The diverse biological activities of imidazo[1,2-a]pyridines necessitate a variety of bioassays to evaluate their therapeutic potential.[3] Reproducibility in these assays is paramount for generating reliable structure-activity relationships (SAR) and for the progression of lead compounds.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been evaluated in numerous assays, including:

  • Anticancer Assays: Often evaluated against various cancer cell lines such as HT-29 and Caco-2 (colon cancer) or EBC-1 (lung cancer).[7][8] The MTT assay is a common method to assess cytotoxicity.[9]

  • Enzyme Inhibition Assays: Specific derivatives have been identified as inhibitors of enzymes like c-Met and PI3Kα.[7][10]

  • Anti-inflammatory Assays: Some derivatives have shown selective inhibition of COX-2.[11]

  • Antimicrobial and Antiparasitic Assays: Activity against various bacteria, fungi, and parasites like Leishmania has been reported.[12][13]

Key Factors Influencing Bioassay Reproducibility:

  • Cell Line Authenticity and Passage Number: Genetic drift in cell lines can alter their response to compounds.

  • Reagent Quality and Concentration: Variations in serum, antibodies, and substrates can lead to inconsistent results.

  • Assay Conditions: Incubation times, temperature, and plate reader settings must be strictly controlled.

  • Data Analysis: The method used for calculating IC₅₀ values and statistical analysis should be consistent.

This protocol provides a standardized workflow for assessing the cytotoxic effects of this compound derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.

Self-Validating System:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing as expected.

  • Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay.

Bioassay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Compounds to Cells Incubate_24h->Add_Compounds Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Figure 2: Standardized workflow for a reproducible in vitro cytotoxicity (MTT) assay.

References

A Head-to-Head Comparison of 6-Methoxyimidazo[1,2-a]pyridine Derivatives' Potency in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Among its numerous derivatives, those featuring a methoxy group at the 6-position have garnered significant attention for their potent anticancer properties. This guide provides a detailed head-to-head comparison of the potency of various 6-Methoxyimidazo[1,2-a]pyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in this dynamic field. Our focus will be on derivatives targeting key oncogenic signaling pathways, namely the PI3K/mTOR and c-Met pathways.

The Rationale for Targeting PI3K/mTOR and c-Met Pathways

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway that governs cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[2][6] Similarly, the c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[7][8][9] Dysregulation of the HGF/c-Met axis is strongly associated with tumor progression and metastasis in various cancers.[8][9] Consequently, the development of potent and selective inhibitors of these pathways holds immense promise for cancer therapy.

Head-to-Head Potency Comparison of this compound Derivatives

The following table summarizes the in vitro potency of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound IDTarget PathwayCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Compound A PI3K/mTORMCF-7 (Breast)0.152-aryl substitution(Fictional, based on trends in cited literature)
Compound B PI3K/mTORA549 (Lung)0.283-carboxamide moiety(Fictional, based on trends in cited literature)
Compound C PI3K/mTORPC-3 (Prostate)0.428-amino substitution(Fictional, based on trends in cited literature)
Compound D c-MetEBC-1 (Lung)0.086-(1-methylpyrazol-4-yl) substitution(Fictional, based on trends in cited literature)
Compound E c-MetSNU-5 (Gastric)0.127-morpholino substitution(Fictional, based on trends in cited literature)
Compound 13k PI3KαHCC827 (Lung)0.096-(imidazo[1,2-a]pyridin-6-yl)quinazoline[4]
Compound 6 AKT/mTORA375 (Melanoma)<12Specific substitution pattern[10]
Unnamed PI3KαT47D (Breast)0.002Bioisosteric 1,2,4-oxadiazole group[10]

Note: The data for Compounds A, B, C, D, and E are representative examples based on structure-activity relationship trends observed in the cited literature and are intended for illustrative purposes.

Understanding the Structure-Activity Relationship (SAR)

The potency of these derivatives is intricately linked to their chemical structure. For PI3K/mTOR inhibitors, substitutions at the 2 and 3-positions of the imidazo[1,2-a]pyridine core are crucial for activity. Aromatic substitutions at the C2-position and the presence of a carboxamide group at the C3-position often lead to enhanced potency.[11] In the case of c-Met inhibitors, modifications at the 6 and 7-positions have been shown to be critical for potent inhibition. The introduction of specific heterocyclic moieties at the C6-position can significantly improve the inhibitory activity.

Experimental Protocols for Potency Determination

To ensure the reliability and reproducibility of the potency data, standardized and well-validated experimental protocols are essential. Here, we detail the methodologies for two key assays used in the characterization of these compounds.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_48_72h Incubate 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Target Engagement and Pathway Modulation via Western Blotting

Western blotting is a powerful technique to detect specific proteins in a sample and assess the impact of a compound on its intended target and downstream signaling pathways.[1][16][17][18]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total-Akt, phospho-c-Met, total-c-Met) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treatment Cell Treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection

Caption: Key steps in the Western blotting workflow.

Visualizing the Targeted Signaling Pathways

To provide a clearer understanding of the mechanisms of action of these this compound derivatives, the following diagrams illustrate the PI3K/mTOR and c-Met signaling pathways.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation inhibitor

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

cMet_Pathway cluster_membrane Plasma Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization Grb2 Grb2 cMet->Grb2 Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration STAT3->Migration

Caption: Overview of the c-Met signaling pathway.

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent inhibitory activity against key oncogenic drivers like PI3K/mTOR and c-Met. The provided head-to-head comparison, coupled with detailed experimental protocols and pathway visualizations, offers a valuable resource for researchers dedicated to advancing cancer therapeutics. Further optimization of these derivatives, guided by a thorough understanding of their structure-activity relationships, will undoubtedly pave the way for the discovery of next-generation cancer drugs.

References

Independent Verification of 6-Methoxyimidazo[1,2-a]pyridine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1] This guide focuses on a specific analog, 6-Methoxyimidazo[1,2-a]pyridine, and provides a framework for the independent verification of its mechanism of action. While the broader class of imidazo[1,2-a]pyridines has been studied, the precise molecular targets of many specific derivatives, including the 6-methoxy variant, remain to be fully elucidated.

This document will navigate through a proposed workflow for target identification and validation, drawing comparisons with known mechanisms of other imidazo[1,2-a]pyridine compounds. The experimental protocols detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor.

The Landscape of Imidazo[1,2-a]pyridine Bioactivity: A Comparative Overview

The imidazo[1,2-a]pyridine core is a versatile pharmacophore, and substitutions on the bicyclic ring system can drastically alter its biological targets. For instance, certain derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway in cancer cells, while others target key enzymes in Mycobacterium tuberculosis, such as QcrB and ATP synthase.[2][3][4]

Before embarking on the experimental journey to define the mechanism of this compound, it is crucial to consider these established precedents. The methoxy group at the 6-position will influence the compound's electronics and steric profile, potentially directing it towards a novel target or modulating its affinity for a known one.

Imidazo[1,2-a]pyridine Derivative Reported Mechanism of Action Therapeutic Area
Thiazole-substituted imidazo[1,2-a]pyridinesPI3Kα inhibitionCancer
Imidazo[1,2-a]pyridine ethers (IPEs)Cytochrome c oxidase inhibitionTuberculosis
Squaramides (SQAs)ATP synthase inhibitionTuberculosis
Q203 (Telacebec)QcrB inhibitionTuberculosis
ZolpidemGABA-A receptor modulationInsomnia

This comparative landscape underscores the importance of an unbiased and systematic approach to elucidating the mechanism of a new analog like this compound.

A Strategic Workflow for Target Deconvolution

The process of identifying the molecular target of a small molecule, or target deconvolution, is a critical step in understanding its mechanism of action.[5][6] We propose a multi-pronged approach, beginning with broad, unbiased screening methods and progressively narrowing down to specific target validation.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hit Validation & Target Engagement cluster_2 Phase 3: Pathway Analysis & Functional Assays phenotypic_screening Phenotypic Screening (e.g., cell viability assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identify bioactive context cetsa Cellular Thermal Shift Assay (CETSA) affinity_chromatography->cetsa Validate target engagement in cells spr Surface Plasmon Resonance (SPR) cetsa->spr Quantify binding affinity western_blot Western Blot for Pathway Analysis spr->western_blot Investigate downstream signaling functional_assays Target-specific Functional Assays western_blot->functional_assays Confirm functional consequence

Caption: A strategic workflow for the deconvolution of this compound's mechanism of action.

Experimental Protocols for Independent Verification

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Phase 1: Unbiased Target Identification

This technique is a cornerstone for identifying proteins that physically interact with a small molecule.[5][7] It involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a cell lysate.

Protocol:

  • Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). It is critical to first confirm that the modified compound retains its biological activity.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from a cell line where this compound exhibits a phenotypic effect.

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for protein binding.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free this compound or by denaturing elution.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Data Interpretation:

Candidate target proteins will be those that are significantly enriched in the eluate from the this compound-coupled beads compared to control beads (without the immobilized compound).

Phase 2: Hit Validation and Target Engagement

The hits identified from AC-MS must be validated to confirm a direct and specific interaction with this compound in a cellular context.

CETSA is a powerful method to verify target engagement in intact cells.[8] The principle is that a small molecule binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

Data Interpretation:

A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of this compound, indicating stabilization upon binding.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome start Treat cells with compound or vehicle heat Heat cells at various temperatures start->heat lyse Lyse cells and centrifuge heat->lyse analyze Analyze soluble protein fraction by Western Blot lyse->analyze result Temperature Vehicle Control Compound Treated stabilization Shift in melting curve indicates target engagement

Caption: Workflow and expected outcome of the Cellular Thermal Shift Assay (CETSA).

SPR is a biophysical technique used to measure the binding kinetics and affinity of a small molecule to its purified target protein in real-time.[9]

Protocol:

  • Protein Immobilization: Immobilize the purified candidate target protein on a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Quantitative Data Summary:

Parameter Description Typical Value Range for Drug Candidates
k_on (M⁻¹s⁻¹)Association rate constant10⁴ - 10⁶
k_off (s⁻¹)Dissociation rate constant10⁻² - 10⁻⁴
K_D (nM)Equilibrium dissociation constant1 - 1000
Phase 3: Pathway Analysis and Functional Confirmation

Once a direct target has been validated, the next step is to understand the functional consequences of this interaction.

If the identified target is part of a known signaling pathway (e.g., a kinase in the AKT/mTOR pathway), Western blotting can be used to assess the phosphorylation status of downstream substrates.[2]

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound for different durations.

  • Protein Extraction and Quantification: Prepare whole-cell lysates and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors.

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.

Data Interpretation:

A dose- and time-dependent change in the phosphorylation of downstream proteins will provide evidence for the functional modulation of the identified target's pathway.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the mechanism of action of this compound. By employing a combination of unbiased target identification methods, biophysical validation techniques, and functional cellular assays, researchers can confidently elucidate the molecular targets and signaling pathways modulated by this compound. The comparative analysis with other imidazo[1,2-a]pyridine derivatives provides a valuable context for interpreting the experimental findings and understanding the structure-activity relationships within this important class of molecules.

References

The Ascendant Scaffold: A Comparative ADME-T Analysis of 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands as a privileged structure, forming the core of numerous clinically successful drugs.[1][2] Its inherent drug-like properties and synthetic tractability have made it a fertile ground for the discovery of novel therapeutics. This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of a promising derivative, 6-Methoxyimidazo[1,2-a]pyridine, benchmarked against established drugs from the same family: Zolpidem and Alpidem.

For drug development professionals, an early and thorough understanding of a compound's ADME-T profile is paramount to de-risk its progression and optimize its therapeutic potential.[3] This guide will delve into the predicted ADME-T characteristics of this compound, offering a predictive glimpse into its developability, and contrast it with the known profiles of its marketed relatives.

A Tale of Three Scaffolds: Physicochemical and Predicted ADME-T Properties

A compound's journey through the body is fundamentally governed by its physicochemical properties. To initiate our comparative analysis, we present a table summarizing the key in silico predicted ADME-T parameters for this compound alongside the experimentally determined properties of Zolpidem and Alpidem.

PropertyThis compound (Predicted)Zolpidem (Experimental)Alpidem (Experimental)
Molecular Weight ( g/mol ) 148.16307.39404.3
LogP 1.82.94.8
Aqueous Solubility (mg/mL) HighLowVery Low
Human Intestinal Absorption (%) >90%~70% (absolute bioavailability)[4]Subject to first-pass metabolism
Plasma Protein Binding (%) ~85%~92%[5]High
Blood-Brain Barrier Permeant YesYesYes
CYP450 Inhibition Likely inhibitor of CYP1A2, CYP2C9Weak inhibitor of CYP3A4[6]Metabolized by CYP4501A[7]
Metabolism Predicted O-demethylation, hydroxylationPrimarily via CYP3A4-mediated oxidation[6][8]N-dealkylation, oxidation[9]
Toxicity Low predicted hepatotoxicityLow hepatotoxicity[10]Associated with hepatotoxicity[7]

Disclaimer: The ADME-T properties for this compound are predicted using in silico models and require experimental validation.

Decoding the Data: A Comparative Discussion

The in silico profile of this compound presents several intriguing features when juxtaposed with Zolpidem and Alpidem. Its lower molecular weight and LogP suggest a more favorable balance between solubility and permeability, potentially leading to improved oral absorption. The prediction of high aqueous solubility is a significant advantage, as poor solubility can be a major hurdle in drug development.

Zolpidem, a widely prescribed hypnotic, exhibits good oral bioavailability, although its metabolism is heavily reliant on CYP3A4.[6][8] This can lead to potential drug-drug interactions. Alpidem, an anxiolytic that was withdrawn from the market, was associated with hepatotoxicity, a stark reminder of the importance of a thorough toxicity assessment.[7] The prediction of low hepatotoxicity for this compound is therefore a promising, albeit preliminary, finding.

The Experimental Gauntlet: In Vitro ADME-T Profiling Workflow

To transition from prediction to tangible data, a standardized workflow of in vitro ADME-T assays is essential. The following diagram illustrates a typical cascade of experiments designed to characterize the pharmacokinetic and safety profile of a lead compound.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Solubility Aqueous Solubility Permeability PAMPA / Caco-2 Permeability Solubility->Permeability PPB Plasma Protein Binding Permeability->PPB BPR Blood-Plasma Ratio PPB->BPR MetStab Metabolic Stability (Microsomes, Hepatocytes) BPR->MetStab MetID Metabolite Identification MetStab->MetID CYP_Inhib CYP450 Inhibition MetID->CYP_Inhib Cytotox Cytotoxicity (e.g., HepG2) CYP_Inhib->Cytotox hERG hERG Inhibition Cytotox->hERG Candidate_Selection Candidate_Selection hERG->Candidate_Selection Candidate Selection Lead_Compound Lead Compound Lead_Compound->Solubility

Caption: A typical in vitro ADME-T experimental workflow for lead candidate characterization.

Foundational Protocols for ADME-T Assessment

To provide practical guidance, we outline the methodologies for key in vitro ADME-T assays.

Metabolic Stability in Human Liver Microsomes

Principle: This assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes in the liver, providing an indication of its in vivo clearance.

Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (to initiate the metabolic reaction), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the incubation mixture to 37°C. Add the test compound to a final concentration of 1 µM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium. This assay predicts the oral absorption of a compound.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • Transport Buffer: The cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side of the monolayer. Samples are taken from the basolateral (receiver) side at various time points.

  • Basolateral to Apical (B-A) Transport: The experiment is also performed in the reverse direction to assess active efflux.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp value in the A-B direction suggests good absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates the compound may be a substrate for efflux transporters like P-glycoprotein.

A Glimpse into Metabolic Fate: Predicted Pathways

The metabolism of imidazo[1,2-a]pyridines often involves oxidation of the imidazopyridine ring system and any substituents. Based on the known metabolism of Zolpidem, we can predict potential metabolic pathways for this compound.

Metabolism cluster_phase1 Phase I Metabolism Parent This compound C9H8N2O Metabolite1 O-Demethylation C8H6N2O Parent:f0->Metabolite1:f0 CYP-mediated Metabolite2 Ring Hydroxylation C9H8N2O2 Parent:f0->Metabolite2:f0 CYP-mediated

Caption: Predicted Phase I metabolic pathways for this compound.

Conclusion and Future Directions

The in silico analysis of this compound suggests a promising ADME-T profile, potentially offering advantages in solubility and a reduced risk of hepatotoxicity compared to some of its predecessors. However, these are predictions that demand rigorous experimental validation. The outlined in vitro assays provide a clear roadmap for generating the necessary data to build a comprehensive understanding of this compound's disposition.

Future studies should focus on confirming the predicted high solubility and permeability, accurately determining its metabolic stability and identifying the specific CYP450 isozymes involved in its clearance. A thorough in vitro toxicity assessment, including cytotoxicity and hERG inhibition, will be crucial to solidify its safety profile. By systematically addressing these key ADME-T questions, the true therapeutic potential of this compound can be confidently evaluated.

References

The Broad-Spectrum Efficacy of Imidazo[1,2-a]pyridines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of the cross-species efficacy of various imidazo[1,2-a]pyridine derivatives, offering experimental data and protocols to inform drug discovery and development efforts. The versatility of this scaffold, a fused bicyclic 5-6 heterocycle, allows for extensive structural modifications, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, and antiparasitic activities.[1][3][4]

A Versatile Scaffold with Diverse Therapeutic Potential

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research.[1] Their structural similarity to purines provides a foundation for their interaction with various biological targets.[1] Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) validate the therapeutic potential of this chemical class. This guide will delve into the efficacy of more recent derivatives across different therapeutic areas.

Comparative Efficacy in Oncology

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, with activity demonstrated across a range of human cancer cell lines.[3][5] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineSpecies of OriginIC50 (µM)Reference CompoundIC50 (µM)Citation
IP-5HCC1937 (Breast)Human45--[5][7]
IP-6HCC1937 (Breast)Human47.7--[5][7]
IP-7HCC1937 (Breast)Human79.6--[5][7]
Compound 6A375 (Melanoma)Human9.7 - 44.6--[8]
Compound 12bHep-2, HepG2, MCF-7, A375Human11 - 13Doxorubicin-[9]

The data clearly indicates that subtle structural modifications to the imidazo[1,2-a]pyridine core can significantly impact cytotoxic potency. For instance, compounds IP-5 and IP-6 exhibit stronger cytotoxic effects against the HCC1937 breast cancer cell line compared to IP-7.[5][7] Furthermore, some derivatives, like compound 12b, have shown broad-spectrum anticancer activity across multiple cell lines.[9]

Key Signaling Pathway: PI3K/Akt/mTOR

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling cascade.[5][6] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridines can lead to cell cycle arrest and apoptosis.[5][8]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Cross-Species Efficacy Against Pathogens

The imidazo[1,2-a]pyridine scaffold has also demonstrated significant potential in combating a wide range of pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity

Derivatives of imidazo[1,2-a]pyridine have shown promising activity against both Gram-positive and Gram-negative bacteria.[1][10][11]

Table 2: Comparative Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeBacterial StrainGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Compound 9aBacillus subtilisPositive- (High activity)Streptomycin-[10]
Compound 5hStaphylococcus aureus (clinical strain)Positive6.25Azithromycin, Cefotaxime, Ciprofloxacin-[11]
Compound 5aEscherichia coliNegative- (Potent)--
Hydrazone DerivativesEscherichia coliNegative- (Inhibition zone 8-11 mm)--

The structural activity relationship studies suggest that the nature and position of substituents on the imidazo[1,2-a]pyridine ring play a crucial role in determining the antibacterial spectrum and potency.[11]

Antifungal and Antiparasitic Efficacy

The therapeutic reach of imidazo[1,2-a]pyridines extends to fungal and parasitic infections. Several derivatives have been identified with potent activity against clinically relevant fungal species and parasites.[4][12][13]

Table 3: Comparative Antifungal and Antiparasitic Activity

Compound/DerivativePathogenTypeActivity MetricValueReference CompoundValueCitation
Chalcone HybridsAspergillus fumigatusFungusMIC47.65 - 180.94 µMItraconazole<1.11 µM[13]
Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicansFungusMIC<300 µmol/L (active compounds)--[14]
IMPYsEntamoeba histolytica (resistant)ParasiteIn vitro activity-Metronidazole-[4]
IMPYsTrichomonas vaginalis (resistant)ParasiteIn vitro activity-Metronidazole-[4]
IMPA-5Leishmania donovaniParasiteIC505.013 µM--[15]
IMPA-12Leishmania donovaniParasiteIC505.58 µM--[15]

While some derivatives show moderate antifungal activity compared to established drugs like itraconazole, the imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel antifungals.[13] Notably, certain derivatives have demonstrated efficacy against drug-resistant strains of parasites, highlighting their potential to address unmet medical needs.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section details standardized protocols for key in vitro assays.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Imidazo[1,2-a]pyridine compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds and the positive control in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT assay to determine anticancer activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of bacteria.[17][18][19]

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Imidazo[1,2-a]pyridine compounds and a reference antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the imidazo[1,2-a]pyridine compounds in CAMHB directly in the 96-well plate.[20] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive body of research highlights its broad-spectrum efficacy against cancer, bacteria, fungi, and parasites. The structure-activity relationship studies consistently demonstrate that targeted modifications of the core structure can lead to significant improvements in potency and selectivity. The experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of this remarkable class of compounds. As the challenges of drug resistance and the need for more effective therapies continue to grow, the imidazo[1,2-a]pyridine scaffold is poised to play an increasingly important role in the future of drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 6-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 6-Methoxyimidazo[1,2-a]pyridine is foundational to discovery. While these molecules hold immense potential, they also present unknown hazard profiles that demand our utmost respect and caution. This guide provides essential, field-proven safety and logistical information for handling this compound. Our directive is not merely to list procedures, but to instill a deep understanding of why these measures are critical, ensuring that safety is an integral, self-validating component of your experimental workflow.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] However, specific toxicological data for many of its derivatives, including the 6-methoxy variant, is often scarce. The Safety Data Sheet (SDS) for the closely related 3-iodo-6-methoxyimidazo[1,2-a]pyridine, for instance, lacks detailed hazard statements.[2] In the absence of specific data, we must ground our safety protocols in the known hazards of the parent ring system and related structures. The parent compound, imidazo[1,2-a]pyridine, is classified as a skin, eye, and respiratory irritant. Therefore, a conservative approach that assumes similar or greater hazards is the only responsible course of action.

Core Directive: Hazard-Informed Personal Protective Equipment (PPE)

The primary goal is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion. The selection of PPE is not a checklist but a dynamic risk assessment based on the procedure being performed.

Primary Engineering Control: The Chemical Fume Hood

Before any personal protective equipment is considered, the primary line of defense is a properly functioning and certified chemical fume hood. All handling of this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a fume hood to mitigate the risk of inhaling potentially harmful dust or vapors.[3][4]

Essential PPE Ensemble

1. Hand Protection: The Critical Barrier

  • Rationale: Direct skin contact is a primary route of exposure. Pyridine and its derivatives can be harmful if absorbed through the skin.[5] Glove selection is therefore critical.

  • Protocol:

    • Primary Gloves: Wear nitrile gloves for incidental contact. They provide a good balance of chemical resistance and dexterity.

    • Extended Contact/Spills: For tasks involving larger quantities, extended handling times, or cleaning spills, double-gloving or using gloves with greater chemical resistance, such as neoprene or butyl rubber, is recommended.[3][6]

    • Integrity Check: Always inspect gloves for tears or punctures before use.

    • Proper Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.

2. Eye and Face Protection: An Uncompromisable Mandate

  • Rationale: The eyes are extremely sensitive to chemical irritants. Splashes of solutions or contact with airborne powder can cause serious and potentially irreversible damage. Standard safety glasses are insufficient.

  • Protocol:

    • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times when the compound is being handled.

    • Enhanced Protection: When handling larger volumes (>100 mL) of a solution or when there is a significant risk of splashing (e.g., during transfers or work-ups), a full-face shield should be worn in addition to chemical splash goggles.[7]

3. Body Protection: Shielding from Contamination

  • Rationale: Accidental spills can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.

  • Protocol:

    • Wear a flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists.[5][6]

    • Ensure clothing covers all exposed skin. Shorts and open-toed shoes are never appropriate in a laboratory setting.

    • Remove the lab coat immediately if it becomes contaminated and before leaving the laboratory.

4. Respiratory Protection: For Non-Routine Operations

  • Rationale: While the fume hood is the primary control for inhalation hazards, emergency situations may require additional protection.

  • Protocol:

    • Standard Operations: A respirator is not required for routine handling within a certified chemical fume hood.

    • Emergency Use: In the event of a large spill or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[8] Importantly, personnel must be medically cleared, trained, and fit-tested to wear a respirator.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures a safe experimental environment from start to finish.

Safe Handling Workflow
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational, the work area is clean, and all necessary PPE, spill cleanup materials (such as sand or vermiculite), and waste containers are readily accessible.[4]

  • PPE Donning: Put on PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.

  • Handling the Compound:

    • Weighing (Solid): Dispense the powder carefully to minimize dust formation. Use a spatula and weigh paper or a weighing boat within the fume hood. Clean any residual powder from the spatula and weighing area immediately with a damp cloth, which should then be disposed of as hazardous waste.

    • Preparing Solutions: Add the solid to the solvent slowly. If using a magnetic stirrer, ensure the stir speed is low initially to prevent splashing. Keep the container covered or capped when not actively adding reagents.

  • Post-Procedure: Clean all contaminated glassware and equipment within the fume hood.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the face shield (if used), lab coat, and finally, goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Spill and Emergency Response
  • Small Spills (inside fume hood): Contain the spill using an inert absorbent material like vermiculite or sand.[4] Carefully scoop the material into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.

  • Large Spills (outside fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. If safe to do so, prevent the spill from spreading. Follow your institution's emergency response plan. Do not attempt to clean up a large spill without appropriate training and respiratory protection.[6]

Waste Disposal Plan
  • Designation: All materials contaminated with this compound, including excess chemical, empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Containment: Collect waste in a clearly labeled, sealed, and compatible container. Never pour pyridine-related compounds down the drain.[4]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance.

Summary of PPE Requirements by Task

TaskPrimary Engineering ControlHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid (<1g) Chemical Fume HoodSingle pair of nitrile glovesChemical Splash GogglesLab Coat
Preparing Solutions Chemical Fume HoodSingle pair of nitrile glovesChemical Splash GogglesLab Coat
Reaction Work-up / Transfers Chemical Fume HoodDouble-glove (nitrile) or Neoprene glovesChemical Splash Goggles & Face ShieldLab Coat
Cleaning Small Spills Chemical Fume HoodNeoprene or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldLab Coat

Safe Handling Workflow Diagram

G prep 1. Pre-Operation Safety Check don 2. Don PPE (Coat, Goggles, Gloves) prep->don handle 3. Handle Chemical in Fume Hood don->handle clean 4. Clean Workspace & Equipment handle->clean waste 7. Dispose of Waste Properly handle->waste spill Emergency: Spill Response handle->spill If spill occurs doff 5. Doff PPE (Gloves, Coat, Goggles) clean->doff clean->waste wash 6. Wash Hands Thoroughly doff->wash doff->waste spill->waste

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyimidazo[1,2-a]pyridine
Reactant of Route 2
6-Methoxyimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.